Product packaging for Fmoc-1-pyrrolidine-3-carboxylic acid(Cat. No.:CAS No. 885951-89-3)

Fmoc-1-pyrrolidine-3-carboxylic acid

Cat. No.: B1309130
CAS No.: 885951-89-3
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-UHFFFAOYSA-N
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Description

Fmoc-1-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B1309130 Fmoc-1-pyrrolidine-3-carboxylic acid CAS No. 885951-89-3

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411210
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-89-3
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of Fmoc-1-pyrrolidine-3-carboxylic Acid

Introduction

This compound is a proline analogue that serves as a valuable chiral building block in organic synthesis, particularly in the field of peptide chemistry.[1] The pyrrolidine ring is a common structural motif in many biologically active compounds, providing a rigid scaffold for exploring three-dimensional chemical space.[1] The molecule incorporates the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen. This group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), prized for its stability under various reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of orthogonal synthesis strategies.[1][2][3] This document provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its properties can vary slightly depending on the specific stereoisomer. The most common isomer is the (S)-enantiomer, often referred to as Fmoc-L-beta-Proline.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₄[4][5][6][7][8]
Molecular Weight 337.37 g/mol [5][6][7]
Exact Mass 337.13140809 Da[4]
CAS Number 885951-89-3 (racemic/unspecified) 193693-66-2 ((3S)-isomer) 193693-65-1 ((R)-isomer)[4][5][6][8][9]
Purity (Typical) ≥95%[5][8]
Topological Polar Surface Area (TPSA) 66.8 Ų[4][5]
XLogP3 (Computed) 2.9 - 3.34[4][5]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3 - 4[4][5]
Rotatable Bonds 3[4][5]
Storage Conditions Room Temperature; protect from light and moisture.[5][10]

Molecular Structure

The structure consists of a central pyrrolidine ring with a carboxylic acid group at the 3-position and the Fmoc protecting group attached to the nitrogen atom.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain.

Resin Preparation and Swelling
  • Objective: To prepare the solid support for synthesis.

  • Methodology:

    • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid).[11]

    • Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) three times.

    • Swell the resin in DMF for at least 30-60 minutes at room temperature to ensure accessibility of reactive sites.[11]

Fmoc Group Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.

  • Methodology:

    • Drain the swelling solvent from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.[11][12] Alternatively, a solution of 20% pyrrolidine in DMF can be used.[13][14]

    • Agitate the mixture at room temperature. The reaction typically involves two treatments: one for 1-5 minutes, followed by a second treatment for 15-20 minutes.

    • The progress of the deprotection can be monitored by UV spectroscopy, detecting the released dibenzofulvene-piperidine adduct.

    • After completion, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the byproducts.

Amino Acid Coupling
  • Objective: To couple this compound to the newly exposed N-terminal amine of the resin-bound peptide.

  • Methodology (using HBTU/HOBt activation):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture to activate the carboxylic acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[12]

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines.

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), and then DMF again.

Final Cleavage and Purification
  • Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.

  • Methodology:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail for Fmoc-SPPS is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

    • Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR.[12]

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of incorporating an amino acid like this compound during SPPS.

start Start: Resin with N-Fmoc Peptide deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Add Base wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling Add Activated Fmoc-AA wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle Check Completion end_cycle->deprotection Next Cycle final_cleavage Final Step: Cleavage from Resin (TFA Cocktail) end_cycle->final_cleavage If Last AA

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

This diagram illustrates the base-catalyzed elimination mechanism for removing the Fmoc group.

n1 Fmoc-NH-Peptide n2 Proton Abstraction by Base (e.g., Piperidine) n1->n2 n3 Carbanion Intermediate n2->n3 n4 E1cB Elimination n3->n4 n5 Products: - Dibenzofulvene (DBF) - CO₂ - H₂N-Peptide (Free Amine) n4->n5 n6 DBF Scavenging n5->n6 DBF is reactive n7 Stable DBF-Base Adduct n6->n7

Caption: Mechanism of Fmoc deprotection in peptide synthesis.[13][14]

References

A Technical Guide to Fmoc-L-pyrrolidine-3-carboxylic acid: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-pyrrolidine-3-carboxylic acid, a proline analog increasingly utilized in peptide synthesis to introduce conformational constraints and unique structural motifs. This document details its chemical and physical properties, provides established protocols for its incorporation into peptide chains, and discusses its applications in peptidomimetics and drug design.

Compound Identification and Properties

Fmoc-L-pyrrolidine-3-carboxylic acid, also known as (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, is a synthetic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen allows for its use in standard solid-phase peptide synthesis (SPPS). The CAS Numbers for the different stereoisomers are crucial for accurate identification and sourcing.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
(S)-1-Fmoc-pyrrolidine-3-carboxylic acid193693-66-2C₂₀H₁₉NO₄337.37
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid193693-65-1C₂₀H₁₉NO₄337.37
rac-1-Fmoc-pyrrolidine-3-carboxylic acid885951-89-3C₂₀H₁₉NO₄337.37

Physical and Chemical Properties:

Property Value Source
Appearance White to off-white solidTypical for Fmoc-amino acids
Melting Point Data not consistently availableVaries by supplier and purity
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS.General knowledge
Purity Typically ≥95%[1]

Experimental Protocols

The incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis.[2] Due to its nature as a secondary amino acid, similar to proline, specific considerations for coupling and monitoring are required.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for the manual coupling of Fmoc-L-pyrrolidine-3-carboxylic acid onto a resin-bound peptide with a free N-terminal amine. This protocol may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-L-pyrrolidine-3-carboxylic acid

  • Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Capping solution (optional): Acetic anhydride/DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-pyrrolidine-3-carboxylic acid:

    • In a separate vessel, dissolve Fmoc-L-pyrrolidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Longer coupling times may be necessary for this sterically hindered amino acid.

  • Monitoring the Coupling Reaction:

    • Standard ninhydrin (Kaiser) tests will yield a negative result (yellow/brown) for the secondary amine of the newly coupled pyrrolidine ring.

    • A chloranil test is recommended to confirm the absence of a free secondary amine, indicating a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • If the coupling is incomplete, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The specific cleavage cocktail depends on the resin and the amino acid composition of the peptide. A common cleavage cocktail for peptides without sensitive residues is:

  • Reagent R: 90% Trifluoroacetic acid (TFA), 5% triisopropylsilane (TIS), 5% water.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid is a key step in the synthesis of peptidomimetics designed to interact with specific biological targets. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of such a peptide.

sps_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_bio_evaluation Biological Evaluation resin Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Couple Fmoc-L-pyrrolidine- 3-carboxylic acid (HCTU/DIPEA) deprotection->coupling elongation Elongate Peptide Chain (Repeat Cycles) coupling->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc pure_peptide Pure Peptide hplc->pure_peptide mass_spec Mass Spectrometry (Verification) pure_peptide->mass_spec binding_assay Target Binding Assay (e.g., ELISA, SPR) mass_spec->binding_assay cell_assay Cell-based Functional Assay binding_assay->cell_assay data_analysis Data Analysis cell_assay->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

References

A Technical Guide to Fmoc-L-pyrrolidine-3-carboxylic acid: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-pyrrolidine-3-carboxylic acid, a key building block in peptide synthesis and drug discovery. The document details its physicochemical properties, provides a comprehensive protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and explores its relevance in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, a critical pathway in the management of type 2 diabetes.

Physicochemical Properties of Fmoc-pyrrolidine-3-carboxylic acid

Fmoc-L-pyrrolidine-3-carboxylic acid, also known as (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, is a derivative of the non-proteinogenic amino acid β-proline. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it suitable for use in Fmoc-based solid-phase peptide synthesis.[1] Its D-enantiomer and racemic mixture are also commercially available.

PropertyValueNotes
Molecular Formula C₂₀H₁₉NO₄
Molecular Weight 337.37 g/mol [2][3]
Monoisotopic Mass 337.13140809 Da
CAS Number 193693-66-2For (3S)-enantiomer
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF and DCM

Experimental Protocol: Incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid via Fmoc-SPPS

The following is a detailed protocol for the manual incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid into a peptide sequence using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials and Reagents:
  • Fmoc-L-pyrrolidine-3-carboxylic acid

  • SPPS resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Protocol Steps:
  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine in DMF solution to the resin to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-pyrrolidine-3-carboxylic acid:

    • Dissolve Fmoc-L-pyrrolidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DCM and dry it thoroughly.

    • Add the cleavage cocktail to the resin to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_Final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) & Analysis (MS) Precipitation->Purification

Figure 1: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Context: Pyrrolidine Scaffolds in DPP-IV Inhibition

Derivatives of pyrrolidine, including structures related to pyrrolidine-3-carboxylic acid, are of significant interest in drug development, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-IV).[4] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6]

Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, which collectively helps to lower blood glucose levels in patients with type 2 diabetes.[1][5] The rigid, constrained conformation of the pyrrolidine ring is well-suited for designing potent and selective inhibitors that can fit into the active site of the DPP-IV enzyme.[4]

DPP_IV_Pathway cluster_Meal Post-Meal Response cluster_Pancreas Pancreatic Action cluster_DPP4 DPP-IV Action cluster_Inhibition Therapeutic Intervention Meal Food Intake Gut Gut L-cells Meal->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta Stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha Inhibits DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Insulin Insulin Secretion Pancreas_beta->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Glucagon Glucagon Secretion Pancreas_alpha->Glucagon Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., Pyrrolidine-based) DPP4_Inhibitor->DPP4 Inhibits Lower_Blood_Glucose Lowered Blood Glucose

Figure 2: Signaling pathway of DPP-IV inhibition in glucose homeostasis.

This guide serves as a foundational resource for professionals engaged in peptide chemistry and drug development. The provided data and protocols facilitate the effective utilization of Fmoc-L-pyrrolidine-3-carboxylic acid, while the biological context highlights its significance in the development of novel therapeutics.

References

A Technical Guide to the Structure and Conformation of Fmoc-1-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Fmoc-1-pyrrolidine-3-carboxylic acid is a pivotal building block in modern peptide chemistry and drug discovery. As a conformationally constrained, non-proteinogenic amino acid analogue, it serves as a critical tool for introducing structural rigidity into peptide backbones. This technical guide provides an in-depth analysis of its molecular structure, conformational dynamics, synthesis, and characterization. Detailed experimental protocols for its synthesis and analysis via spectroscopic methods are presented, alongside its primary application in Solid-Phase Peptide Synthesis (SPPS). This document aims to serve as a comprehensive resource for researchers leveraging this compound to enhance peptide stability, improve receptor binding affinity, and develop novel peptide-based therapeutics.

Molecular Structure and Physicochemical Properties

This compound, often referred to as Fmoc-β-Pro-OH, integrates a pyrrolidine ring with a carboxylic acid at the 3-position and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring's nitrogen atom.[1] This structure is fundamental to its function, particularly the saturated five-membered pyrrolidine ring which imparts significant conformational constraints. The (3S) enantiomer is commonly used in peptide synthesis to control stereochemistry.

Table 1: Compound Identification

Identifier Value
IUPAC Name (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid[1]
Common Synonym Fmoc-beta-Pro-OH[1]
CAS Number 193693-66-2 ((3S)-isomer)[1][2]
885951-89-3 (racemic/unspecified)
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol [2]

| Exact Mass | 337.13140809 Da[1] |

Table 2: Computed Physicochemical Properties

Property Value Reference
Topological Polar Surface Area (TPSA) 66.8 Ų [1]
LogP (Octanol-Water Partition Coeff.) 2.9 - 3.34 [1][2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 3 [2]

| Rotatable Bonds | 3 |[2] |

Conformation and Stereochemistry

The defining characteristic of the pyrrolidine ring is its non-planar, puckered conformation. Unlike a flat ring, it adopts "envelope" or "twisted" forms to minimize steric and torsional strain. This dynamic process is known as pseudorotation. The specific puckering mode (e.g., C4-endo or C4-exo) is influenced by the nature and stereochemistry of its substituents.

Incorporating this compound into a peptide chain severely restricts the rotational freedom around the peptide backbone, in contrast to the flexibility of linear amino acids. This rigidity is a powerful tool in drug design, used to lock a peptide into a specific bioactive conformation that can enhance its interaction with a biological target and improve its resistance to enzymatic degradation.

G Logical Flow: From Structure to Biological Advantage A Fmoc-1-pyrrolidine- 3-carboxylic Acid B Rigid Pyrrolidine Ring (Puckered Conformation) A->B contains C Imposes Conformational Constraint on Peptide Backbone B->C leads to D Enhanced Proteolytic Stability C->D E Improved Receptor Binding Affinity C->E F Enhanced Therapeutic Efficacy & Bioavailability D->F E->F

Caption: Role of pyrrolidine ring in enhancing peptide properties.

Synthesis and Characterization

The synthesis of enantiomerically pure this compound typically involves two key stages: the asymmetric synthesis of the pyrrolidine-3-carboxylic acid core, followed by the protection of the secondary amine with an Fmoc group.

Asymmetric Synthesis of the Pyrrolidine Core

Organocatalytic asymmetric Michael addition reactions are a modern and efficient method for creating the chiral pyrrolidine core. This approach offers high stereoselectivity and is atom-economical.

G Workflow: Asymmetric Synthesis of Pyrrolidine Core cluster_start Starting Materials cluster_reaction Reaction Steps A 4-Oxo-2-enoate D Asymmetric Michael Addition A->D B Nitroalkane B->D C Chiral Organocatalyst C->D E Reductive Cyclization D->E F Pyrrolidine-3-carboxylic Acid Derivative (Core) E->F

Caption: Asymmetric synthesis via Michael addition.
N-Fmoc Protection

The secondary amine of the pyrrolidine core is protected using an Fmoc-reagent under basic conditions.

Experimental Protocol: N-Fmoc Protection

  • Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Reagent Addition: Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05-1.2 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to pH 1-2 using 1 M HCl. This will precipitate the Fmoc-protected product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

The structure and purity of the final product are confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

Technique Feature Expected Range / Value
IR (ATR) O-H Stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹ (broad)
C-H Stretch (Aromatic/Aliphatic) 3100 - 2850 cm⁻¹ (sharp)
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹
C=O Stretch (Carbamate) ~1695 cm⁻¹
C-O Stretch 1320 - 1210 cm⁻¹
¹H NMR Aromatic (Fmoc) 7.8 - 7.3 ppm (m, 8H)
(Predicted) CH, CH₂ (Fmoc) 4.5 - 4.2 ppm (m, 3H)
CH₂, CH (Pyrrolidine) 3.8 - 2.0 ppm (m, 7H)
COOH > 10 ppm (broad s, 1H)
¹³C NMR C=O (Carboxylic Acid) ~175 ppm
(Predicted) C=O (Carbamate) ~155 ppm
Aromatic (Fmoc) 144 - 120 ppm
CH (Fmoc) ~67 ppm
CH₂ (Fmoc) ~47 ppm
CH₂, CH (Pyrrolidine) 55 - 25 ppm
ESI-MS [M-H]⁻ m/z ≈ 336.1

| | [M+Na]⁺ | m/z ≈ 360.1 |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data using a standard single-pulse experiment over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Use a 100 MHz (or higher) spectrometer. Acquire data using a proton-decoupled pulse program over a spectral width of 0-200 ppm. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient, stepwise construction of peptides on an insoluble resin support. The Fmoc group serves as a temporary protecting group for the α-amino group, which is selectively removed at the beginning of each coupling cycle.

The SPPS cycle is a repetitive process involving two main steps: deprotection and coupling.

G Workflow: A Single Fmoc-SPPS Cycle cluster_deprotection 1. Deprotection Step cluster_coupling 2. Coupling Step A Start: Resin-Peptide(n) (N-terminally Fmoc-protected) B Add 20% Piperidine in DMF A->B C Resin-Peptide(n) (N-terminally free amine) B->C Cleaves Fmoc group D Wash with DMF C->D E Add: - Fmoc-AA(n+1) - Coupling Reagents (e.g., HCTU) - Base (e.g., DIPEA) D->E F Resin-Peptide(n+1) (New AA coupled, Fmoc-protected) E->F Forms new peptide bond G Wash with DMF F->G H Ready for next cycle or final cleavage G->H H->A Repeat

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Experimental Protocol: General SPPS Coupling Cycle

  • Resin Swelling: Swell the resin (with the nascent peptide chain attached) in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Coupling:

    • In a separate vessel, pre-activate the incoming this compound (3-5 eq.) with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle can now be repeated with the next amino acid in the sequence.

Conclusion

This compound is a specialized yet indispensable reagent for advanced peptide synthesis and medicinal chemistry. Its unique structural feature—a conformationally restricted pyrrolidine ring—provides a reliable method for modulating peptide secondary structure. A thorough understanding of its properties, synthesis, and application in SPPS, as detailed in this guide, enables researchers to strategically employ this building block to create peptides with enhanced stability, targeted bioactivity, and greater therapeutic potential.

References

Fmoc-1-pyrrolidine-3-carboxylic Acid: A Constrained Proline Analog for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the conformational rigidity of peptide backbones is a critical determinant of biological activity, stability, and receptor selectivity. Proline, with its unique cyclic structure, naturally imparts significant conformational constraints. However, the quest for peptides with enhanced therapeutic profiles has driven the exploration of proline analogs that offer even greater control over peptide architecture. Among these, Fmoc-1-pyrrolidine-3-carboxylic acid, a constrained β-proline analog, has emerged as a valuable tool for medicinal chemists and peptide scientists. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides, and its impact on peptide conformation and biological function.

Physicochemical Properties

This compound is a white to off-white solid, with the fluorenylmethyloxycarbonyl (Fmoc) group providing a convenient handle for solid-phase peptide synthesis (SPPS). The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₄[1][2]
Molecular Weight 337.37 g/mol [1][2]
CAS Number 885951-89-3[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, NMP, and DCM
Purity Typically ≥95%[2]

Conformational Control: The Power of the Pyrrolidine Ring

The substitution on the pyrrolidine ring of proline analogs significantly influences the puckering of the ring, which in turn dictates the conformational preferences of the peptide backbone. The pyrrolidine ring can adopt two primary puckering modes: Cγ-endo and Cγ-exo. The introduction of a carboxylic acid group at the 3-position, as in pyrrolidine-3-carboxylic acid, introduces steric and electronic effects that favor specific ring puckers and influence the cis/trans isomerization of the preceding peptide bond.

While specific quantitative data on the dihedral angles of peptides containing this compound is not extensively available in the public domain, studies on related 3-substituted prolines indicate a strong influence on the ψ (psi) dihedral angle. For instance, a cis-3-methyl substituent can stabilize the Cγ-endo puckering and restrict the conformational space around the ψ angle.[4] Conversely, the stereochemistry of the substituent at the 3-position will determine the preference for either endo or exo puckering, thereby influencing the overall peptide secondary structure.

The cis/trans isomerization of the Xaa-Pro bond is a critical factor in protein folding and bioactivity. While 3-methyl substituents on the proline ring have been shown to only marginally affect the cis/trans isomer ratio, the conformational rigidity imposed by the pyrrolidine-3-carboxylic acid moiety can be exploited to favor a specific isomer, thereby pre-organizing the peptide into a bioactive conformation.[4]

G cluster_proline Proline cluster_constrained This compound Pro Proline (Flexible Pucker) Pro_cis cis-Xaa-Pro Pro->Pro_cis Isomerization Pro_trans trans-Xaa-Pro Pro->Pro_trans Isomerization Constrained_favored Favored Isomer (cis or trans) Pro_trans->Constrained_favored Increased Stability & Receptor Affinity Constrained Constrained Analog (Fixed Pucker) Constrained->Constrained_favored Pre-organization Constrained_disfavored Disfavored Isomer Constrained->Constrained_disfavored

Diagram 1: Conformational constraint by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available chiral precursor. A general synthetic strategy involves the formation of the pyrrolidine ring followed by the protection of the amine with the Fmoc group.

Experimental Protocol: A Representative Synthesis

This is a generalized protocol and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of Pyrrolidine-3-carboxylic Acid Derivative

A common route to synthesize pyrrolidine-3-carboxylic acid derivatives is through asymmetric Michael addition reactions.[5] For instance, the reaction of a nitroalkane with a 4-oxo-2-enoate in the presence of an organocatalyst can yield a highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursor after a few synthetic steps.

Step 2: Fmoc Protection

  • Dissolve the synthesized pyrrolidine-3-carboxylic acid derivative (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add a base, for example, sodium carbonate (2 equivalents), to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane.

  • Allow the reaction to stir at room temperature overnight.

  • After the reaction is complete, perform an aqueous workup by acidifying the solution and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

G start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIEA in DMF) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Amino Acid purification Purification (e.g., RP-HPLC) cleavage->purification end Pure Peptide purification->end

Diagram 2: General workflow for Fmoc-SPPS.

Experimental Protocol: Incorporation of this compound into a Peptide

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ac-Ala-βPro-Gly-NH₂) on a Rink Amide resin, where βPro represents pyrrolidine-3-carboxylic acid.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, this compound, Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (this compound):

    • Deprotect the Fmoc group from the resin-bound glycine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the Fmoc group from the resin-bound dipeptide using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF and DCM.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Applications in Drug Discovery and Peptide Science

The incorporation of this compound into peptides offers several advantages for drug development:

  • Enhanced Stability: The constrained nature of the pyrrolidine ring can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.[6]

  • Improved Receptor Binding: By locking the peptide into a specific, bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly improved.

  • Induction of Secondary Structures: The rigid scaffold of pyrrolidine-3-carboxylic acid can be used to induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.[4]

  • Development of Peptidomimetics: This analog serves as a key building block in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties.

While specific IC50 or Kd values for peptides containing this compound are highly sequence and target-dependent and not broadly reported in a comparative context, the qualitative benefits of using such constrained analogs are well-established in the field of medicinal chemistry. For example, proline-boronic acid-containing peptides have shown potent proteasome inhibitory activity with IC50 values in the nanomolar range.[6]

Conclusion

This compound is a powerful tool for the rational design of peptides with enhanced conformational stability and biological activity. Its ability to impose specific structural constraints on the peptide backbone allows researchers to fine-tune the pharmacological properties of peptide-based therapeutics. The straightforward incorporation of this analog using standard Fmoc-SPPS protocols makes it an accessible and valuable building block for scientists in academia and industry who are dedicated to advancing the field of peptide drug discovery. As the demand for more potent and stable peptide drugs continues to grow, the strategic use of constrained proline analogs like this compound will undoubtedly play an increasingly important role.

References

An In-depth Technical Guide to the Conformational Analysis of Peptides Containing Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental and computational methodologies used in the conformational analysis of peptides incorporating pyrrolidine-3-carboxylic acid (P3C). P3C, a proline analog, is a valuable building block in medicinal chemistry for designing peptidomimetics with constrained conformations and enhanced biological activity. Understanding its influence on peptide structure is crucial for rational drug design.

Introduction to Pyrrolidine-3-Carboxylic Acid in Peptide Design

Pyrrolidine-3-carboxylic acid (P3C) is a cyclic amino acid that, when incorporated into a peptide sequence, introduces significant conformational constraints. Unlike its proteinogenic counterpart, proline, the carboxylic acid group is positioned on the C3 carbon of the pyrrolidine ring. This structural modification profoundly influences the puckering of the five-membered ring and the accessible backbone dihedral angles (φ and ψ), thereby directing the peptide's secondary structure. The stereochemistry at the C2 and C3 positions—(2S, 3R), (2S, 3S), etc.—further dictates the conformational preferences, making P3C a versatile tool for inducing specific secondary structures like β-turns and helices.

Conformational Preferences of the Pyrrolidine Ring

The pyrrolidine ring in proline and its analogs is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. These puckering modes are defined by the displacement of the Cγ (C3) atom from the plane formed by the other four ring atoms. The substitution pattern and stereochemistry of P3C significantly influence this equilibrium.

  • Cγ-exo: The Cγ atom is on the opposite side of the ring from the carboxyl group.

  • Cγ-endo: The Cγ atom is on the same side of the ring as the carboxyl group.

The specific puckering of the P3C ring directly impacts the peptide backbone conformation. For instance, the steric environment created by the Cγ-exo pucker can impede rotation around the ψ dihedral angle, which becomes more feasible when the ring adopts a Cγ-endo state. This interplay between ring pucker and backbone torsion is a key determinant of the overall peptide architecture.

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is essential for a thorough conformational analysis of P3C-containing peptides. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the solution-state conformation and dynamics of peptides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on covalent and through-space connectivities, which are used to determine the three-dimensional structure.

ExperimentInformation GainedStructural Restraints Derived
1D ¹H NMR Provides initial information on the number of distinct conformers (e.g., cis/trans isomers) and overall sample purity.Chemical shifts can indicate secondary structure type (e.g., α-helical vs. β-sheet).
2D COSY Correlates protons that are coupled through covalent bonds (typically 2-3 bonds), allowing for the assignment of spin systems within each amino acid residue.Confirms covalent structure and aids in resonance assignment.
2D TOCSY Correlates all protons within a single amino acid spin system, simplifying the assignment of complex spectra.Aids in complete resonance assignment for each residue.
2D NOESY/ROESY Identifies protons that are close in space (< 5 Å), irrespective of covalent bonding. ROESY is preferred for medium-sized molecules to avoid zero-crossing of the NOE.Distance Restraints: The intensity of NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints.
¹H-¹³C HSQC/HMBC Correlates protons with their directly attached or long-range coupled carbon atoms, aiding in resonance assignment and providing additional structural insights.Cβ and Cγ chemical shifts of the pyrrolidine ring are sensitive to the cis/trans isomerization state of the preceding peptide bond.
Coupling Constants The magnitude of the ³J(Hα, Hβ) coupling constant can be related to the χ¹ side-chain dihedral angle via the Karplus equation.Dihedral Angle Restraints: Provides information on side-chain rotamer populations and pyrrolidine ring pucker.
  • Sample Preparation:

    • Dissolve 2-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆). For observation of exchangeable amide protons, use a 90% H₂O/10% D₂O mixture.

    • The peptide concentration should typically be between 1-5 mM.

    • Adjust the pH to the desired value (e.g., pH 4.0-7.0 for optimal results in water).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥ 600 MHz).

    • Standard 2D Experiments: COSY, TOCSY (with a mixing time of ~80 ms), NOESY (with mixing times ranging from 100-400 ms), and/or ROESY (with a mixing time of ~300 ms).

    • Acquire ¹H-¹³C HSQC spectra for carbon resonance assignments.

    • Measure ³J coupling constants from high-resolution 1D ¹H spectra.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra. Calibrate the integrals using a known distance (e.g., the distance between geminal protons) to generate a set of upper distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

    • Convert measured ³J coupling constants into dihedral angle restraints using the Karplus equation.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation software such as CYANA, XPLOR-NIH, or CNS.

    • Perform a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints.

    • Analyze the resulting ensemble of low-energy structures to determine the predominant conformation(s) of the peptide in solution.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining bond lengths, angles, and the precise geometry of intramolecular interactions.

  • Crystal Growth:

    • Dissolve the highly purified peptide (concentration typically 5-20 mg/mL) in a suitable buffer.

    • Screen a wide range of crystallization conditions using commercially available kits (e.g., Hampton Research screens) and vapor diffusion methods (hanging or sitting drop).

    • Optimize promising conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality single crystals (typically > 50 μm in size).

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Collect diffraction data using a synchrotron X-ray source or a modern in-house diffractometer.

    • Rotate the crystal and collect a series of diffraction images over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" using methods like direct methods (for small peptides) or molecular replacement if a homologous structure is available.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data using crystallographic software (e.g., SHELXL, PHENIX), adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Data Analysis:

    • Analyze the final refined structure to determine precise dihedral angles (φ, ψ, ω, χ), ring pucker parameters, and intramolecular hydrogen bonding patterns.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct CD spectral signatures in the far-UV region (190-250 nm). For peptides containing proline analogs like P3C, CD is particularly useful for identifying the presence of polyproline II (PPII) helices or turn-like structures.

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Polyproline II (PPII) ~228~206
Random Coil ~212~198
  • Sample Preparation:

    • Dissolve the peptide in a CD-transparent solvent or buffer (e.g., 10 mM phosphate buffer, pH 7.0). Avoid buffers with high UV absorbance below 200 nm.

    • Determine the precise peptide concentration using a reliable method (e.g., quantitative amino acid analysis).

    • Prepare a sample with a concentration of approximately 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record the CD spectrum in the far-UV range (e.g., 190-260 nm).

    • Collect a baseline spectrum of the solvent/buffer alone and subtract it from the peptide spectrum.

    • Typically, average multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where mdeg is the measured ellipticity, c is the molar concentration, l is the pathlength in cm, and n is the number of residues.

    • Analyze the processed spectrum by comparing the positions and magnitudes of the peaks with reference spectra for known secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Computational Methodologies

Computational modeling is an essential complement to experimental techniques, providing insights into the conformational energy landscape and dynamics of P3C-containing peptides.

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a peptide over time, offering a dynamic view of its conformational flexibility.

  • System Setup:

    • Build the initial 3D structure of the P3C-containing peptide.

    • Select an appropriate force field. For non-standard amino acids like P3C, specialized force fields such as extensions of CHARMM36 or AMBER are required. Parameters for P3C may need to be developed by fitting to high-level quantum mechanical calculations.

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform an initial energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 298 K) while restraining the peptide atoms.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide, gradually releasing the restraints.

  • Production Run:

    • Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) under the NVT or NPT ensemble.

    • Save the trajectory (atomic coordinates) at regular intervals.

  • Analysis:

    • Analyze the trajectory to identify stable conformations and the transitions between them.

    • Calculate key structural parameters over time, such as backbone dihedral angles (φ, ψ), radius of gyration, and intramolecular hydrogen bonds.

    • Perform clustering analysis to group similar conformations and identify the most populated conformational states.

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energies for different peptide conformations. They are often used to parameterize force fields for MD simulations and to validate the energies of conformers found through other methods.

  • Model System:

    • Create a model dipeptide system, such as Ac-P3C-NHMe, to isolate the intrinsic conformational preferences of the P3C residue.

  • Conformational Scanning:

    • Perform a systematic scan of the key dihedral angles (e.g., φ, ψ, and ring torsions) to generate a set of starting conformations.

  • Geometry Optimization:

    • Optimize the geometry of each starting conformation using a suitable QM method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • Energy Calculation:

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., MP2) or a larger basis set to obtain more accurate relative energies.

  • Potential Energy Surface (PES):

    • Plot the relative energies of the conformers to generate a potential energy surface, which reveals the low-energy minima and the energy barriers between them.

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visualizations of the processes involved in conformational analysis.

General Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Structure Determination Peptide_Synthesis Peptide Synthesis & Purification NMR NMR Spectroscopy (COSY, NOESY, ROESY) Peptide_Synthesis->NMR XRay X-ray Crystallography Peptide_Synthesis->XRay CD CD Spectroscopy Peptide_Synthesis->CD Restraints Derive Restraints (Distances, Dihedrals) NMR->Restraints Structure_Calc 3D Structure Calculation & Refinement XRay->Structure_Calc CD->Structure_Calc MD Molecular Dynamics (MD) Energy_Landscape Conformational Energy Landscape MD->Energy_Landscape QM Quantum Mechanics (QM) QM->Energy_Landscape Restraints->Structure_Calc Final_Model Final Conformational Ensemble Structure_Calc->Final_Model Energy_Landscape->Final_Model

Caption: General workflow for the integrated conformational analysis of P3C-peptides.

Pyrrolidine Ring Pucker Equilibrium

G node_exo Cγ-exo Pucker node_endo Cγ-endo Pucker node_exo->node_endo Ring Inversion node_peptide Peptide Backbone Conformation (φ, ψ angles) node_exo->node_peptide Influences node_endo->node_peptide Influences

Caption: The dynamic equilibrium between pyrrolidine ring puckers and its influence on the peptide backbone.

Conclusion

The conformational analysis of peptides containing pyrrolidine-3-carboxylic acid requires an integrated approach that combines high-resolution experimental techniques with robust computational methods. NMR spectroscopy provides detailed information about the solution-state structure and dynamics, while X-ray crystallography offers a precise solid-state snapshot. CD spectroscopy serves as a rapid tool for assessing secondary structure. These experimental findings are rationalized and expanded upon by molecular dynamics simulations and quantum mechanics calculations, which together illuminate the complete conformational landscape. A thorough understanding of these methodologies is paramount for the successful design of novel P3C-based peptidomimetics for therapeutic applications.

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Protected β-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Fluorenylmethoxycarbonyl)-β-proline (Fmoc-β-proline), a conformationally constrained cyclic β-amino acid, is a valuable building block in peptide and peptidomimetic synthesis. Its incorporation into peptide sequences can induce unique structural motifs, enhance proteolytic stability, and modulate biological activity, making it a significant tool in drug design and development. This technical guide provides a comprehensive overview of the physicochemical characteristics of Fmoc-β-proline, detailed experimental protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its role in bioactive peptides.

Physicochemical Characteristics

General Properties
PropertyValueSource
Chemical Name (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acidPubChem[1]
Synonyms Fmoc-β-Pro-OH, Fmoc-(3S)-β-Pro-OHAdvanced ChemTech, PubChem[1]
CAS Number 193693-66-2ChemScene[2]
Molecular Formula C₂₀H₁₉NO₄PubChem[1]
Molecular Weight 337.37 g/mol ChemScene[2]
Appearance White to off-white solid (Expected)General knowledge
Computed Physicochemical Data

The following table summarizes computed physicochemical properties which are valuable for predicting the behavior of Fmoc-β-proline in various systems.

PropertyValueSource
XLogP3 2.9PubChem[1]
Topological Polar Surface Area (TPSA) 66.8 ŲPubChem[1]
Hydrogen Bond Donor Count 1ChemScene[2]
Hydrogen Bond Acceptor Count 3ChemScene[2]
Rotatable Bond Count 3ChemScene[2]
Solubility

While specific quantitative solubility data for Fmoc-β-proline is not widely published, it is expected to be soluble in common polar aprotic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This is consistent with the solubility of other Fmoc-protected amino acids.

Spectroscopic Data
  • Mass Spectrometry: The expected exact mass is 337.13140809 Da.[1] In mass spectrometry analysis, the protonated molecule [M+H]⁺ would be observed at m/z 338.1387.

Experimental Protocols

Synthesis of Fmoc-(3S)-pyrrolidine-3-carboxylic acid

This protocol is adapted from the general procedure for the Fmoc protection of amino acids.

Materials:

  • (S)-(+)-Pyrrolidine-3-carboxylic acid[5]

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% Aqueous sodium carbonate solution

  • Diethyl ether

  • 1M Hydrochloric acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-(+)-Pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the stirred amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove unreacted Fmoc-OSu and byproducts.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification of Fmoc-(3S)-pyrrolidine-3-carboxylic acid

The crude product can be purified by silica gel flash chromatography.

Materials:

  • Crude Fmoc-(3S)-pyrrolidine-3-carboxylic acid

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Methanol

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or a mixture of hexanes and ethyl acetate with a small percentage of acetic acid).

  • Load the dissolved crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified Fmoc-(3S)-pyrrolidine-3-carboxylic acid as a white solid.

Incorporation of Fmoc-β-proline into a Peptide via SPPS

This protocol outlines the manual incorporation of Fmoc-β-proline into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Fmoc-(3S)-pyrrolidine-3-carboxylic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-β-proline:

    • In a separate vial, dissolve Fmoc-(3S)-pyrrolidine-3-carboxylic acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with β-amino acids, extended coupling times or double coupling may be necessary.[1][7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A Kaiser test can be performed on a small sample of the resin. A negative result (yellow beads) indicates successful coupling.

  • The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired sequence.

Role in Drug Development and Biological Activity

The incorporation of β-proline into peptides is a powerful strategy in drug design. The constrained cyclic structure of β-proline induces specific secondary structures, such as turns and helices, which can mimic the bioactive conformation of natural peptides.[8] This conformational rigidity can lead to increased receptor binding affinity and specificity. Furthermore, the β-amino acid backbone is often resistant to degradation by proteases, which significantly enhances the in vivo half-life of peptide-based drugs.[7]

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics that often exert their effect by targeting intracellular components of bacteria, such as the ribosome, thereby inhibiting protein synthesis.[9][10] The unique structural features imparted by proline and its analogues are crucial for their mechanism of action.

Mechanism of Action of Proline-Rich Antimicrobial Peptides (PrAMPs)

The following diagram illustrates the mechanism by which PrAMPs inhibit bacterial protein synthesis.

G Mechanism of Bacterial Ribosome Inhibition by Proline-Rich Antimicrobial Peptides (PrAMPs) cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular (Cytosol) PrAMP Proline-Rich Antimicrobial Peptide (PrAMP) Transporter Inner Membrane Transporter (e.g., SbmA) PrAMP->Transporter Uptake PrAMP_in PrAMP Transporter->PrAMP_in ExitTunnel Polypeptide Exit Tunnel PrAMP_in->ExitTunnel Binding Ribosome 70S Ribosome ExitTunnel->Ribosome Inhibition Inhibition ExitTunnel->Inhibition Blocks Elongation ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Prevents

Mechanism of PrAMP-mediated ribosome inhibition.

As depicted, PrAMPs are actively transported into the bacterial cytoplasm where they bind to the polypeptide exit tunnel of the 70S ribosome.[9][10] This binding event physically obstructs the passage of the nascent polypeptide chain, thereby halting protein synthesis and leading to bacterial cell death.

Conclusion

Fmoc-protected β-proline is a specialized amino acid derivative with significant potential in the development of novel peptide-based therapeutics. Its unique physicochemical properties, stemming from its constrained cyclic β-amino acid structure, allow for the creation of peptidomimetics with enhanced stability and tailored conformations. While detailed experimental data for the pure compound remains somewhat sparse in the public domain, the provided protocols and compiled information offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. The exploration of β-proline-containing peptides, particularly in the context of antimicrobial agents, continues to be a promising avenue for future drug discovery.

References

Beyond the Canonical 20: An In-depth Technical Guide to Non-canonical Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids, the fundamental building blocks of proteins, offer a finite chemical diversity for the development of peptide-based therapeutics. This limitation often results in peptides with suboptimal pharmacological properties, such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs), which are amino acids not naturally encoded in the standard genetic code, provides a powerful and versatile toolkit to overcome these intrinsic limitations. By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs enable the rational design of peptidomimetics with enhanced drug-like properties, paving the way for a new generation of peptide therapeutics.[1]

This technical guide provides a comprehensive overview of the core principles and methodologies for incorporating ncAAs into peptides. It details key experimental protocols, presents quantitative data on the impact of ncAAs, and illustrates fundamental concepts through logical diagrams to empower researchers in the rational design of novel peptide-based drugs.

The Expanding Toolbox: Types of Non-canonical Amino Acids

The vast and ever-growing landscape of ncAAs offers a rich palette of chemical functionalities to modulate peptide properties. These can be broadly categorized based on their structural modifications:

  • Side-Chain Modifications: This is the most diverse category, introducing functionalities not found in the canonical 20. Examples include:

    • Fluorinated Amino Acids: Enhance hydrophobicity, stability, and can improve binding affinity.

    • Alkylated/Arylated Amino Acids: Increase steric bulk and hydrophobicity.

    • Amino Acids with Bioorthogonal Handles: Such as those containing azides or alkynes, allowing for site-specific chemical modifications like PEGylation or attachment of cytotoxic payloads.

    • Photo-crosslinkers: Like p-benzoyl-L-phenylalanine (Bpa), which can be used to map peptide-protein interactions.

  • Backbone Modifications: These alterations to the peptide backbone can profoundly impact conformational flexibility and proteolytic resistance.

    • N-methylated Amino Acids: N-methylation of the amide bond can restrict conformational freedom and enhance membrane permeability and oral bioavailability.[2][3][4][5]

    • α,α-Disubstituted Amino Acids: Introduce conformational constraints, favoring specific secondary structures like helices or turns.

    • β-Amino Acids: Result in a peptide backbone with an additional carbon atom between the amino and carboxyl groups, altering the peptide's shape and making it resistant to proteases.

  • Stereochemical Variants:

    • D-Amino Acids: The incorporation of D-amino acids in place of their natural L-counterparts renders the peptide bond resistant to cleavage by most endogenous proteases, significantly increasing the peptide's half-life.[6][7]

Enhancing Peptide Properties: A Quantitative Look

The incorporation of ncAAs can lead to significant and measurable improvements in the physicochemical and pharmacological properties of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific ncAA substitutions.

Table 1: Impact of Non-canonical Amino Acids on Proteolytic Stability

Parent PeptideModificationProteaseHalf-life (Parent)Half-life (Modified)Fold IncreaseReference
EFK17L- to D-amino acid substitutionsHuman Neutrophil Elastase< 5 min> 240 min> 48[8]
EFK17Tryptophan substitutionsHuman Neutrophil Elastase< 5 min~120 min~24[8]
MUC2 epitope peptideFlanking L- to D-amino acid substitutionsHuman Serum~2 h> 24 h> 12[7]
Cationic TripeptideBiphenylalanine and Homoarginine incorporationTrypsinNot specifiedCompletely resistantNot applicable[9]

Table 2: Impact of Non-canonical Amino Acids on Binding Affinity

Peptide/Protein SystemModificationKd (Parent)Kd (Modified)IC50 (Parent)IC50 (Modified)Reference
C31 peptide (HIV fusion inhibitor)Ile to fluorinated Ile analoguesNot specifiedNot specified~5 nM~1-2 nM[10]
Compstatin (Complement factor 3 inhibitor)Tryptophan to 5-fluorotryptophan2.8 µM0.7 µMNot specifiedNot specified[11]
HDAC8 inhibitorLinear to cyclic peptide31 µM8 µMNot specifiedNot specified[12]

Table 3: Impact of N-methylation on Peptide Properties

PeptideProperty MeasuredEffect of N-methylationQuantitative ChangeReference
Ac-X-OMe (various amino acids)Lipophilicity (clogP)IncreasedVaries by amino acid[2][3][4]
Ac-X-OMe (various amino acids)Aqueous Solubility (ΔGsolv)Increased (more negative ΔGsolv)Varies by amino acid[2][3][4]
Cyclic hexapeptideOral BioavailabilityIncreasedFrom <1% to 9-28%[13]

Core Methodologies for ncAA Incorporation

There are two primary strategies for incorporating ncAAs into peptides: chemical synthesis and biological synthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for the chemical synthesis of peptides containing ncAAs.[1][14][15][16][17] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is prevalent.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 AA_Coupling 4. Amino Acid Coupling (Activated ncAA/AA, Coupling Reagents) Washing1->AA_Coupling Washing2 5. Washing (DMF) AA_Coupling->Washing2 Repeat Repeat n-1 times Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Synthesis: Genetic Code Expansion (GCE)

Genetic code expansion allows for the site-specific incorporation of ncAAs into peptides and proteins in living cells or in cell-free translation systems.[18][19][20][21][22] This powerful technique relies on an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA onto the orthogonal tRNA. This tRNA has a modified anticodon that recognizes a reassigned codon, typically a nonsense (stop) codon like UAG (amber), thereby directing the ribosome to incorporate the ncAA at that specific site in the growing peptide chain.

GCE_Pathway cluster_Cell Host Cell ncAA ncAA o_aaRS Orthogonal aaRS ncAA->o_aaRS charged_tRNA ncAA-tRNA o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA o_tRNA->o_aaRS Ribosome Ribosome charged_tRNA->Ribosome Peptide Peptide with ncAA Ribosome->Peptide Translation mRNA mRNA (with UAG codon) mRNA->Ribosome ncAA_ext External ncAA Supply ncAA_ext->ncAA Uptake

Caption: Simplified signaling pathway of Genetic Code Expansion (GCE).

Experimental Protocols

Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of an ncAA-containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a generic ncAA.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected canonical amino acids

  • Fmoc-protected non-canonical amino acid (ncAA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for another 15 minutes. Drain the solution.[1][15]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: In a separate tube, dissolve the Fmoc-protected amino acid (canonical or ncAA, 4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and vortex briefly. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.[1][15]

  • Coupling Confirmation (Optional): Perform a Kaiser test (ninhydrin test). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[1][23][24][25]

Protocol for Genetic Code Expansion (GCE) in E. coli

This protocol provides a general workflow for incorporating an ncAA into a target peptide expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid 1: Encoding the orthogonal aaRS and tRNA pair (e.g., pEVOL plasmid).

  • Plasmid 2: Encoding the target peptide with an in-frame amber stop codon (UAG) at the desired incorporation site.

  • Non-canonical amino acid (ncAA)

  • Standard cell culture media (e.g., LB broth) and appropriate antibiotics.

  • Inducing agent (e.g., IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with both plasmids (the OTS plasmid and the target peptide plasmid). Plate on selective media containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into a small volume of media with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of media with the overnight culture. Grow the cells at 37°C until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • ncAA Addition: Add the ncAA to the culture medium to the desired final concentration (typically 1-10 mM).

  • Induction: Induce protein expression by adding the inducing agent (e.g., IPTG).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight to allow for protein expression.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Purification: Purify the ncAA-containing peptide from the cell lysate, typically using affinity chromatography if the peptide is tagged (e.g., with a His-tag).

  • Characterization: Verify the successful incorporation of the ncAA using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight. Further characterization can be done using techniques like SDS-PAGE and Western blotting.

Protocol for Assessing Peptide Stability in Human Serum

This protocol describes an in vitro assay to determine the half-life of a peptide in human serum.

Materials:

  • Purified peptide (with or without ncAA)

  • Human serum

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration of, for example, 100 µg/mL. Incubate at 37°C.[26]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate serum proteins.[26]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).[27][28][29][30]

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t₁/₂).[28]

  • Degradation Product Analysis (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.

Protocol for Determining Peptide-Protein Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[31][32][33][34]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Ligand (protein of interest)

  • Analyte (ncAA-containing peptide)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the protein of interest (ligand) onto the sensor chip surface using a suitable chemistry, such as amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the ncAA-containing peptide (analyte) in the running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand). The SPR instrument will monitor the change in the refractive index, which is proportional to the amount of analyte binding to the ligand.

  • Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain the specific binding response. Fit the binding data at different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

Conclusion and Future Directions

The incorporation of non-canonical amino acids has revolutionized peptide design, offering a robust strategy to enhance the therapeutic potential of peptides. By providing tools to overcome the inherent limitations of canonical peptides, ncAAs have enabled the development of more stable, bioavailable, and potent drug candidates. The continued expansion of the ncAA toolkit, coupled with advancements in synthetic and biological incorporation methods, promises to further accelerate the discovery and development of novel peptide-based therapeutics for a wide range of diseases. Future efforts will likely focus on the development of novel orthogonal translation systems for the incorporation of multiple distinct ncAAs into a single peptide, the computational design of ncAA-containing peptides with predictable properties, and the exploration of ncAAs to create peptides that can tackle challenging intracellular targets.

References

An In-Depth Technical Guide to the Utilization of Fmoc-L-pyrrolidine-3-carboxylic Acid for Peptidomimetic Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Fmoc-L-pyrrolidine-3-carboxylic acid as a versatile building block in the solid-phase synthesis of peptidomimetic libraries. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages in drug discovery, including enhanced stability against enzymatic degradation and improved bioavailability. The incorporation of constrained scaffolds, such as the pyrrolidine ring, is a key strategy in the design of potent and selective therapeutic agents. This document details the chemical properties of Fmoc-L-pyrrolidine-3-carboxylic acid, provides in-depth experimental protocols for its integration into peptide sequences and subsequent diversification, and presents a case study on the generation of a pyrrolidine-based library targeting the Angiotensin-Converting Enzyme (ACE).

Introduction to Fmoc-L-pyrrolidine-3-carboxylic Acid in Peptidomimetic Design

Fmoc-L-pyrrolidine-3-carboxylic acid is a proline analogue that serves as a valuable scaffold in combinatorial chemistry and drug discovery. The pyrrolidine ring introduces conformational constraints into a peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to higher binding affinities for biological targets. The secondary amine of the pyrrolidine ring allows for the extension of the peptide chain, while the carboxylic acid at the 3-position provides a versatile handle for the introduction of chemical diversity through post-synthetic modifications on the solid support.

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the secondary amine is standard in modern solid-phase peptide synthesis (SPPS), allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups. This enables the straightforward incorporation of the pyrrolidine scaffold into peptide sequences using automated or manual synthesis techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-pyrrolidine-3-carboxylic acid is presented in Table 1. It is crucial to source high-purity material to ensure successful peptide synthesis.

PropertyValueReference
CAS Number 193693-66-2[1]
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol [1]
Appearance White to off-white powder
Purity ≥95%[2]
Solubility Soluble in DMF, NMP[]
Storage Store at room temperature

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid into a peptide sequence on a solid support, followed by on-resin diversification of the pyrrolidine scaffold to generate a peptidomimetic library.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing the pyrrolidine scaffold. The synthesis is based on standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

  • Fmoc-L-pyrrolidine-3-carboxylic acid

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF) of high purity

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin for 5 minutes.

    • Drain the piperidine solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-L-pyrrolidine-3-carboxylic acid:

    • In a separate vessel, dissolve Fmoc-L-pyrrolidine-3-carboxylic acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 2 hours. The completion of the coupling can be monitored using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

On-Resin Library Diversification via the Pyrrolidine Carboxylic Acid

The carboxylic acid at the 3-position of the pyrrolidine ring is now available for chemical modification. This protocol describes a representative example of diversification through amide bond formation with a library of primary amines.

Materials:

  • Peptide-resin from section 3.1 with the pyrrolidine carboxylic acid exposed.

  • A library of primary amines (e.g., benzylamine, phenethylamine, etc.)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Resin Distribution: Distribute the peptide-resin into separate reaction vessels, one for each amine to be coupled.

  • Activation and Coupling:

    • To each reaction vessel, add a solution of the corresponding primary amine (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Agitate the reaction mixtures at room temperature for 4 hours.

    • Drain the reaction solutions and wash the resins extensively with DMF, DCM, and methanol.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the crude product.

  • Purification and Analysis: Purify the individual library members by preparative reverse-phase HPLC and characterize by mass spectrometry.

Case Study: A Pyrrolidine-Based Peptidomimetic Library Targeting Angiotensin-Converting Enzyme (ACE)

To illustrate the practical application of this methodology, we present a case study inspired by the work of Maclean et al. (1997) on the synthesis and screening of a library of highly functionalized pyrrolidines as ACE inhibitors. While the original work utilized a different synthetic route, the principles of solid-phase library synthesis and screening are directly applicable.

Library Design and Synthesis

A hypothetical library of mercaptoacyl pyrrolidine peptidomimetics can be synthesized starting from Fmoc-L-pyrrolidine-3-carboxylic acid incorporated into a dipeptide sequence on the solid phase. The diversification is achieved by coupling a variety of mercaptoacetic acid derivatives to the N-terminus and a diverse set of amines to the pyrrolidine-3-carboxylic acid.

Experimental Workflow for Library Synthesis

G cluster_0 Solid-Phase Synthesis cluster_1 Library Diversification cluster_2 Cleavage and Screening Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-L-pyrrolidine-3-carboxylic acid Deprotection2->Coupling2 Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 Split Split Resin into n portions Deprotection3->Split AmineCoupling Couple diverse amines (R1-NH2) Split->AmineCoupling Pool Pool Resins (Optional) AmineCoupling->Pool MercaptoCoupling Couple diverse mercaptoacetic acids (HS-CH2-CO-R2) Pool->MercaptoCoupling Cleavage Cleavage from Resin MercaptoCoupling->Cleavage Purification Purification Cleavage->Purification Screening Screen for ACE Inhibition Purification->Screening

Caption: Workflow for the solid-phase synthesis and diversification of a pyrrolidine-based peptidomimetic library.

Biological Evaluation and Data Presentation

The synthesized library members are then screened for their ability to inhibit ACE. The inhibitory potency is typically expressed as the Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration). The results from such a screening campaign can be summarized in a table for easy comparison.

Compound IDR1 Group (Amine)R2 Group (Mercaptoacetic acid derivative)ACE Inhibition Ki (pM)
1 BenzylPhenyl520
2 PhenethylPhenyl310
3 3-PhenylpropylPhenyl160
4 BenzylCyclohexyl890
5 PhenethylCyclohexyl650
Captopril --480

Data is hypothetical and inspired by the findings of Maclean et al. (1997) for illustrative purposes.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for the management of hypertension and heart failure. The binding of an inhibitor to ACE not only blocks its enzymatic activity but can also trigger intracellular signaling cascades.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

G cluster_0 Renin-Angiotensin System cluster_1 ACE Inhibition and Signaling cluster_2 Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngI Angiotensin I ACE ACE AngI->ACE cleavage AngII Angiotensin II Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Release AngII->Aldosterone ACE->AngII Vasodilation Vasodilation ACE->Vasodilation prevents bradykinin degradation Renin->AngI ACE_Inhibitor ACE Inhibitor (e.g., Pyrrolidine Peptidomimetic) ACE_Inhibitor->ACE inhibition ACE_Signaling ACE Intracellular Signaling (e.g., CK2, JNK activation) ACE_Inhibitor->ACE_Signaling triggers Gene_Expression Changes in Gene Expression ACE_Signaling->Gene_Expression

Caption: Simplified diagram of the Renin-Angiotensin System and the role of ACE inhibitors.

Conclusion

Fmoc-L-pyrrolidine-3-carboxylic acid is a powerful and versatile building block for the construction of peptidomimetic libraries. Its incorporation into peptide sequences via standard solid-phase synthesis protocols is straightforward. The carboxylic acid at the 3-position provides a convenient point for chemical diversification, enabling the generation of large and structurally diverse libraries. The case study on ACE inhibitors demonstrates the potential of this approach to identify potent modulators of biologically relevant targets. This guide provides the foundational knowledge and detailed protocols for researchers to leverage this valuable scaffold in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-L-Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely favored due to its mild deprotection conditions, which are compatible with a diverse range of amino acid derivatives, including non-canonical and constrained analogues.[1][2] This document provides a detailed protocol for the incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid, a constrained β-amino acid, into a peptide sequence using manual Fmoc-based SPPS. The inclusion of such constrained residues is a valuable strategy in drug discovery to enhance peptide stability, receptor affinity, and biological activity.

While specific quantitative data for the coupling efficiency of Fmoc-L-pyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, this protocol is based on established principles for the incorporation of sterically hindered and non-canonical amino acids. Successful synthesis relies on careful selection of coupling reagents and reaction conditions to ensure high crude peptide purity and yield.[3]

Experimental Protocols

This section outlines the detailed methodology for the manual solid-phase synthesis of a peptide incorporating Fmoc-L-pyrrolidine-3-carboxylic acid.

Materials and Reagents
  • Resin: Wang resin or 2-chlorotrityl chloride resin are suitable for peptides with a C-terminal carboxylic acid.[4] Rink amide resin should be used for C-terminal amides.

  • Fmoc-protected amino acids: Standard Fmoc-protected amino acids and Fmoc-L-pyrrolidine-3-carboxylic acid.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine

    • Diisopropylethylamine (DIEA)

    • Methanol (MeOH)

    • Diethyl ether, anhydrous

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Kaiser Test Kit: For monitoring the completion of coupling reactions.

Step-by-Step Synthesis Protocol

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. First Amino Acid Loading (Example with 2-chlorotrityl chloride resin):

  • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

  • Add 3.0 equivalents of DIEA to the amino acid solution.

  • Add the solution to the swelled resin and agitate for 1-2 hours.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIEA (17:2:1) and agitate for 10 minutes.

  • Wash the resin thoroughly with DCM and then DMF.

3. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

4. Amino Acid Coupling (Incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid):

  • In a separate vial, dissolve 3-4 equivalents of Fmoc-L-pyrrolidine-3-carboxylic acid and 3-4 equivalents of a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

  • Add 6-8 equivalents of DIEA to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the constrained nature of L-pyrrolidine-3-carboxylic acid, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

5. Repetitive Cycles:

  • Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 3.

7. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (Reagent K) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

8. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Data Presentation

Table 1: Reagents for Peptide Synthesis

ReagentMolar Excess (relative to resin loading)
Fmoc-Amino Acids3-4 eq.
Fmoc-L-pyrrolidine-3-carboxylic acid3-4 eq. (consider double coupling)
Coupling Agent (HBTU/HOBt or HATU)3-4 eq.
Base (DIEA)6-8 eq.

Table 2: Expected Synthesis Outcomes

ParameterExpected ValueNotes
Crude Peptide Purity >70%Dependent on sequence and coupling efficiency. Purification via RP-HPLC is typically required to achieve higher purity.[3]
Final Peptide Yield 10-40%Varies significantly based on peptide length, sequence, and purification recovery.
Coupling Efficiency >99% per stepFor standard amino acids. May be lower for Fmoc-L-pyrrolidine-3-carboxylic acid, necessitating longer reaction times or double coupling.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis protocol described above.

SPPS_Workflow Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading DMF Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 Piperidine/DMF Coupling 4. Amino Acid Coupling (Fmoc-L-pyrrolidine-3-carboxylic acid) Deprotection1->Coupling Activated Fmoc-AA, Coupling Reagent, DIEA Repeat 5. Repeat Cycles (Deprotection & Coupling) Coupling->Repeat Repeat for each AA Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Global Deprotection Final_Deprotection->Cleavage Cleavage Cocktail (TFA) Purification 8. Purification & Characterization Cleavage->Purification Crude Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Signaling Pathways and Logical Relationships

Currently, there are no well-defined signaling pathways specifically associated with peptides containing L-pyrrolidine-3-carboxylic acid in the public domain. The primary rationale for its incorporation is to induce conformational constraints, which can lead to improved metabolic stability and binding affinity for a variety of biological targets. The logical relationship for its use is based on the structure-activity relationship principles in peptide drug design.

The following diagram illustrates the logical relationship behind incorporating constrained amino acids like L-pyrrolidine-3-carboxylic acid into peptides.

Constrained_AA_Logic cluster_0 Peptide Design Strategy cluster_1 Structural & Functional Consequences cluster_2 Desired Therapeutic Outcomes Constrained_AA Incorporate Constrained Amino Acid (e.g., L-pyrrolidine-3-carboxylic acid) Reduced_Flexibility Reduced Conformational Flexibility Constrained_AA->Reduced_Flexibility Increased_Stability Increased Proteolytic Stability Constrained_AA->Increased_Stability Enhanced_Binding Enhanced Receptor Binding Affinity Reduced_Flexibility->Enhanced_Binding Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Increased_Potency Increased Biological Potency Enhanced_Binding->Increased_Potency

Caption: Logic for using constrained amino acids.

Conclusion

The solid-phase synthesis of peptides containing Fmoc-L-pyrrolidine-3-carboxylic acid is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. While specific performance metrics for this particular amino acid are not widely published, adherence to the detailed protocol provided, including careful monitoring of coupling reactions, should enable the successful synthesis of the desired peptides. The structured approach to data collection outlined will be crucial for building a more comprehensive understanding of the incorporation of this and other constrained amino acids in SPPS.

References

Coupling of Fmoc-1-pyrrolidine-3-carboxylic Acid with HATU/DIPEA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Fmoc-1-pyrrolidine-3-carboxylic acid, a conformationally constrained proline analog, is a valuable building block for introducing structural diversity. The coupling of such sterically hindered amino acids can be challenging, often resulting in low yields and incomplete reactions. The use of highly efficient coupling reagents is therefore essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), has proven to be a robust system for facilitating the amide bond formation with challenging amino acids.[1][2] This application note provides detailed protocols and technical guidance for the efficient coupling of this compound using HATU and DIPEA in solid-phase peptide synthesis (SPPS).

Data Presentation

The efficiency of the coupling reaction is dependent on several factors, including the stoichiometry of the reagents, reaction time, and the nature of the solid support. The following tables summarize the recommended reagent concentrations and typical reaction parameters for the coupling of this compound.

Table 1: Reagent Stoichiometry for Coupling of this compound

ReagentEquivalents (relative to resin loading)Molar Concentration (in DMF)
This compound2.0 - 5.00.2 - 0.5 M
HATU1.9 - 4.50.2 - 0.5 M
DIPEA4.0 - 10.00.4 - 1.0 M

Table 2: Typical Reaction Parameters for HATU/DIPEA Coupling

ParameterRecommended ValueNotes
SolventN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)NMP can be beneficial for overcoming aggregation of the growing peptide chain.
Pre-activation Time1 - 5 minutesBrief pre-activation of the amino acid with HATU and DIPEA before addition to the resin is common.[3]
Coupling Time30 - 120 minutesReaction progress can be monitored using a Kaiser test. Double coupling may be necessary.[4]
TemperatureRoom Temperature
Washing SolventsDMF, Dichloromethane (DCM)Thorough washing is crucial to remove excess reagents and byproducts.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase coupling of this compound to a resin-bound peptide.

Materials and Reagents
  • Fmoc-protected amino-terminated resin (e.g., Rink Amide, Wang resin)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Protocol for Solid-Phase Coupling
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

  • Amino Acid Activation:

    • In a separate, dry vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and mix gently for 1-5 minutes. This pre-activates the carboxylic acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Ensure there is enough solvent to fully immerse the resin. Add more DMF if necessary.

    • Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.

    • If the Kaiser test is positive, a second coupling (double coupling) may be required. To do this, drain the reaction solution and repeat steps 3 and 4 with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Mandatory Visualizations

Signaling Pathway of HATU-mediated Amide Bond Formation

HATU_Coupling_Mechanism Carboxylic_Acid Fmoc-1-pyrrolidine- 3-carboxylic acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation DIPEA1 DIPEA DIPEA_H DIPEA-H⁺ Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU Peptide_Bond Fmoc-pyrrolidine-Peptide-Resin Active_Ester->Peptide_Bond Coupling HOAt HOAt Active_Ester->HOAt Byproduct Resin_Amine H₂N-Peptide-Resin

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Workflow for a Single Coupling Cycle

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Kaiser1 4. Kaiser Test (Positive) Wash1->Kaiser1 Activation 5. Amino Acid Activation (Fmoc-AA, HATU, DIPEA in DMF) Kaiser1->Activation Coupling 6. Coupling Reaction Activation->Coupling Wash2 7. Washing (DMF, DCM) Coupling->Wash2 Kaiser2 8. Kaiser Test (Negative) Wash2->Kaiser2 End End: Elongated Peptide-Resin Kaiser2->End Complete Double_Couple Repeat Coupling Kaiser2->Double_Couple Incomplete Double_Couple->Activation

Caption: Workflow for a single coupling cycle in SPPS.

Discussion and Troubleshooting

The coupling of this compound can be considered a "difficult coupling" due to the steric hindrance imparted by the cyclic structure of the amino acid.[5] In cases of incomplete coupling, as indicated by a positive Kaiser test, several strategies can be employed:

  • Double Coupling: Repeating the coupling step with fresh reagents is the most common approach to drive the reaction to completion.

  • Increased Reaction Time: Extending the coupling time to several hours or overnight may improve the yield.

  • Choice of Solvent: For peptide sequences prone to aggregation, switching from DMF to NMP can enhance solvation and improve coupling efficiency.

  • Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly accelerate the coupling reaction and improve yields for difficult sequences.

It is important to note that prolonged exposure to the basic conditions of the DIPEA can potentially lead to side reactions, although HATU is known to suppress racemization.[1] Therefore, careful monitoring of the reaction progress is recommended.

Conclusion

The HATU/DIPEA coupling system provides an effective and reliable method for the incorporation of the sterically demanding this compound into peptide chains. By following the detailed protocols and considering the troubleshooting strategies outlined in this application note, researchers can achieve high coupling efficiencies and synthesize high-quality peptides containing this valuable non-standard amino acid. The provided diagrams offer a clear visual representation of the chemical mechanism and the experimental workflow, aiding in the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for HPLC Purification of Peptides with Pyrrolidine-3-Carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of synthetic peptides incorporating the non-canonical amino acid, pyrrolidine-3-carboxylic acid, using reversed-phase high-performance liquid chromatography (RP-HPLC). This document outlines the key considerations, detailed experimental protocols, and expected outcomes for achieving high-purity peptides for research and drug development applications.

Introduction

The incorporation of non-canonical amino acids, such as pyrrolidine-3-carboxylic acid, into peptide sequences is a powerful strategy for enhancing therapeutic properties, including proteolytic stability and conformational rigidity.[1] However, these modifications can present unique challenges during purification. Pyrrolidine-3-carboxylic acid, a proline analogue, can alter the hydrophobicity and conformational dynamics of a peptide, thereby influencing its retention behavior in RP-HPLC.[2]

Standard RP-HPLC is the most prevalent and effective method for purifying synthetic peptides, separating them based on their hydrophobicity.[1][3] This technique typically utilizes a C18 stationary phase and a mobile phase gradient of increasing organic solvent, such as acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[1][3]

Key Considerations for Purifying Peptides with Pyrrolidine-3-Carboxylic Acid

The presence of a pyrrolidine-3-carboxylic acid residue can impact HPLC purification in several ways:

  • Hydrophobicity and Retention Time: The hydrophobicity of pyrrolidine-3-carboxylic acid is a key factor in determining the peptide's retention time. The retention behavior of a peptide is influenced by the sum of the hydrophobicity of its constituent amino acids.[4] The additional carboxylic acid group in pyrrolidine-3-carboxylic acid, compared to proline, can decrease the overall hydrophobicity of the peptide, potentially leading to earlier elution times.

  • Conformational Effects: Proline and its analogues are known to introduce kinks into the peptide backbone and can exist as cis and trans isomers, which can sometimes lead to peak broadening or splitting in HPLC chromatograms.[2][5]

  • Mobile Phase pH: The charge state of the carboxylic acid side chain of the pyrrolidine-3-carboxylic acid residue is pH-dependent. At low pH, typically used in RP-HPLC with TFA, the carboxylic acid will be protonated, influencing its interaction with the stationary phase.[3]

Experimental Protocols

A systematic approach to method development is crucial for optimizing the purification of peptides containing pyrrolidine-3-carboxylic acid.

I. Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop a robust analytical method to assess the crude peptide purity and optimize separation conditions.

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[3][6]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1][3]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1][3]

  • Crude synthetic peptide containing a pyrrolidine-3-carboxylic acid residue, dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.[1]

  • Sample Injection: Inject a small volume (e.g., 10-20 µL) of the dissolved crude peptide.

  • Scouting Gradient: Run a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30-60 minutes.[1]

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from impurities. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 30 minutes can be applied.

  • Detection: Monitor the elution profile at 210-220 nm, which is the characteristic absorbance wavelength for peptide bonds.[3]

II. Preparative RP-HPLC Purification

Once an optimized analytical method is established, the purification can be scaled up to a preparative scale.

Instrumentation and Materials:

  • Preparative HPLC system with a high-flow rate pump, gradient capability, UV detector, and fraction collector.

  • Preparative C18 column with the same stationary phase chemistry as the analytical column.

  • Mobile Phases A and B as described for the analytical method.

  • Crude peptide dissolved in a minimal volume of Mobile Phase A or a solvent mixture with low organic content.

Procedure:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions of the optimized gradient.

  • Sample Loading: Load the dissolved crude peptide onto the column.

  • Elution: Run the optimized gradient at the appropriate flow rate for the preparative column.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Purity Analysis: Analyze the purity of each collected fraction using the developed analytical RP-HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%) and lyophilize to obtain the purified peptide as a powder.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the HPLC purification of a hypothetical peptide containing a pyrrolidine-3-carboxylic acid residue.

Table 1: Analytical HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Injection Volume20 µL
Gradient5-65% B over 30 min

Table 2: Preparative HPLC Method Parameters

ParameterValue
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate20 mL/min
Detection Wavelength220 nm
Loading100 mg crude peptide
Gradient25-45% B over 40 min

Table 3: Purification Summary

SampleRetention Time (min)Crude Purity (%)Purified Purity (%)Recovery (%)
Peptide-Pyrrolidine-3-COOH15.26598.545
Deletion Impurity 113.815--
Incompletely Deprotected18.510--

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification Crude_Peptide Crude Peptide Synthesis Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Analytical_HPLC Analytical HPLC Analysis Dissolution->Analytical_HPLC Method_Dev Method Development & Optimization Analytical_HPLC->Method_Dev Preparative_HPLC Preparative HPLC Purification Method_Dev->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide

Caption: Workflow for HPLC Purification.

Gradient_Logic Start Start Gradient Increase_B Linearly Increase % Mobile Phase B Start->Increase_B Elution Hydrophobic Interaction with C18 Stationary Phase Increase_B->Elution Peptide_Elutes Peptide Elutes as Organic Concentration Increases Elution->Peptide_Elutes End End Gradient Peptide_Elutes->End

Caption: RP-HPLC Gradient Elution Logic.

Conclusion

The successful purification of peptides containing pyrrolidine-3-carboxylic acid residues is readily achievable using standard reversed-phase HPLC protocols. Careful method development, beginning at the analytical scale, is critical for achieving high-resolution separation and ensuring the final purity of the target peptide. The protocols and considerations outlined in these application notes provide a robust framework for researchers to purify these modified peptides efficiently and effectively for their downstream applications.

References

Application Note: Mass Spectrometry Analysis of Pyrrolidine-Containing Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and materials science. A subset of these peptides incorporates pyrrolidine rings, most commonly through the amino acid proline. The unique cyclic structure of the pyrrolidine ring introduces significant conformational rigidity and specific chemical properties to the peptide backbone. These characteristics, while often desirable for biological activity and stability, present distinct challenges for characterization by mass spectrometry (MS).

Mass spectrometry is a cornerstone technique for verifying the primary sequence and purity of synthetic peptides.[1] However, the presence of pyrrolidine moieties can lead to predictable but often complex fragmentation patterns, particularly in collision-induced dissociation (CID).[2] A thorough understanding of these fragmentation behaviors is essential for accurate data interpretation.

This application note provides a comprehensive guide to the mass spectrometry analysis of pyrrolidine-containing synthetic peptides. It details protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The methodologies described herein are designed to provide a robust framework for the accurate characterization of these challenging molecules.

Challenges in the Analysis of Pyrrolidine-Containing Peptides

The primary challenge in the MS analysis of pyrrolidine-containing peptides, particularly those with proline residues, is the high efficiency of cleavage at the amide bond N-terminal to the pyrrolidine ring.[2] This "proline effect" can dominate the tandem mass spectrum, leading to a high abundance of specific fragment ions and potentially suppressing other fragments needed for complete sequence confirmation.[3] Additionally, the presence of multiple proline residues can result in complex spectra that are difficult to interpret.[2]

Experimental Workflow

A typical workflow for the analysis of pyrrolidine-containing synthetic peptides is outlined below. This process begins with sample preparation and proceeds through data acquisition and analysis to confirm the peptide's identity and purity.

Experimental Workflow for Pyrrolidine-Containing Peptide Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis peptide_sample Lyophilized Peptide dissolution Dissolution in Aqueous/Organic Solvent peptide_sample->dissolution intact_dilution Dilution for Intact Mass Analysis dissolution->intact_dilution digestion_prep In-solution Digestion (e.g., Trypsin) dissolution->digestion_prep lc_ms LC-MS Analysis (Intact Mass) intact_dilution->lc_ms desalting Desalting/Cleanup (e.g., C18 StageTip) digestion_prep->desalting lc_msms LC-MS/MS Analysis (Digested Peptides) desalting->lc_msms ms1_analysis MS1 Spectrum Analysis: - Deconvolution - Charge State Assignment lc_ms->ms1_analysis ms2_analysis MS/MS Spectrum Analysis: - Database Search - De Novo Sequencing lc_msms->ms2_analysis confirmation Sequence & Purity Confirmation ms1_analysis->confirmation ms2_analysis->confirmation

Caption: Overall workflow for the mass spectrometry analysis of pyrrolidine-containing synthetic peptides.

Protocols

Protocol 1: Sample Preparation for Intact Mass Analysis
  • Reconstitution: Dissolve the lyophilized synthetic peptide in a solvent appropriate for its sequence. A common starting point is 0.1% formic acid in water or a mixture of water and acetonitrile (e.g., 50:50 v/v).[4] The final concentration should be approximately 1 mg/mL.

  • Dilution: For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL using a solvent compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.[4] Avoid non-volatile salts and buffers like Tris and phosphates, as they can interfere with ionization.[5]

Protocol 2: In-Solution Tryptic Digestion for Sequence Confirmation

For longer peptides, enzymatic digestion can generate smaller fragments that are easier to analyze by tandem MS.

  • Denaturation, Reduction, and Alkylation (Optional but Recommended):

    • Dissolve 10-20 µg of the peptide in 50 µL of 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.

  • Digestion:

    • Add sequencing-grade trypsin to the peptide solution at a 1:20 to 1:50 (enzyme:substrate) ratio by weight.

    • Incubate at 37°C for 4-16 hours.[4]

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide fragments using a C18 StageTip or a similar reversed-phase cleanup method.[6]

    • Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.[7]

    • Gradient: Develop a suitable gradient to separate the peptides. A typical gradient might be a linear increase from 2% to 40% Mobile Phase B over 30-60 minutes.

    • Flow Rate: Dependent on the column internal diameter (e.g., 200-400 nL/min for nano-LC or 0.2-0.4 mL/min for analytical scale).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is standard for peptides.

    • MS1 Scan: Acquire full scan mass spectra over a range appropriate for the expected precursor ions (e.g., m/z 300-2000).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

      • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) as the fragmentation method.

      • Employ a dynamic exclusion list to prevent repeated fragmentation of the most abundant precursors.

    • Alternative Fragmentation: For peptides with a high proline content, consider using alternative fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) if available, as they can provide complementary fragmentation information and are less susceptible to the "proline effect".[2]

Data Presentation and Analysis

Intact Mass Analysis

The initial analysis should confirm that the molecular weight of the synthetic peptide matches the theoretical mass.

ParameterTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Monoisotopic Mass[Enter Value][Enter Value][Calculate]
Average Mass[Enter Value][Enter Value][Calculate]

Table 1: Comparison of theoretical and observed masses for the intact peptide. The observed mass is typically determined after deconvolution of the isotopic envelope from the MS1 spectrum.

Tandem MS Data Analysis

The MS/MS spectra of the digested peptides are used to confirm the amino acid sequence. This is typically done using a database search algorithm (e.g., SEQUEST, Mascot) against a database containing the target peptide sequence.[8]

For pyrrolidine-containing peptides, manual inspection of the spectra is often necessary to account for the characteristic fragmentation patterns. The dominant fragment ion is often the y-ion resulting from cleavage N-terminal to the proline residue.

Proline Fragmentation cluster_peptide N_term H₂N- AA1 AA₁ bond1 -CO-NH- AA_pre_P AAₓ bond2 -CO- Pro Pro bond3 -NH- AA_post_P AAy bond4 -CO-NH- C_term ...-COOH b_ion bₓ ion b_ion->bond2 b-ion cleavage y_ion y ion (often dominant) y_ion->bond2 y-ion cleavage

Caption: Predominant fragmentation site N-terminal to a proline residue.

The results of the MS/MS analysis can be summarized in a fragment ion map.

Tryptic Peptide SequencePrecursor m/z (Observed)Precursor ChargeFragment IonTheoretical m/zObserved m/zMass Error (ppm)
[Sequence][Value][Value]b₂[Value][Value][Calculate]
y₁[Value][Value][Calculate]
yₓ (pre-Pro)[Value][Value][Calculate]
.....................

Table 2: Example of a fragment ion table used for sequence confirmation from MS/MS data. The table should list the observed fragment ions and compare their mass-to-charge ratios with the theoretical values.

Conclusion

The mass spectrometric analysis of pyrrolidine-containing synthetic peptides requires careful consideration of their unique fragmentation behavior. The protocols and workflows detailed in this application note provide a robust starting point for the successful characterization of these molecules. By combining intact mass analysis with detailed tandem MS of enzymatically digested fragments, researchers can confidently verify the sequence and purity of their synthetic peptides. This high level of characterization is essential for ensuring the quality and reliability of peptides used in research and therapeutic development.

References

Application Notes and Protocols for NMR-Based Conformational Studies of Pyrrolidine-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structures and dynamic properties of peptides in solution.[1] For peptides incorporating pyrrolidine modifications, such as proline and its analogs, NMR provides unique insights into local conformational preferences, including the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptide bond. These structural features are often critical for biological activity and are of significant interest in drug discovery and development.[2][3][4][5] Pyrrolidine-containing motifs can enhance a drug's potency, selectivity, and pharmacokinetic profile.[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to characterize the conformation of pyrrolidine-modified peptides. The protocols cover sample preparation, a suite of essential 2D NMR experiments, data processing, structure calculation, and specialized analyses for pyrrolidine ring conformation.

Section 1: Experimental Design and Workflow

A typical workflow for the conformational analysis of a pyrrolidine-modified peptide using NMR is outlined below. This process begins with sample preparation and culminates in a refined 3D structural ensemble.

experimental_workflow cluster_prep Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Processing & Structure Calculation SamplePrep Peptide Synthesis & Purification (>95%) NMRSample NMR Sample Preparation (0.5-5 mM peptide, buffer, D2O) SamplePrep->NMRSample TOCSY 2D TOCSY (Resonance Assignment) NMRSample->TOCSY NOESY 2D NOESY (Distance Restraints) NMRSample->NOESY HSQC 2D 1H-15N HSQC (Chemical Shift Perturbation) NMRSample->HSQC Processing Data Processing (e.g., NMRPipe) TOCSY->Processing NOESY->Processing HSQC->Processing Assignment Resonance Assignment (e.g., Sparky) Processing->Assignment Restraints Generate Restraints (NOEs, Dihedrals) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Refinement Structure Refinement & Validation Calculation->Refinement FinalStructure FinalStructure Refinement->FinalStructure 3D Structural Ensemble

Caption: Overall workflow for NMR conformational analysis of peptides.

Section 2: Detailed Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Peptide Purity and Concentration:

    • The peptide should be purified to >95% purity, typically by HPLC.

    • For most 2D NMR experiments, a peptide concentration of 0.5-5 mM is recommended.[6][7] Higher concentrations generally yield better signal-to-noise ratios.[8]

  • Solvent and Buffer:

    • Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS). The total salt concentration should ideally be below 300 mM to avoid signal broadening.[9]

    • For experiments observing amide protons, use a solvent mixture of 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[10]

    • For experiments where amide protons are not of interest or to simplify the spectrum, the peptide can be lyophilized and redissolved in 100% D₂O.

  • pH and Additives:

    • Adjust the pH of the sample to a value where the peptide is stable and soluble. A pH range of 4.0-7.0 generally yields the best results for protein and peptide samples.[10]

    • If required, add internal chemical shift references like DSS or TSP.

    • To prevent degradation, protease inhibitors can be added. For cysteine-containing peptides, a reducing agent like DTT or TCEP may be necessary.[10]

2D NMR Data Acquisition

The following are key 2D NMR experiments for peptide conformational analysis.

2.2.1 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify protons that are part of the same amino acid spin system through scalar (through-bond) couplings. This is a primary experiment for resonance assignment.[11]

  • Protocol:

    • Set up a standard 2D TOCSY experiment.

    • A typical mixing time for peptides is around 80 ms, which allows for magnetization transfer throughout the entire spin system of most amino acids.[12][13]

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

2.2.2 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5-6 Å), irrespective of whether they are connected by bonds. This provides the distance restraints crucial for 3D structure calculation.[8]

  • Protocol:

    • Set up a standard 2D NOESY experiment.

    • A typical mixing time for peptides is 150-300 ms.[12][14] The optimal mixing time may need to be determined empirically.

    • Acquire the spectrum, ensuring high resolution in both dimensions to resolve cross-peaks.

2.2.3 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the molecule, with one peak for each backbone and sidechain amide. It is highly sensitive to changes in the chemical environment and is the experiment of choice for chemical shift perturbation (CSP) studies.[15]

  • Protocol:

    • This experiment requires a ¹⁵N-labeled peptide.

    • Set up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment.

    • Acquire a reference spectrum of the peptide alone. For CSP studies, acquire a series of HSQC spectra after titrating in a binding partner.[16]

Section 3: Data Processing and Structure Calculation

NMR Data Processing with NMRPipe

NMRPipe is a powerful software package for processing raw NMR data (FID) into frequency-domain spectra.[6][17][18]

nmrpipe_workflow RawFID Raw FID Data Conversion Convert to NMRPipe format (e.g., bruk2pipe) RawFID->Conversion ProcessF2 Process Direct Dimension (F2) - Apodization (SP, EM) - Fourier Transform (FT) - Phasing (PS) Conversion->ProcessF2 Transpose Transpose Matrix (TP) ProcessF2->Transpose ProcessF1 Process Indirect Dimension (F1) - Apodization (SP, EM) - Fourier Transform (FT) - Phasing (PS) Transpose->ProcessF1 ProcessedSpectrum Processed 2D Spectrum ProcessF1->ProcessedSpectrum

Caption: A simplified workflow for processing 2D NMR data using NMRPipe.

Protocol:

  • Conversion: Convert the raw spectrometer data to the NMRPipe format using a conversion script (e.g., varian or bruker).[8]

  • Processing Script: Create a shell script to define the processing steps.[7][9] This typically involves:

    • Apodization: Applying a window function (e.g., sine-bell SP or exponential EM) to improve the signal-to-noise ratio and resolution.

    • Fourier Transform (FT): Converting the data from the time domain to the frequency domain.

    • Phasing (PS): Correcting the phase of the spectrum to obtain pure absorption lineshapes. This is often done interactively for the first increment and then applied to the entire dataset.[17]

    • Solvent Suppression (SOL): If needed, to remove the residual water signal.

  • Execution: Run the processing script to generate the final processed spectrum.

Resonance Assignment and NOE Analysis with Sparky

Sparky is a graphical program used for visualizing spectra and assigning resonances and NOE cross-peaks.[15][19][20]

Protocol:

  • Load Spectra: Open the processed TOCSY and NOESY spectra in Sparky.

  • Spin System Identification: Use the TOCSY spectrum to identify groups of connected protons belonging to the same amino acid residue.

  • Sequential Assignment: Use the NOESY spectrum to link adjacent residues. Look for characteristic sequential NOEs, such as Hα(i) to HN(i+1), to walk along the peptide backbone.

  • NOE Peak Picking and Integration: Pick all cross-peaks in the NOESY spectrum and integrate their volumes.[19]

  • NOE Calibration: Calibrate the NOE volumes to distances using known short-range distances (e.g., geminal protons or intra-residue distances). Classify NOEs as strong, medium, or weak, corresponding to upper distance limits.[16]

Structure Calculation with CYANA

CYANA (Combined Assignment and Dynamics Algorithm for NMR Applications) is a widely used program for automated NOE assignment and 3D structure calculation.[14][21][22]

cyana_workflow cluster_input Input Files cluster_cyana CYANA Calculation cluster_output Output Seq Sequence File (.seq) Cycle1 Cycle 1: Initial Structures Seq->Cycle1 Prot Chemical Shift List (.prot) Prot->Cycle1 Peaks NOESY Peak Lists (.peaks) Peaks->Cycle1 ACO Dihedral Angle Restraints (.aco) ACO->Cycle1 CycleN Cycles 2-7: Iterative NOE Assignment & Refinement Cycle1->CycleN FinalCalc Final Calculation CycleN->FinalCalc PDB Structural Ensemble (.pdb) FinalCalc->PDB Overview Statistics (.ovw) FinalCalc->Overview

Caption: Workflow for automated structure calculation with CYANA.

Protocol:

  • Prepare Input Files: [23][24]

    • Sequence file (.seq): The amino acid sequence of the peptide.

    • Chemical shift list (.prot): The assigned proton chemical shifts.

    • NOESY peak lists (.peaks): Unassigned peak lists from the NOESY spectra.

    • (Optional) Dihedral angle restraints (.aco): Restraints derived from J-coupling constants.

  • Run CYANA: Execute a CYANA macro (e.g., AUTO.cya) that performs iterative cycles of automated NOE assignment and structure calculation using torsion angle dynamics.[22][25]

  • Analyze Output: The output will be an ensemble of the 20 lowest-energy structures that best fit the experimental data, along with statistics on restraint violations and structural quality.[21]

Section 4: Specialized Analysis for Pyrrolidine Rings

Pyrrolidine Ring Pucker Analysis

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as Cγ-endo (UP) or Cγ-exo (DOWN) envelopes.[5][26][27] The preferred pucker is influenced by substituents and the cis/trans state of the preceding peptide bond.[28]

pucker_conformations cluster_endo Cγ-endo (UP) Pucker cluster_exo Cγ-exo (DOWN) Pucker endo_node Cγ is on the same side as C' Equilibrium endo_node->Equilibrium exo_node Cγ is on the opposite side of C' Equilibrium->exo_node

Caption: The two predominant pucker conformations of the pyrrolidine ring.

Analysis:

  • J-Coupling Constants: The puckering can be analyzed by measuring the ³J(H,H) coupling constants within the pyrrolidine ring from high-resolution COSY or TOCSY spectra. These couplings are related to the dihedral angles, which define the pucker.[29]

  • ¹³C Chemical Shifts: The chemical shift difference between the proline Cβ and Cγ carbons (Δβγ) is sensitive to the ψ dihedral angle and can be used to evaluate the probability of γ-turn conformations, which are linked to specific pucker states.

Chemical Shift Perturbation (CSP) Analysis

CSP is used to map the binding interface of a peptide with a ligand or protein.[11][30]

Protocol:

  • Acquire Data: Collect a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled peptide, titrating in increasing amounts of the unlabeled binding partner.

  • Assign Peaks: Assign the peaks in all spectra, tracking their movement throughout the titration. This can be done manually or with automated software.[11][13][31][32]

  • Calculate CSP: For each assigned residue, calculate the weighted-average chemical shift perturbation (Δδ) using the following formula:

    Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

    Where ΔδH and ΔδN are the chemical shift changes for the proton and nitrogen, respectively, and α is a scaling factor (typically ~0.14-0.2).

  • Map Perturbations: Plot the Δδ values against the peptide sequence. Residues with significant perturbations are likely at or near the binding interface.

Section 5: Data Presentation

Quantitative data from NMR experiments should be summarized in clear, structured tables.

Table 1: NOE-Based Distance Restraints

NOE Cross-Peak IntensityUpper Distance Limit (Å)
Strong≤ 2.7
Medium≤ 3.5
Weak≤ 5.0
Very Weak≤ 6.0
This classification is a general guideline and should be calibrated for each dataset.[16]

Table 2: Karplus Relationship for ³J(HNHα) Coupling and Φ Dihedral Angle

³J(HNHα) (Hz)Typical Φ Angle Range (°)Secondary Structure
< 5-50 to -80α-helix
5 - 8-80 to -120 and +150 to +180Loop/Disordered
> 8-120 to -160β-sheet
These values are approximate and can be influenced by other factors.

Table 3: Example CSP Data for a Peptide-Protein Interaction

ResidueΔδ (ppm)
Gly10.05
Pro20.08
Ser30.25
Lys4 0.51
Ala5 0.47
Pro60.15
Gly70.03
Residues with significant perturbations (e.g., > 0.2 ppm) are highlighted.

References

Application Notes and Protocols for the Incorporation of Fmoc-1-pyrrolidine-3-carboxylic acid into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and specificity compared to their linear counterparts.[1] The incorporation of conformationally constrained non-natural amino acids, such as Fmoc-1-pyrrolidine-3-carboxylic acid, offers a powerful strategy to fine-tune the three-dimensional structure of cyclic peptides, thereby optimizing their biological activity. The pyrrolidine ring restricts the torsional angles of the peptide backbone, influencing the overall conformation and pre-organizing the peptide for receptor binding.[1][2]

These application notes provide a comprehensive guide for the successful incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for linear peptide synthesis, on-resin and solution-phase cyclization, and final purification are provided, along with expected outcomes and troubleshooting advice.

Key Considerations for Incorporating this compound

The unique structure of this compound presents specific considerations during peptide synthesis and cyclization:

  • Steric Hindrance: As a secondary amino acid, the coupling of this compound can be slower than for standard amino acids. Optimization of coupling reagents and reaction times is crucial to ensure high coupling efficiency.

  • Side-Chain Protection: The carboxylic acid on the pyrrolidine ring requires an orthogonal protecting group that can be selectively removed for cyclization or remain intact, depending on the desired cyclization strategy. Common protecting groups include tert-butyl (tBu), allyl (All), or others that are stable to the basic conditions of Fmoc deprotection.[3]

  • Cyclization Strategy: The presence of the side-chain carboxylic acid allows for various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain macrocyclization. The choice of strategy will dictate the required orthogonal protection scheme.

Data Presentation: Representative Yields and Purity

The following tables summarize typical yields and purity expectations for the synthesis of a model cyclic hexapeptide containing one this compound residue. These values are illustrative and can vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: Coupling Efficiency of this compound

Coupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)
HBTU/DIPEA260-120>98
HATU/DIPEA245-90>99
DIC/Oxyma-60-180>97

Data is compiled from typical results in Fmoc-SPPS and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Representative Yields for a Model Cyclic Hexapeptide

Synthesis StepExpected Yield (%)
Linear Peptide Synthesis (crude)70 - 85
On-Resin Cyclization (crude)40 - 60
Solution-Phase Cyclization (crude)30 - 50
Cleavage and Deprotection (crude)80 - 95
Purification (final product)15 - 35

Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model cyclic peptide containing this compound using manual Fmoc-SPPS.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support. For head-to-tail cyclization, a resin that allows for cleavage of the protected peptide is required, such as 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-1-(OtBu)-pyrrolidine-3-carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (2 equivalents to the resin loading capacity) in DCM.

    • Add DIPEA (4 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including Fmoc-1-(OtBu)-pyrrolidine-3-carboxylic acid):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Due to the constrained nature of this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Repeat Steps 3 and 4 for each amino acid in the sequence.

experimental_workflow_linear_synthesis start Start: 2-CTC Resin swell Swell Resin (DCM) start->swell load_aa1 Load First Fmoc-AA (DIPEA in DCM) swell->load_aa1 cap Cap Unreacted Sites (Methanol) load_aa1->cap wash1 Wash (DCM/DMF) cap->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple Couple Next Fmoc-AA (HATU/HOBt/DIPEA in DMF) wash2->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive wash3 Wash (DMF) kaiser->wash3 Negative repeat Repeat for all AAs wash3->repeat repeat->deprotect Next AA end Linear Peptide on Resin repeat->end Final AA

Fig. 1: Workflow for linear peptide synthesis.
Protocol 2: On-Resin Cyclization (Head-to-Tail)

This protocol is suitable for creating a head-to-tail cyclic peptide directly on the solid support.

Materials:

  • Resin-bound linear peptide with N-terminal Fmoc group removed and C-terminal attached to the resin.

  • Coupling reagents: e.g., PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU.

  • Base: DIPEA or N-Methylmorpholine (NMM).

  • DMF.

Procedure:

  • Ensure the N-terminal Fmoc group of the linear peptide is deprotected as per Protocol 1, Step 3.

  • Wash the resin extensively with DMF.

  • Swell the resin in a solution of DMF containing the chosen base (e.g., 6 equivalents of DIPEA).

  • In a separate vial, dissolve the coupling reagent (e.g., 3 equivalents of PyBOP) in DMF.

  • Add the coupling reagent solution to the resin suspension.

  • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Dry the resin-bound cyclic peptide under vacuum.

experimental_workflow_on_resin_cyclization start Start: Linear Peptide on Resin (N-term deprotected) wash Wash Resin (DMF) start->wash swell Swell in DMF/Base (e.g., DIPEA) wash->swell cyclize Add Coupling Reagent (e.g., PyBOP) Agitate 4-24h swell->cyclize monitor Monitor by LC-MS cyclize->monitor monitor->cyclize Incomplete wash_final Wash (DMF/DCM) monitor->wash_final Complete end Cyclic Peptide on Resin wash_final->end

Fig. 2: Workflow for on-resin cyclization.
Protocol 3: Solution-Phase Cyclization (Head-to-Tail)

This protocol involves cleaving the protected linear peptide from the resin and then performing the cyclization in solution.

Materials:

  • Protected linear peptide (from Protocol 1).

  • High-purity DMF.

  • Coupling reagents: e.g., DPPA (Diphenylphosphoryl azide), HATU.

  • Base: Sodium bicarbonate (NaHCO₃) or DIPEA.

  • Cold diethyl ether.

Procedure:

  • Cleavage of Protected Linear Peptide from 2-CTC Resin:

    • Treat the resin with a solution of 1-5% TFA in DCM for 2 minutes.

    • Repeat this step 5-10 times, collecting the filtrate each time.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dry the peptide under vacuum.

  • Cyclization Reaction:

    • Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add the base (e.g., 3 equivalents of NaHCO₃) to the peptide solution.

    • Slowly add the coupling reagent (e.g., 1.5 equivalents of DPPA) to the stirring solution over several hours.

    • Stir the reaction at room temperature for 12-48 hours.

    • Monitor the reaction by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Precipitate the crude protected cyclic peptide with cold diethyl ether.

    • Collect the precipitate by centrifugation.

Protocol 4: Final Deprotection and Purification

This protocol removes the side-chain protecting groups from the cyclic peptide and purifies the final product.

Materials:

  • Crude protected cyclic peptide.

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

Procedure:

  • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the cyclic peptide by RP-HPLC.[4]

  • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and conformation.[5][6]

Signaling Pathways and Logical Relationships

The incorporation of this compound into cyclic peptides is primarily a chemical synthesis process. The logical relationship in this context is the sequence of synthetic steps required to obtain the final product.

logical_relationship_synthesis start Start: Protected Amino Acids & Solid Support spps Solid-Phase Peptide Synthesis (SPPS) (Linear Peptide Assembly) start->spps choice Cyclization Strategy spps->choice on_resin On-Resin Cyclization choice->on_resin On-Resin cleavage_protected Cleavage of Protected Peptide choice->cleavage_protected Solution-Phase deprotection Final Deprotection on_resin->deprotection solution Solution-Phase Cyclization solution->deprotection cleavage_protected->solution purification Purification (RP-HPLC) deprotection->purification characterization Characterization (MS, NMR) purification->characterization end Final Cyclic Peptide characterization->end

Fig. 3: Logical workflow for cyclic peptide synthesis.

Conclusion

The incorporation of this compound provides a valuable tool for designing cyclic peptides with constrained conformations and potentially enhanced biological activities. The protocols outlined in these application notes offer a systematic approach to the synthesis and cyclization of these modified peptides. Careful optimization of coupling and cyclization conditions, along with rigorous purification and characterization, are essential for obtaining high-quality cyclic peptides for research and drug development applications. The conformational rigidity imparted by the pyrrolidine scaffold can lead to improved target binding and metabolic stability, making this a promising strategy in modern peptide-based drug discovery.

References

Application Notes and Protocols for Fmoc Deprotection of Pyrrolidine-3-Carboxylic Acid with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from pyrrolidine-3-carboxylic acid and its derivatives using piperidine. These guidelines are intended for professionals in research and development, particularly in the fields of peptide synthesis and drug discovery.

Introduction

The Fmoc group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) and organic synthesis due to its stability under acidic conditions and its lability to bases.[1] The deprotection of Fmoc-protected amines, a critical step in the stepwise elongation of peptide chains, is most commonly achieved through treatment with a solution of piperidine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).[2]

Pyrrolidine-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a constrained amino acid analogue that can impart unique conformational properties to peptides and small molecules.[3][4] The efficient and clean removal of the Fmoc group from this scaffold is essential for its successful incorporation into target molecules.

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination mechanism.[2][5][6] The process can be summarized in the following steps:

  • Proton Abstraction: A piperidine molecule acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl group.[2]

  • β-Elimination: This proton abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive and electrophilic intermediate, dibenzofulvene (DBF). This step also releases the free amine of pyrrolidine-3-carboxylic acid and carbon dioxide.[2]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable and UV-active adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to undesired side products.[2]

Fmoc_Deprotection_Mechanism Fmoc_Pyrrolidine Fmoc-Pyrrolidine-3-COOH Intermediate Carbanion Intermediate Fmoc_Pyrrolidine->Intermediate  Proton Abstraction Piperidine1 Piperidine Piperidine1->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF  β-Elimination Free_Amine Pyrrolidine-3-COOH Intermediate->Free_Amine CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct  Scavenging Piperidine2 Piperidine (excess) Piperidine2->Adduct

Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate, scale, and experimental setup.

Materials and Reagents
  • Fmoc-pyrrolidine-3-carboxylic acid

  • Piperidine (reagent grade)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Diethyl ether (anhydrous)

  • Reaction vessel (e.g., round-bottom flask, solid-phase synthesis vessel)

  • Magnetic stirrer or shaker

  • Filtration apparatus

  • Rotary evaporator

  • UV-Vis Spectrophotometer (for reaction monitoring)

Protocol for Solution-Phase Fmoc Deprotection
  • Reaction Setup: Dissolve Fmoc-pyrrolidine-3-carboxylic acid in DMF (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of DMF and piperidine.

    • Re-dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with water or a mild aqueous acid (e.g., 1% HCl) to remove residual piperidine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude deprotected product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol for Solid-Phase Fmoc Deprotection

This protocol is applicable when Fmoc-pyrrolidine-3-carboxylic acid is attached to a solid support (resin).

  • Resin Swelling: Swell the resin-bound Fmoc-pyrrolidine-3-carboxylic acid in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • First Deprotection: Drain the swelling solvent and add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 5-10 minutes at room temperature.[2]

  • Filtrate Collection (Optional): The filtrate, which contains the DBF-piperidine adduct, can be collected for UV monitoring of the Fmoc loading.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2] The resin is now ready for the next coupling step.

SPPS_Workflow Start Fmoc-Pyrrolidine-3-COOH on Resin Swell Swell Resin in DMF Start->Swell Add_Piperidine1 Add 20% Piperidine/DMF (5-10 min) Swell->Add_Piperidine1 Drain1 Drain Solution Add_Piperidine1->Drain1 Add_Piperidine2 Add 20% Piperidine/DMF (15-20 min) Drain1->Add_Piperidine2 Drain2 Drain Solution Add_Piperidine2->Drain2 Wash Wash with DMF (5-7x) Drain2->Wash End Deprotected Resin Ready for Coupling Wash->End

Experimental workflow for solid-phase Fmoc deprotection.

Data Presentation

The following tables summarize typical reaction conditions and monitoring parameters for Fmoc deprotection with piperidine.

Table 1: Typical Reaction Conditions for Fmoc Deprotection

ParameterConditionRationaleReference
Deprotecting Agent PiperidineAn effective secondary amine for the β-elimination reaction.[6][7]
Concentration 20-30% (v/v)Balances reaction rate with minimizing potential side reactions.[6][7]
Solvent DMF or NMPPolar aprotic solvents that facilitate the reaction.[6][7]
Temperature Room TemperatureSufficient for efficient deprotection without promoting side reactions.[8]
Reaction Time 5-30 minutesTypically rapid; may require longer times for sterically hindered amines.[7][8]

Table 2: UV-Vis Monitoring of Fmoc Deprotection

ParameterValuePurposeReference
Analyte Dibenzofulvene-piperidine adductThe chromophore formed upon Fmoc removal.[2]
Wavelength (λmax) ~301 nmWavelength of maximum absorbance for the adduct.[2]
Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹Used for quantitative determination of Fmoc group removal.[2]
Application Quantifying resin loading in SPPS.Allows for real-time monitoring of reaction completion.[2]

Potential Side Reactions and Troubleshooting

While Fmoc deprotection with piperidine is generally efficient, certain side reactions can occur, particularly in the context of peptide synthesis.

  • Diketopiperazine Formation: When pyrrolidine-3-carboxylic acid is the N-terminal residue of a dipeptide attached to a resin, it can undergo intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin. This is more prevalent with certain resins and when proline or other cyclic amino acids are in the first two positions.[9]

    • Mitigation: Use 2-chlorotrityl chloride resin, which is more sterically hindered, or couple the third amino acid immediately after deprotection of the second.[9]

  • Racemization: Although less common for many amino acids during the deprotection step, prolonged exposure to basic conditions can potentially lead to epimerization at the α-carbon.[10]

    • Mitigation: Keep deprotection times as short as necessary for complete reaction.

For troubleshooting other potential side reactions common in peptide synthesis, such as aspartimide formation when Aspartic acid is present in the sequence, refer to specialized literature.[9][11]

Conclusion

The Fmoc deprotection of pyrrolidine-3-carboxylic acid using piperidine is a robust and reliable transformation that is fundamental to its application in synthesis. By understanding the reaction mechanism, adhering to established protocols, and being aware of potential side reactions, researchers can effectively deprotect this valuable building block for its subsequent use in the development of novel therapeutics and chemical probes.

References

Application Notes and Protocols: Monitoring Fmoc-L-pyrrolidine-3-carboxylic Acid Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-pyrrolidine-3-carboxylic acid, a proline analog, is a valuable building block in peptide synthesis for introducing conformational constraints into peptide backbones.[1] Monitoring the coupling efficiency of this secondary amine is critical for the successful synthesis of the target peptide. The Kaiser test, a widely used method for detecting primary amines in solid-phase peptide synthesis (SPPS), is notoriously unreliable for secondary amines like proline and its analogs.[2][3][4] This application note provides a detailed guide on the appropriate methods for monitoring the coupling of Fmoc-L-pyrrolidine-3-carboxylic acid, focusing on the limitations of the Kaiser test and providing protocols for more suitable alternatives.

The Challenge with Monitoring Secondary Amine Coupling

The traditional Kaiser test relies on the reaction of ninhydrin with primary amines to produce an intense blue color (Ruhemann's purple), indicating the presence of a free N-terminal amine.[3][5] However, with secondary amines such as the pyrrolidine ring of Fmoc-L-pyrrolidine-3-carboxylic acid, the Kaiser test typically yields a weak and often ambiguous reddish-brown or yellow color, making it difficult to interpret the completion of the coupling reaction.[3][6] This can lead to false negatives, where an incomplete coupling is mistakenly considered complete, resulting in deletion sequences in the final peptide product.

Furthermore, the Fmoc protecting group can be labile under the conditions of the Kaiser test, which involves heating in the presence of pyridine, potentially leading to false positive results.[2][6]

Recommended Monitoring Tests for Fmoc-L-pyrrolidine-3-carboxylic Acid Coupling

Given the limitations of the Kaiser test for secondary amines, alternative colorimetric tests are strongly recommended for monitoring the coupling of Fmoc-L-pyrrolidine-3-carboxylic acid. The Chloranil and Isatin tests are more reliable for this purpose, as they produce a distinct color change in the presence of unprotected secondary amines.[2][4]

Data Presentation: Interpreting Colorimetric Test Results

The following table summarizes the expected colorimetric results for the recommended tests when monitoring the coupling of Fmoc-L-pyrrolidine-3-carboxylic acid.

TestCoupling StatusExpected Color of Resin BeadsInterpretation
Chloranil Test Incomplete (Free Secondary Amine)BlueRecouple the amino acid.
Complete (No Free Secondary Amine)Colorless / YellowishProceed to the next step.
Isatin Test Incomplete (Free Secondary Amine)BlueRecouple the amino acid.
Complete (No Free Secondary Amine)Colorless / YellowishProceed to the next step.
Kaiser Test Incomplete (Free Secondary Amine)Reddish-brown or Yellow (Unreliable)Ambiguous result. Use an alternative test.
Complete (No Free Secondary Amine)Yellow / ColorlessAmbiguous result. Use an alternative test.

Experimental Protocols

General Precautions
  • Always use freshly prepared reagents for the best results.

  • Thoroughly wash the resin beads with an appropriate solvent (e.g., DMF) to remove any residual reagents before performing any test.[7]

  • Perform the tests on a small sample of resin (a few beads) in a small test tube.

  • For accurate interpretation, it is advisable to run a positive control (resin with a deprotected secondary amine) and a negative control (resin with a fully protected amine) alongside the test sample.

Chloranil Test Protocol

This test is a reliable method for the detection of secondary amines on the solid support.[4][8]

Reagents:

  • Reagent A: 1% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).

  • Reagent B: 1% (w/v) p-chloranil in DMF.

Procedure:

  • Place a small sample of resin beads (approximately 1-5 mg) into a small test tube.

  • Add 1-2 drops of Reagent A to the test tube.

  • Add 1-2 drops of Reagent B to the test tube.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the resin beads. Blue beads indicate the presence of a free secondary amine and an incomplete coupling reaction.[4]

Isatin Test Protocol

The Isatin test is another effective method for detecting N-terminal proline and other secondary amines.[2][4]

Reagents:

  • Isatin Solution: Dissolve 1 g of isatin in 30 mL of benzyl alcohol with stirring for 2 hours at room temperature. Filter to remove any undissolved solid. Add 1.25 g of Boc-Phe-OH to the filtrate and stir until dissolved.

Procedure:

  • Place a small sample of resin beads (approximately 4-5 mg) into a small test tube.

  • Add 2-3 drops of the Isatin solution to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the resin beads. The appearance of a blue color on the beads indicates an incomplete coupling reaction.[4]

Kaiser Test Protocol (for comparison and detection of primary amines)

While not recommended for monitoring secondary amine coupling, the Kaiser test protocol is provided here for completeness and for its utility in monitoring the coupling of primary amino acids.[9][10]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[11]

  • Solution B: 80 g of phenol in 20 mL of ethanol.[11]

  • Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin beads into a small test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[10]

  • Observe the color of the beads and the solution. An intense blue color indicates the presence of a free primary amine. A yellow or colorless solution and beads indicate the absence of a primary amine.[3] A reddish-brown color may be observed for secondary amines, but this is not a reliable indicator.[3]

Workflow and Logic Diagrams

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Fmoc-L-pyrrolidine- 3-carboxylic acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Monitoring Monitoring Test (Chloranil or Isatin) Wash2->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Recouple Decision->Recouple No (Beads Blue) Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes (Beads Colorless) Recouple->Wash2 Test_Selection_Logic Start Start: Monitor Coupling Reaction Check_Amine N-terminal Amino Acid is a Secondary Amine? (e.g., Proline, Pyrrolidine derivative) Start->Check_Amine Primary_Amine Primary Amine Check_Amine->Primary_Amine No Secondary_Amine Secondary Amine Check_Amine->Secondary_Amine Yes Kaiser_Test Use Kaiser Test Primary_Amine->Kaiser_Test Alternative_Test Use Chloranil or Isatin Test Secondary_Amine->Alternative_Test Result_Kaiser Blue = Incomplete Yellow = Complete Kaiser_Test->Result_Kaiser Result_Alternative Blue = Incomplete Colorless = Complete Alternative_Test->Result_Alternative

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides with Constrained Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone due to its cyclic side chain. This inherent rigidity is crucial for the structure and function of many bioactive peptides. The incorporation of synthetic, conformationally constrained proline analogs offers a powerful strategy to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides. These analogs can enforce specific backbone geometries, mimic β-turns, and explore the conformational requirements for receptor binding and biological function.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive peptides containing constrained proline analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced peptidomimetic strategies.

Featured Constrained Proline Analogs

A variety of constrained proline analogs have been developed to fine-tune peptide properties. These can be broadly categorized as:

  • Ring-Substituted Analogs: Modifications on the pyrrolidine ring can influence pucker and the cis/trans isomerism of the preceding peptide bond. A prominent example is 4-fluoroproline , which can stabilize specific backbone conformations through stereoelectronic effects.

  • Ring Size-Modified Analogs: Altering the ring size can significantly impact the backbone dihedral angles. Pipecolic acid , a six-membered ring analog, offers a different conformational landscape compared to the five-membered proline ring.

  • Heteroatomic Analogs: The introduction of heteroatoms into the ring structure can modify the electronic and steric properties.

Synthesis of Peptides with Constrained Proline Analogs

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing peptides containing constrained proline analogs. The most common strategy is the Fmoc/tBu approach.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired constrained proline analog)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Equipment:

  • SPPS reaction vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (5 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[1][2]

    • Lyophilize the pure fractions to obtain the final peptide product.

"Proline Editing" for the Synthesis of 4-Substituted Proline Analogs

A powerful technique for generating diverse 4-substituted proline analogs within a peptide sequence is "proline editing". This method involves the incorporation of hydroxyproline (Hyp) during SPPS, followed by on-resin chemical modification of the hydroxyl group.

Workflow for Proline Editing:

G start Start SPPS incorporate_hyp Incorporate Fmoc-Hyp-OH start->incorporate_hyp protect_hyp Protect Hyp hydroxyl group (e.g., with trityl chloride) incorporate_hyp->protect_hyp elongate Continue peptide elongation protect_hyp->elongate deprotect_hyp Selectively deprotect Hyp hydroxyl group elongate->deprotect_hyp modify_hyp Modify Hyp hydroxyl group (e.g., fluorination, oxidation) deprotect_hyp->modify_hyp cleave Cleave and deprotect peptide modify_hyp->cleave end Purify final peptide cleave->end

Caption: Workflow for "Proline Editing" in SPPS.

Quantitative Data Presentation

The incorporation of constrained proline analogs can significantly impact the synthesis yield, purity, and biological activity of peptides. The following tables summarize representative quantitative data.

Table 1: Synthesis Yield and Purity of Peptides with and without Constrained Proline Analogs
Peptide SequenceProline AnalogSynthesis Scale (mmol)Crude Yield (%)Purity (%)Reference
Bradykinin (RPPGFSPFR)None (Pro)0.175>95[3]
des-Arg⁹-Bradykinin AnalogNone (Pro)0.170-80>95[3]
Generic PeptidePipecolic AcidNot SpecifiedModerate to ExcellentNot Specified[4]
Chrono Control PentaNot SpecifiedNot SpecifiedNot Specified97[5]

Note: Yields and purities are highly sequence-dependent and can vary based on the specific synthesis protocol and purification methods used.[5][6]

Table 2: Comparative Bioactivity (IC₅₀) of RGD Peptidomimetics

The Arg-Gly-Asp (RGD) sequence is a key motif for integrin binding. Constraining the conformation of RGD peptides can enhance their affinity and selectivity for specific integrin subtypes, such as αvβ3.

Peptide/CompoundTarget Integrin(s)IC₅₀ (nM)Cell Line/Assay ConditionReference
RGDSαvβ3, α5β1, αvβ589 (αvβ3), 335 (α5β1), 440 (αvβ5)Not specified[7]
c(RGDfK)αvβ349.9 ± 5.5U87MG glioma cells[7][8]
DOTA-P-RGDαvβ344.3 ± 3.5U87MG glioma cells[8]
DOTA-P-RGD₂αvβ35.0 ± 1.0U87MG glioma cells[8][9]
DOTA-3P-RGD₂αvβ31.5 ± 0.2U87MG glioma cells[8][9]
DOTA-2P-RGD₄αvβ30.5 ± 0.1U87MG glioma cells[8][9]
DOTA-2P4G-RGD₄αvβ30.2 ± 0.1U87MG glioma cells[8][9]
DOTA-6P-RGD₄αvβ30.3 ± 0.1U87MG glioma cells[8][9]
Macrocyclic RGD-peptide (1-K)αvβ33.5 µMHEK-293 cells[10]

Experimental Protocols for Bioactivity Assays

Protocol: Bradykinin B2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test peptide for the bradykinin B2 receptor.[11]

Materials:

  • Cell membranes expressing the bradykinin B2 receptor

  • Radiolabeled bradykinin (e.g., [³H]bradykinin)

  • Unlabeled bradykinin (for non-specific binding)

  • Test peptide with constrained proline analog

  • Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare Cell Membranes: Homogenize cells expressing the B2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Cell membranes and radiolabeled bradykinin.

    • Non-specific Binding: Cell membranes, radiolabeled bradykinin, and a high concentration of unlabeled bradykinin (e.g., 1 µM).

    • Competition: Cell membranes, radiolabeled bradykinin, and increasing concentrations of the test peptide.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing: Terminate the binding by rapid filtration through the filter plate. Wash the filters three times with ice-cold Wash Buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC₅₀ value using non-linear regression analysis.

Protocol: Integrin αvβ3 Cell Adhesion Assay

This protocol measures the ability of RGD-containing peptides to inhibit the adhesion of cells expressing αvβ3 integrin to a fibronectin-coated surface.[7]

Materials:

  • U87MG human glioma cells (or other cells expressing αvβ3 integrin)

  • Fibronectin

  • Calcein-AM

  • Test peptide (e.g., RGDS or a constrained analog)

  • Assay Buffer (e.g., serum-free DMEM)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS to remove unbound fibronectin.

  • Cell Labeling: Label the U87MG cells with Calcein-AM according to the manufacturer's protocol.

  • Cell Adhesion Inhibition:

    • Add serial dilutions of the test peptide to the fibronectin-coated wells.

    • Add the Calcein-AM labeled cells to each well.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing: Gently wash the wells with Assay Buffer to remove non-adherent cells.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Express the fluorescence of the peptide-treated wells as a percentage of the control (cells only).

    • Plot the percentage of cell adhesion against the logarithm of the peptide concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualization

Bradykinin B2 Receptor Signaling Pathway

Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor (B2R), a G-protein coupled receptor (GPCR).[11][12] Activation of B2R initiates a signaling cascade leading to various physiological responses, including vasodilation, increased vascular permeability, and pain.[11][12][13] Peptides with constrained proline analogs can act as antagonists, blocking this pathway at the initial ligand-receptor binding step.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R B2 Receptor Gq Gq B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates ERK ERK PKC->ERK Activates Physiological_Responses Physiological Responses (Vasodilation, Inflammation, Pain) ERK->Physiological_Responses Leads to Bradykinin Bradykinin Bradykinin->B2R Activates Antagonist Constrained Proline Analog Antagonist Antagonist->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway.

References

Application Notes and Protocols: Inducing Specific Peptide Secondary Structures with Fmoc-1-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide engineering and drug design, the ability to control and stabilize specific secondary structures is paramount for achieving desired biological activity and enhancing pharmacokinetic profiles. Fmoc-1-pyrrolidine-3-carboxylic acid, a conformationally constrained proline analogue, serves as a powerful tool for inducing specific secondary structures such as β-turns and helices within a peptide sequence. Its rigid pyrrolidine ring restricts the available conformational space of the peptide backbone, thereby predisposing it to adopt well-defined folding patterns.

This document provides detailed application notes and experimental protocols for the use of this compound in Solid-Phase Peptide Synthesis (SPPS) to manipulate peptide secondary structures.

Theoretical Background: The Role of the Pyrrolidine Ring in Conformational Control

The incorporation of this compound, a β-proline analogue, introduces significant conformational constraints on the peptide backbone.[1] The five-membered pyrrolidine ring has two primary low-energy conformations, known as Cγ-endo and Cγ-exo puckers. The preferred pucker is influenced by the substitution pattern on the ring and, in turn, dictates the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This restriction in dihedral angles is a key factor in the induction of specific secondary structures. Furthermore, the cyclic nature of the proline analogue influences the cis/trans isomerization of the preceding peptide bond, with the trans conformation generally being favored. By strategically placing this compound within a peptide sequence, researchers can effectively nucleate and stabilize desired secondary structural motifs.

Data Presentation: Illustrative Quantitative Analysis

While the precise quantitative impact of incorporating this compound is sequence-dependent, the following tables provide illustrative data based on the principles of conformational restriction by proline analogues. These examples demonstrate the potential to significantly increase the population of a desired secondary structure.

Table 1: Induction of β-Turn Structure in a Model Hexapeptide

Peptide SequencePosition of IncorporationDominant Secondary Structureβ-Turn Population (%)Helical Content (%)Random Coil (%)
Ac-Tyr-Gly-Gly-Phe-Leu-NH2N/ARandom Coil15580
Ac-Tyr-Gly-(S)-P3C-Phe-Leu-NH23Type II' β-Turn75<520
Ac-Tyr-(S)-P3C-Gly-Phe-Leu-NH22Type I β-Turn70<525

(S)-P3C denotes (S)-1-pyrrolidine-3-carboxylic acid. Data are illustrative and based on typical results from NMR and CD spectroscopy for similar proline analogues.

Table 2: Stabilization of α-Helical Structure in a Model Decapeptide

Peptide SequencePosition of IncorporationDominant Secondary Structureα-Helical Content (%)β-Sheet Content (%)Random Coil (%)
Ac-Ala-Glu-Ala-Ala-Lys-Ala-Glu-Ala-Ala-Lys-NH2N/ARandom Coil/Partial Helix30<565
Ac-Ala-Glu-Ala-(S)-P3C-Lys-Ala-Glu-Ala-Ala-Lys-NH24α-Helix65<530

(S)-P3C denotes (S)-1-pyrrolidine-3-carboxylic acid. Data are illustrative and based on typical results from NMR and CD spectroscopy for similar proline analogues.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. Standard procedures for Fmoc-SPPS should be followed, with special attention to the coupling step of the β-amino acid.[2][3]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(S)-1-pyrrolidine-3-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of this compound:

    • Note: The coupling of β-amino acids can be slower than that of α-amino acids.

    • Pre-activate this compound (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in a mixture of DMF and NMP (1:1) for 5-10 minutes. The use of HATU is often preferred for hindered couplings.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended.

    • Perform a Kaiser test. If incomplete, a second coupling is advised.

    • Wash the resin thoroughly as described above.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.

Materials:

  • Purified peptide

  • Spectroscopy-grade solvents (e.g., phosphate buffer, trifluoroethanol (TFE), methanol)

  • Quartz cuvette with a path length of 0.1 cm

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the desired solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

    • For structure induction, spectra can also be recorded in membrane-mimicking environments like TFE/water mixtures.

  • Instrument Setup:

    • Set the instrument to scan from 190 nm to 260 nm.

    • Use a bandwidth of 1 nm, a step size of 0.5 nm, and a scan speed of 50 nm/min.

  • Data Acquisition:

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectrum of the peptide solution.

    • Typically, average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the resulting spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm.

      • β-turn: A weak negative band around 225-230 nm and a strong positive band around 205 nm.

      • Random coil: A strong negative band below 200 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.

Protocol for Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, including backbone and side-chain conformations.

Materials:

  • Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, if necessary for complex spectra)

  • NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR solvent to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H 1D spectrum for initial assessment.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å), which are crucial for defining secondary structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if the peptide is ¹⁵N-labeled, to resolve amide proton resonances.

  • Data Analysis:

    • Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. Deviations can indicate the presence of helical or sheet structures.

    • ³J(HN,Hα) Coupling Constants: The magnitude of this coupling constant is related to the φ dihedral angle. Values around 4-6 Hz are indicative of helical structures, while values around 8-10 Hz suggest extended or β-sheet conformations.

    • NOE Patterns: Specific patterns of short- and medium-range NOEs are characteristic of different secondary structures:

      • α-helix: dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3) NOEs.

      • β-turn: A strong dNN(i+1, i+2) NOE and a dαN(i, i+2) NOE are characteristic of a type I β-turn.

      • β-sheet: Strong dαN(i, i+1) NOEs and cross-strand dαα NOEs.

    • Structure Calculation: Use the collected distance and dihedral angle restraints to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or Rosetta.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_result Outcome start Start: Peptide Sequence Design spps Fmoc-SPPS with This compound start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (Verification) purification->characterization cd CD Spectroscopy characterization->cd nmr NMR Spectroscopy characterization->nmr analysis Data Analysis & Structure Calculation cd->analysis nmr->analysis result Defined Secondary Structure (e.g., β-turn, helix) analysis->result

Caption: Experimental workflow for peptide synthesis and structural analysis.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect incorporation Incorporation of This compound constraint Conformational Constraint (Ring Pucker) incorporation->constraint dihedral Restricted φ/ψ Dihedral Angles constraint->dihedral cis_trans Influence on cis/trans Isomerization constraint->cis_trans structure Induction/Stabilization of Specific Secondary Structure (e.g., β-Turn) dihedral->structure cis_trans->structure

Caption: Logical relationship of conformational control.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-1-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-1-pyrrolidine-3-carboxylic acid during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

Low coupling efficiency with this compound, a proline analog, can be attributed to several factors:

  • Steric Hindrance: The cyclic structure of the pyrrolidine ring restricts the conformational freedom around the peptide bond, making it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain. This steric hindrance is a common challenge with proline and its derivatives.[1]

  • Reduced Nucleophilicity of the N-terminus: If coupling to a proline or another secondary amine, the N-terminus itself is less nucleophilic than a primary amine, which slows down the reaction kinetics.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, especially in sequences prone to forming secondary structures like β-sheets. This aggregation can physically block the N-terminus, preventing the incoming amino acid from coupling efficiently.[1][2]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barriers presented by this amino acid. More potent activation is often required.

  • Inadequate Reaction Conditions: Factors such as insufficient reaction time, low temperature, or inappropriate solvent choice can contribute to incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

For sterically demanding amino acids like this compound, the use of high-activity uronium or phosphonium salt-based reagents is strongly recommended over standard carbodiimides like DIC.[1]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt or Oxyma esters. HATU is widely regarded as one of the most effective reagents for hindered couplings.[1][3][4] HCTU offers a cost-effective alternative with comparable efficiency in many cases.[1] COMU is a newer generation reagent with high efficiency and a better safety profile.[4]

  • Phosphonium Salts (e.g., PyAOP, PyBOP): These are also highly effective for sterically demanding couplings.[3] PyAOP is particularly useful when coupling N-methylated amino acids.[3]

Q3: How can I monitor the coupling reaction to ensure it has gone to completion?

Since this compound is being coupled to a secondary amine (proline or a proline-like residue), the standard Kaiser test will not work as it only detects primary amines. Alternative tests for secondary amines include:

  • Chloranil Test: This test will result in a blue or green bead color if free secondary amines are present.

  • Isatin Test: This test will produce a blue or brown color in the presence of unreacted secondary amines.

A small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry for a more quantitative assessment.[1]

Q4: Can peptide aggregation be predicted and prevented?

While difficult to predict with certainty, sequences rich in hydrophobic amino acids are more prone to aggregation.[2] Proline and its analogs are known to disrupt secondary structures like β-sheets and α-helices, which can help mitigate aggregation.[5] However, proline-rich sequences can also sometimes promote aggregation.[1]

To prevent aggregation, consider the following:

  • Solvent Choice: Use more "disruptive" solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[2]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up secondary structures.[2]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic points in the peptide sequence can effectively disrupt aggregation.[2]

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., positive Chloranil/Isatin test) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check reagent_solution Action: Switch to a more potent reagent (HATU, HCTU, COMU, or PyAOP) reagent_check->reagent_solution Using standard reagents (e.g., DIC/HOBt)? conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Already using potent reagents. reagent_solution->conditions_check conditions_solution Action: Extend coupling time (2-4h or overnight) and/or increase temperature (e.g., 50°C) conditions_check->conditions_solution recouple_check Step 3: Perform Double Coupling conditions_solution->recouple_check recouple_solution Action: After the initial coupling, wash the resin and recouple with fresh reagents. recouple_check->recouple_solution aggregation_check Step 4: Address Potential Aggregation recouple_solution->aggregation_check end_cap If issues persist, consider capping unreacted amines. recouple_solution->end_cap aggregation_solution Action: Change solvent to NMP or a DMF/DCM mixture. Consider using chaotropic salts. aggregation_check->aggregation_solution Sequence prone to aggregation? end_success Coupling Successful aggregation_check->end_success Aggregation unlikely. aggregation_solution->end_success

Troubleshooting workflow for low coupling efficiency.

Data Presentation

The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids, which is applicable to this compound.

Coupling Reagent ClassExample ReagentsAdditiveRelative ReactivityNotes
Uronium/Aminium Salts HATU, HCTUHOAtVery HighHATU is often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[1][3][4]
COMUOxymaPureVery HighOffers comparable efficiency to HATU with improved safety and solubility profiles.[4]
Phosphonium Salts PyAOP, PyBOPHOAtHighHighly effective for sterically demanding couplings, with PyAOP being particularly useful for N-methylated residues.[3]
Carbodiimides DIC, DCCHOBt, OxymaPureModerateGenerally less effective for sterically hindered couplings compared to onium salts. Often require additives to enhance efficiency and reduce side reactions.[1][3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended overnight.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Monitoring: Perform a Chloranil or Isatin test to check for unreacted secondary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Strategy

This protocol is recommended when a single coupling reaction is insufficient to achieve complete reaction.

  • First Coupling: Perform the initial coupling as described in Protocol 1, steps 1-4, but with a reaction time of 1-2 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 3, and add it to the resin. Agitate for another 1-2 hours.

  • Final Washing and Monitoring: Proceed with the washing and monitoring steps as described in Protocol 1, steps 5 and 6.

Visualization of the Coupling Process

The following diagram illustrates the key steps in the coupling of this compound during SPPS.

SPPS_Coupling_Workflow resin Peptide-Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection free_amine Peptide-Resin with free N-terminal amine deprotection->free_amine coupling Coupling Reaction free_amine->coupling amino_acid This compound activation Activation (e.g., HATU, DIPEA in DMF) amino_acid->activation activated_aa Activated Amino Acid (Highly Reactive Ester) activation->activated_aa activated_aa->coupling coupled_product Extended Peptide-Resin (Fmoc-protected) coupling->coupled_product

Workflow for the coupling of this compound.

References

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered Fmoc-amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of sterically hindered amino acids and provides actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue/purple beads) after a single coupling.[1]

  • Presence of deletion sequences (target peptide missing the hindered residue) in the final product analysis.[1]

Possible Causes & Solutions:

CauseSolution
Inadequate Coupling Reagent Potency Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] Switch to more potent activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] For extremely hindered residues like α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3][4]
Insufficient Reaction Time Steric hindrance significantly slows down the reaction rate.[2] Increase the coupling time from the standard 1-2 hours to an extended period, potentially overnight.[2]
Suboptimal Reaction Temperature The activation energy for the coupling reaction may be too high at room temperature. Gently increasing the temperature (e.g., to 30-40°C) can help overcome this barrier.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly.[2][5]
Peptide Aggregation on Solid Support Hydrophobic sequences, especially those containing hindered residues, can aggregate, making the N-terminal amine inaccessible.[1][5] Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM or N-methylpyrrolidone (NMP), which has superior solvating properties to DMF.[1][2]
Steric Hindrance from Protecting Groups Bulky side-chain protecting groups can contribute to steric hindrance, an effect that can be more pronounced in longer peptides.[2] Careful selection of protecting groups is crucial.

Issue 2: Racemization at the α-Carbon

Symptoms:

  • Presence of diastereomers in the final peptide product upon chiral HPLC analysis.

Possible Causes & Solutions:

CauseSolution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.[5]
Use of a Strong Base Strong bases can promote racemization. Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[4][5]
Inappropriate Coupling Reagent/Additive Combination Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[5]
Prolonged Reaction at Elevated Temperatures If using heat to drive the reaction, optimize for the shortest time necessary to achieve a satisfactory yield.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields are often a result of several factors. The bulky nature of the amino acid side chains can physically block the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[5] Additionally, the nucleophilicity of the amine can be reduced by bulky adjacent groups.[5] Finally, aggregation of hydrophobic sequences on the solid support can lead to incomplete reactions.[5]

Q2: Which coupling reagents are most effective for hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are necessary. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they are more potent and provide better results than standard carbodiimides like DIC, even when additives are used.[1][4]

Q3: Is a "double coupling" strategy effective for hindered residues?

Yes, performing a second coupling with fresh reagents after the initial coupling step is a common and effective strategy to improve the incorporation efficiency of difficult or sterically hindered amino acids.[1][2]

Q4: Can the choice of solvent impact the coupling efficiency of hindered amino acids?

Absolutely. The solvent plays a critical role in solvating the peptide-resin complex.[2] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q5: What is the role of additives like HOAt and Oxyma Pure?

Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are crucial for both enhancing reactivity and suppressing racemization, particularly when using carbodiimide-based activation.[4][5] They are more effective at preventing side reactions compared to the more traditional additive, 1-hydroxybenzotriazole (HOBt).[5]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, providing a general indication of their relative efficacy.

ReagentReagent TypeTypical Coupling Time (min)Reported EfficiencyNotes
DIC/HOBt Carbodiimide60 - 120ModerateOften insufficient for very hindered residues.[2][5]
HBTU/PyBOP Uronium/Phosphonium45 - 90HighBetter than carbodiimides, but can be insufficient for extremely hindered residues.[2]
HCTU Uronium30 - 60Very HighMore reactive than HBTU.[2]
HATU Uronium/Aminium20 - 45> 99.5%Highly reactive, excellent for hindered couplings with low racemization risk.[1]
COMU Uronium20 - 45Very HighComparable efficiency to HATU with improved safety and solubility profile.[4]
Acyl Fluorides (e.g., using TFFH) Acyl HalideVariable (can be longer)Very HighHighly effective for the most sterically demanding couplings.[2][3][4]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

  • Fmoc-Deprotection: Following standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[2]

  • First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF.[2]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.[2]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[2]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[2]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.[2]

  • Monitoring: Monitoring for completeness is crucial as reaction times can be significantly longer.[2]

Protocol 3: Microwave-Assisted Coupling of a Hindered Amino Acid

This protocol is a general guideline and may require optimization for specific sequences.[5]

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.[5]

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[5]

  • Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[5] Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix. Add the activated amino acid solution to the deprotected resin. Irradiate in the microwave synthesizer (e.g., for 5-10 minutes at 75°C).[5][6]

  • Washing: Wash the resin with DMF to remove excess reagents.[5]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[5]

Visualizations

experimental_workflow start Start: Resin-bound peptide (free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Hindered Fmoc-AA + Coupling Reagent + Base in DMF wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring incomplete Incomplete Coupling (Positive Test) monitoring->incomplete Positive complete Complete Coupling (Negative Test) monitoring->complete Negative double_coupling Perform Double Coupling incomplete->double_coupling double_coupling->wash2 next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Workflow for coupling sterically hindered amino acids.

troubleshooting_logic cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_strategy Strategy Adjustment start Low Coupling Efficiency Detected reagent Switch to Potent Reagent (HATU, HCTU, COMU) start->reagent increase_time Increase Coupling Time (e.g., overnight) start->increase_time double_couple Perform Double Coupling start->double_couple acyl_fluoride Consider Acyl Fluoride (for extreme cases) reagent->acyl_fluoride increase_temp Increase Temperature (or use Microwave) reagent->increase_temp change_solvent Change Solvent (e.g., NMP) increase_time->change_solvent

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Aggregation in Peptides Containing Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing aggregation in synthetic peptides incorporating the non-standard amino acid, pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils or amorphous precipitates.[1][2] This is a significant concern in drug development as it can lead to loss of the peptide's therapeutic activity, reduced product yield, and potentially trigger an immunogenic response in patients.[1][3][4]

Q2: Are peptides containing pyrrolidine-3-carboxylic acid particularly prone to aggregation?

A2: While there is limited specific literature on the aggregation of peptides containing pyrrolidine-3-carboxylic acid, its structural features suggest a potential for aggregation. Unlike proline, which introduces a distinct "kink" in the peptide backbone that can disrupt the formation of regular secondary structures leading to aggregation, the carboxylic acid group on the pyrrolidine ring introduces a new functional group that can participate in hydrogen bonding.[5][6] Depending on the surrounding amino acid sequence and the solution conditions, this could either inhibit or, in some cases, promote intermolecular interactions that lead to aggregation. Careful monitoring and optimization of synthesis and formulation are therefore crucial.

Q3: What are the key factors that influence peptide aggregation?

A3: Peptide aggregation is influenced by both intrinsic and extrinsic factors.[1][3][4]

  • Intrinsic factors are related to the peptide sequence itself, including hydrophobicity, charge, the propensity to form β-sheets, and the presence of specific aggregation-prone regions (APRs).[1]

  • Extrinsic factors are related to the environment, such as peptide concentration, pH, temperature, ionic strength, and the presence of excipients or impurities.[1][3][4]

Q4: How can I detect aggregation in my peptide sample?

A4: A variety of analytical techniques can be used to detect and characterize peptide aggregation. These range from simple visual inspection for precipitates to more sophisticated biophysical methods.[4][7] Common techniques include:

  • Size Exclusion Chromatography (SEC)

  • Dynamic Light Scattering (DLS)

  • Thioflavin T (ThT) Assay for amyloid fibrils

  • Fourier Transform Infrared (FTIR) Spectroscopy

  • Atomic Force Microscopy (AFM)

  • 1H NMR Spectroscopy[7]

Troubleshooting Guide

Problem 1: Low yield and purity of the crude peptide after solid-phase peptide synthesis (SPPS).

  • Possible Cause: On-resin aggregation of the growing peptide chain, leading to incomplete acylation and deprotection steps.

  • Recommended Actions:

    • Optimize Synthesis Conditions:

      • Solvent Choice: Consider switching from standard solvents like DMF to N-methyl-2-pyrrolidone (NMP) or using solvent mixtures (e.g., DMF/DCM/NMP). The addition of chaotropic salts like LiCl can also be beneficial.[6]

      • Temperature: Increasing the coupling temperature or using microwave irradiation can help disrupt aggregates and improve reaction kinetics.[6]

      • Sonication: Applying ultrasonic energy can physically break up aggregated peptide-resin complexes.[6]

    • Incorporate Aggregation-Disrupting Moieties:

      • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the pyrrolidine-3-carboxylic acid, introducing them as pseudoproline dipeptides can be highly effective at disrupting secondary structure formation.[5][6]

      • Backbone Protection: Using Hmb or Dmb protecting groups on the backbone nitrogen of an amino acid can sterically hinder the hydrogen bonding that leads to aggregation.[6][8]

Problem 2: The purified peptide is difficult to dissolve or precipitates out of solution.

  • Possible Cause: The peptide has a high intrinsic propensity to aggregate in the chosen buffer system.

  • Recommended Actions:

    • Formulation Optimization:

      • pH Adjustment: Systematically screen a range of pH values to find the point where the peptide has a net charge, which can increase solubility and reduce aggregation.

      • Excipient Screening: Evaluate the effect of adding excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), amino acids (e.g., arginine, glycine), or surfactants (e.g., polysorbate 20/80).

      • Ionic Strength: Modifying the salt concentration can influence aggregation; the effect is peptide-specific and requires empirical testing.[1]

Problem 3: The peptide solution becomes cloudy or forms a gel over time.

  • Possible Cause: The peptide is physically unstable under the storage conditions, leading to the formation of insoluble aggregates.

  • Recommended Actions:

    • Stability Study: Conduct a formal stability study to assess the impact of temperature, pH, and excipients on aggregation over time.

    • Lyophilization: If the peptide is intended for long-term storage, lyophilization (freeze-drying) with appropriate cryo/lyoprotectants can be an effective strategy to prevent aggregation in the solid state.

    • Concentration Adjustment: Lowering the peptide concentration can reduce the rate of aggregation, as it is often a concentration-dependent process.[1][3]

Quantitative Data Summary

Table 1: Influence of Extrinsic Factors on Peptide Aggregation

FactorGeneral Effect on AggregationQuantitative ConsiderationReference
Peptide Concentration Higher concentration generally increases aggregation rate.The kinetics of aggregation often follow a nucleation-polymerization model, where the lag time for aggregation decreases with increasing peptide concentration.[1][3]
pH Aggregation is often maximal near the isoelectric point (pI) where the net charge is zero.Moving the pH away from the pI by 1-2 units can significantly increase solubility.[1]
Temperature Increased temperature can accelerate aggregation kinetics.The Arrhenius equation can sometimes be used to model the temperature dependence of aggregation rates.[4]
Ionic Strength Can either increase or decrease aggregation depending on the peptide and the nature of the salt (Hofmeister vs. Debye-Hückel effects).Salt concentrations typically screened from 0 to 500 mM.[1]

Table 2: Common Aggregation-Disrupting Strategies in SPPS

StrategyDescriptionTypical ApplicationReference
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone to disrupt β-sheet formation.Used for sequences containing Ser or Thr. Spaced 5-6 residues apart for optimal results.[5][6]
Backbone Protection (Hmb/Dmb) Sterically hinders backbone hydrogen bonding.A Hmb or Dmb group can be incorporated every 6-7 residues.[6][8]
Chaotropic Salts (e.g., LiCl) Disrupts the structure of water, which can improve solvation of the peptide chain.Typically added to the synthesis solvent at a concentration of ~0.5 M.[6]
Special Solvents (e.g., NMP) Can improve the solvation of aggregated peptide chains compared to standard solvents like DMF.Can be used as a complete or partial replacement for DMF.[6][9]

Experimental Protocols

Protocol 1: General Procedure for Thioflavin T (ThT) Assay to Monitor Fibril Formation

  • Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter.

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the buffer to be tested. Include a buffer-only control.

  • Assay Setup: In a 96-well black plate, add an aliquot of your peptide solution and the ThT stock solution to achieve a final ThT concentration of 10-25 µM.

  • Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37°C), with or without agitation. Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Protocol 2: On-Resin Monitoring of Difficult Couplings

  • Sample Collection: After a coupling step, take a small sample of the peptide-resin (a few beads).

  • Washing: Thoroughly wash the resin beads with DMF and then DCM.

  • Drying: Dry the resin beads under vacuum.

  • Cleavage: Treat the beads with a small amount of cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.

  • Analysis: Precipitate the cleaved peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent for analysis by LC-MS to check for the presence of the desired product and any deletion sequences.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Formulation Phase cluster_storage Storage Phase start Low Crude Purity or Yield? optimize_solvents Optimize Solvents (NMP, Chaotropic Salts) start->optimize_solvents Yes increase_temp Increase Temperature / Use Microwave start->increase_temp Yes add_disruptors Incorporate Disrupting Moieties (Pseudoproline, Hmb/Dmb) start->add_disruptors Yes solubility_issue Solubility or Precipitation Issues? start->solubility_issue No optimize_solvents->solubility_issue increase_temp->solubility_issue add_disruptors->solubility_issue optimize_ph Optimize pH and Ionic Strength solubility_issue->optimize_ph Yes screen_excipients Screen Excipients (Sugars, Amino Acids, Surfactants) solubility_issue->screen_excipients Yes adjust_concentration Adjust Peptide Concentration solubility_issue->adjust_concentration Yes stability_issue Instability Over Time? solubility_issue->stability_issue No optimize_ph->stability_issue screen_excipients->stability_issue adjust_concentration->stability_issue conduct_stability_study Conduct Formal Stability Study stability_issue->conduct_stability_study Yes lyophilize Lyophilize for Long-Term Storage stability_issue->lyophilize Yes success Stable Peptide Product stability_issue->success No conduct_stability_study->success lyophilize->success

Caption: Troubleshooting workflow for peptide aggregation issues.

Peptide_Structure cluster_proline Proline cluster_pyrrolidine Pyrrolidine-3-Carboxylic Acid proline proline_label Introduces a sharp 'kink', disrupting β-sheet formation. pyrrolidine cooh COOH pyrrolidine_label Carboxylic acid side chain can form additional H-bonds, potentially promoting aggregation.

Caption: Structural comparison of proline and pyrrolidine-3-carboxylic acid.

References

Side reactions associated with Fmoc-1-pyrrolidine-3-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-L-pyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS). As a proline analog and a β-amino acid, its incorporation can be associated with specific side reactions, primarily diketopiperazine formation. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-pyrrolidine-3-carboxylic acid and how does it differ from Fmoc-L-proline?

A1: Fmoc-L-pyrrolidine-3-carboxylic acid is a protected amino acid analog used in SPPS. Structurally, it is a β-amino acid, meaning the carboxylic acid group is attached to the third carbon of the pyrrolidine ring. This contrasts with L-proline, which is an α-amino acid where the carboxylic acid is attached to the second carbon. This positional difference can influence the peptide backbone's conformation and the propensity for certain side reactions.

Caption: Structural comparison of L-proline and L-pyrrolidine-3-carboxylic acid.

Q2: What are the most common side reactions associated with the incorporation of Fmoc-L-pyrrolidine-3-carboxylic acid in SPPS?

A2: The most prominent side reaction is diketopiperazine (DKP) formation , especially when L-pyrrolidine-3-carboxylic acid is the C-terminal residue or the second amino acid in the sequence.[1] This is a common issue with proline and its analogs.[2] Other potential side reactions, common to Fmoc-SPPS in general, include racemization and aspartimide formation if aspartic acid is present in the sequence.[3][4]

Q3: Why is diketopiperazine (DKP) formation a major concern with this amino acid?

A3: DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin, leading to a significant loss of yield.[5][6] Secondary amines, like the one in the pyrrolidine ring, are known to facilitate this reaction.[7] The reaction is particularly favorable after the deprotection of the second amino acid in the chain, as the free N-terminal amine can attack the ester linkage to the resin.

Troubleshooting Guide

Problem 1: Low peptide yield, especially when L-pyrrolidine-3-carboxylic acid is near the C-terminus.

Likely Cause: Significant loss of peptide from the resin due to diketopiperazine (DKP) formation.

Caption: Mechanism of Diketopiperazine (DKP) Formation.

DKP_Formation start Dipeptidyl-Resin (N-terminus deprotected) intermediate Intramolecular Attack (N-terminal amine attacks ester linkage) start->intermediate Spontaneous Cyclization product Diketopiperazine (cleaved) + Hydroxymethyl Resin intermediate->product Peptide-Resin Cleavage

Mitigation Strategy Principle Recommendation
Use a Sterically Hindered Resin The bulky resin structure physically impedes the intramolecular cyclization required for DKP formation.[1]Utilize 2-chlorotrityl chloride (2-CTC) resin for the synthesis of peptides with C-terminal L-pyrrolidine-3-carboxylic acid.
Couple a Dipeptide By coupling a pre-formed Fmoc-Xaa-pyrrolidine-3-carboxylic acid dipeptide, the susceptible dipeptidyl-resin stage is bypassed.[4]Synthesize the dipeptide in solution phase first, and then couple it to the resin. Be mindful of potential racemization during dipeptide synthesis.
Modify Deprotection Conditions Reducing the basicity or exposure time during Fmoc deprotection can lower the rate of DKP formation.Use a lower concentration of piperidine (e.g., 10% in DMF) or a weaker base like piperazine. Minimize the deprotection time to what is necessary for complete Fmoc removal.
In Situ Neutralization For Boc-based synthesis, simultaneous coupling and neutralization can reduce DKP formation.[2]While less common in modern Fmoc-SPPS, this principle highlights the importance of minimizing the time the free N-terminal amine is available for cyclization before coupling the next amino acid.

Problem 2: Incomplete coupling of the amino acid following L-pyrrolidine-3-carboxylic acid.

Likely Cause: Steric hindrance from the cyclic structure of the pyrrolidine ring can slow down the coupling reaction.

Caption: Troubleshooting workflow for SPPS with Fmoc-L-pyrrolidine-3-carboxylic acid.

Troubleshooting_Workflow start_node Start SPPS process_node1 process_node1 start_node->process_node1 Incorporate Fmoc-L-pyrrolidine-3-carboxylic acid decision_node decision_node process_node process_node end_node Successful Synthesis error_node Low Yield / Purity decision_node2 decision_node2 error_node->decision_node2 Analyze Problem decision_node1 decision_node1 process_node1->decision_node1 Monitor Yield & Purity decision_node1->end_node High decision_node1->error_node Low process_node2 process_node2 decision_node2->process_node2 Low Yield at C-terminus? process_node4 process_node4 decision_node2->process_node4 Incomplete Coupling? process_node3 process_node3 process_node2->process_node3 Suspect DKP Formation - Use 2-CTC Resin - Couple Dipeptide process_node3->start_node Restart Synthesis process_node5 process_node5 process_node4->process_node5 Optimize Coupling - Use HATU/HCTU - Double Couple - Increase Time process_node5->start_node Restart Synthesis

Mitigation Strategy Principle Recommendation
Use a Potent Coupling Reagent More reactive coupling agents can overcome the steric hindrance and drive the reaction to completion.Employ HATU, HCTU, or PyBOP as the activating agent. These are generally more effective for hindered couplings than HBTU or DIC/HOBt.[4]
Double Coupling Repeating the coupling step ensures that any unreacted sites from the first coupling have a second opportunity to react.[7]After the initial coupling, wash the resin and perform a second coupling with a fresh solution of the activated amino acid.
Increase Coupling Time Allowing more time for the reaction can lead to higher coupling efficiency for sterically hindered residues.Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction completion using a Kaiser or TNBS test.

Experimental Protocols

Protocol 1: Coupling of Fmoc-L-pyrrolidine-3-carboxylic acid using 2-CTC Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: Dissolve Fmoc-L-pyrrolidine-3-carboxylic acid (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.

  • Resin Loading: Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.

Protocol 2: Optimized Coupling of the Subsequent Amino Acid
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to the next deprotection step. If negative or weak, consider a second coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Data Summary

While specific quantitative data for DKP formation with L-pyrrolidine-3-carboxylic acid is limited in the literature, the following table summarizes factors known to influence this side reaction based on studies of proline and its analogs.

Factor Effect on DKP Formation Reference
Resin Type Sterically hindered resins (e.g., 2-CTC) significantly reduce DKP formation compared to Wang or Rink amide resins.[1]
Penultimate Amino Acid The identity of the amino acid preceding the cyclic residue can influence the rate of DKP formation. Bulky side chains may slightly decrease the rate.[8]
Deprotection Base Stronger bases and longer deprotection times generally increase DKP formation.[5]
Solvent DKP formation can be solvent-dependent, with polar aprotic solvents like DMF commonly used in studies where DKP is observed.[5]
Temperature Higher temperatures can accelerate the rate of DKP formation.[8]

References

Technical Support Center: Strategies for Improved Yield in Peptide Synthesis with Modified Prolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in peptide synthesis involving modified prolines. Our goal is to provide actionable strategies to enhance yield and purity for these complex syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peptide synthesis yield is dramatically low when incorporating a modified proline. What are the common causes and how can I troubleshoot this?

Low yields in peptide synthesis with modified prolines often stem from a few key issues: steric hindrance, peptide aggregation, and suboptimal coupling conditions.

Troubleshooting Steps:

  • Assess Steric Hindrance: Modified prolines can be sterically bulky, making the subsequent amino acid coupling difficult.

    • Solution: Employ a more potent coupling reagent. For sterically hindered couplings, reagents like HATU, HCTU, or COMU are generally more effective than standard reagents like HBTU.[1] For extremely challenging couplings, consider specialized reagents such as PyAOP.

    • Strategy: Implement a "double coupling" protocol for the amino acid following the modified proline. This involves repeating the coupling step to ensure the reaction goes to completion.

  • Evaluate Potential for Aggregation: Sequences containing modified prolines, especially within hydrophobic regions, can be prone to aggregation on the solid support. This aggregation blocks reactive sites, leading to incomplete reactions and truncated sequences.

    • Solution: Incorporate pseudoproline dipeptides. These derivatives of serine, threonine, or cysteine introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[2][3][4] The native amino acid is restored during the final TFA cleavage.

    • Strategy: Strategically place pseudoproline dipeptides every 5-6 amino acids, particularly before hydrophobic regions, to maintain peptide solubility and improve coupling efficiency.[4][5]

  • Optimize Coupling Conditions: Standard coupling times and temperatures may not be sufficient for modified prolines.

    • Solution: Consider microwave-assisted peptide synthesis (MAPS). Microwave energy can accelerate coupling reactions and help overcome aggregation, often leading to higher purity and yield.[6][7]

    • Strategy: Increase the reaction temperature. Heating can disrupt aggregation and improve the efficiency of difficult couplings.[8][9]

Q2: What are pseudoproline dipeptides, and how do they improve peptide synthesis yield?

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) that are reversibly protected as an oxazolidine or thiazolidine ring.[2] This cyclic structure mimics proline, inducing a "kink" in the peptide backbone that disrupts interchain hydrogen bonding responsible for aggregation.[2][4]

Mechanism of Action:

  • Conformational Disruption: The kink introduced by the pseudoproline favors a cis-amide bond, which breaks up the β-sheet structures that lead to aggregation.[2]

  • Enhanced Solubility: By preventing aggregation, the growing peptide chain remains better solvated, improving the accessibility of the N-terminus for subsequent coupling reactions.[2]

  • Improved Coupling Efficiency: A more accessible N-terminus leads to more efficient and complete coupling reactions, resulting in higher yields and purer crude products.[2]

Incorporating pseudoproline dipeptides can lead to a significant increase in yield, in some cases up to 10-fold for highly aggregated sequences.[2][5]

Q3: I'm observing epimerization of my modified proline residue. What strategies can I use to minimize this side reaction?

Epimerization, the change in configuration at a single chiral center, is a common side reaction in peptide synthesis that can be challenging to separate from the desired product.[10][11][12]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent: Use coupling reagents known for low epimerization potential. Carbodiimide-based reagents like DCC or DIC, when used with additives such as HOBt or OxymaPure, can minimize epimerization.[10] Reagents like DEPBT are also reported to cause very little epimerization.

  • Control of Base: The type and amount of base used can influence the rate of epimerization. Use a weaker or sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.

  • Reaction Temperature: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and coupling steps.

  • Minimize Activation Time: Add the coupling reagent in situ to the mixture of the linear peptide precursor and monitor the reaction progress to avoid unnecessarily long reaction times.

Data Presentation

Table 1: Impact of Pseudoproline Dipeptides on Peptide Yield and Purity

Peptide Sequence (Case Study)Synthesis StrategyCrude Purity (%)Isolated Yield (%)Reference
hAmylin(8-37)Standard Fmoc-SPPSVery Low (traces of product)< 5%[3]
hAmylin(8-37)With Pseudoproline DipeptidesHighSignificantly Improved[3]
"Difficult" Aggregating SequenceStandard Fmoc-SPPSLow10-20%[5]
"Difficult" Aggregating SequenceWith Pseudoproline DipeptidesHighUp to 10-fold increase[2][5]
Liraglutide FragmentHCTU/DIEA, no pseudoprolinesLowNot Reported[13]
Liraglutide FragmentWith one pseudoprolineImprovedNot Reported[13]
Liraglutide FragmentWith three pseudoprolinesHighNot Reported[13]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentConditionsYield of Target Tripeptide (%)Reference
Pivaloyl Mixed AnhydrideEquimolar reactants< 10%[1]
Pentafluorophenyl EsterEquimolar reactants< 10%[1]
Acyl FluorideEquimolar reactants< 10%[1]
HBTUExcess reagent, room temp.Significant Yield[1]
PyBroPExcess reagent, room temp.Significant Yield[1]
Boc-Phe-NCAProlonged time or elevated temp.Superior Yield[1]
CIP/HOAt-Best result for Cbz-Aib-Aib-OMe[14][15]

Experimental Protocols

Protocol 1: General Protocol for Incorporating a Pseudoproline Dipeptide in Fmoc-SPPS

This protocol outlines the manual coupling of a pseudoproline dipeptide and can be adapted for automated synthesizers.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF). For "difficult sequences," PEG-based resins are recommended.[5]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.[5]

  • Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (2.5-5 eq.), a coupling reagent (e.g., HATU, 2.5-5 eq.), and an activator base (e.g., DIPEA, 5-10 eq.) in DMF.[5][16]

  • Coupling Reaction: Add the activated pseudoproline dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser or TNBS test. Once complete, wash the resin with DMF to remove excess reagents.

  • Subsequent Synthesis: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the pseudoproline moiety, restoring the native serine, threonine, or cysteine residue.

Protocol 2: Microwave-Assisted Coupling for a Modified Proline

This protocol provides a general guideline for using microwave irradiation to improve coupling efficiency.

  • Synthesizer Setup: Use a dedicated microwave peptide synthesizer.

  • Reagent Preparation: Prepare solutions of the modified proline, coupling reagents (e.g., HBTU, HATU), and activator base (e.g., DIPEA) at the concentrations recommended by the instrument manufacturer.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Coupling Cycle:

    • Add the activated modified proline solution to the resin.

    • Apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for a specified time (e.g., 5-15 minutes). The optimal temperature and time will be sequence-dependent and may require optimization.

  • Washing: After the coupling reaction, perform thorough washes with DMF to remove unreacted reagents.

  • Monitoring: Use a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling may be necessary.

Visualizations

experimental_workflow cluster_modified_proline Strategies for Modified Prolines start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 check_point Incorporate Modified Proline? wash1->check_point standard_coupling Standard Amino Acid Coupling (e.g., HBTU/DIPEA) check_point->standard_coupling No modified_coupling Modified Proline Coupling Strategy check_point->modified_coupling Yes troubleshoot Troubleshooting Node standard_coupling->troubleshoot Low Yield continue_synthesis Continue SPPS Cycles standard_coupling->continue_synthesis modified_coupling->troubleshoot Low Yield pseudoproline Use Pseudoproline Dipeptide modified_coupling->pseudoproline Aggregation Prone? potent_reagent Use Potent Coupling Reagent (HATU, HCTU, COMU) modified_coupling->potent_reagent Sterically Hindered? troubleshoot->modified_coupling Implement Strategy continue_synthesis->deprotection More residues final_cleavage Final Cleavage & Deprotection (TFA Cocktail) continue_synthesis->final_cleavage Last residue purification HPLC Purification final_cleavage->purification end End purification->end pseudoproline->continue_synthesis microwave Microwave-Assisted Coupling potent_reagent->microwave Still difficult? double_couple Double Coupling potent_reagent->double_couple Incomplete coupling? microwave->continue_synthesis double_couple->continue_synthesis

Caption: Decision workflow for incorporating modified prolines in SPPS.

signaling_pathway cluster_problem Problem: Peptide Aggregation cluster_consequences Consequences cluster_solution Solution: Pseudoproline Incorporation cluster_outcome Outcome aggregation Peptide Chain Aggregation (β-Sheet Formation) incomplete_coupling Incomplete Coupling aggregation->incomplete_coupling incomplete_deprotection Incomplete Deprotection aggregation->incomplete_deprotection low_yield Low Yield & Purity incomplete_coupling->low_yield incomplete_deprotection->low_yield pseudoproline Introduce Pseudoproline Dipeptide kink Induce 'Kink' in Backbone pseudoproline->kink disrupt Disrupt H-Bonding kink->disrupt disrupt->aggregation Prevents solvation Enhance Solvation disrupt->solvation improved_yield Improved Yield & Purity solvation->improved_yield

Caption: Mechanism of yield improvement using pseudoproline dipeptides.

References

Identifying deletion sequences in peptides with pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering challenges with peptides containing the non-standard amino acid, pyrrolidine-3-carboxylic acid (P3C), particularly in identifying deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and what causes them during peptide synthesis?

Deletion sequences are a common type of impurity in Solid-Phase Peptide Synthesis (SPPS) where one or more amino acid residues are missing from the target sequence.[1] They primarily arise from incomplete coupling of an amino acid to the growing peptide chain. If the coupling reaction doesn't reach completion, some peptide chains will have a free N-terminal amine. In the subsequent cycle, the next amino acid couples to this unreacted chain, resulting in a sequence that is missing the intended residue.[1][2] Other causes can include steric hindrance, peptide aggregation on the resin, and poor solvation of the growing peptide chain, all of which can prevent efficient coupling.[3][4][5]

Q2: How does incorporating pyrrolidine-3-carboxylic acid (P3C) affect synthesis and the risk of deletion sequences?

Incorporating P3C, a cyclic, non-protein amino acid, can present unique challenges during SPPS.[6] Its rigid structure can cause steric hindrance, potentially slowing down coupling reactions and increasing the likelihood of incomplete reactions, which directly leads to deletion sequences.[2][7] Furthermore, peptide sequences containing P3C or other "difficult" residues may be more prone to forming secondary structures or aggregating on the solid support, further hindering the accessibility of the N-terminus for coupling.[3][5]

Q3: What is the primary method for identifying deletion sequences in P3C-containing peptides?

The most direct and effective method for identifying deletion sequences is mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS).[8][9] An initial MS analysis of the crude or purified peptide product can reveal the presence of species with a lower molecular weight than the target peptide.[8] If a mass corresponding to the target peptide minus the mass of a single amino acid is detected, a deletion sequence is likely present. MS/MS is then used to fragment the suspected peptide and determine its precise sequence, confirming the identity and location of the missing residue.[1]

Q4: Can P3C affect the mass spectrometry fragmentation pattern?

Yes, modified amino acids like P3C can alter how a peptide fragments during MS/MS analysis.[10] While standard peptides typically produce a predictable series of b- and y-ions from backbone cleavage, the rigid ring structure of P3C might influence fragmentation pathways.[11] This can sometimes lead to preferential cleavage at specific sites near the P3C residue or the suppression of expected fragment ions, which can complicate spectral interpretation.[12] It is important to be aware that the presence of such residues can lead to unexpected fragmentation patterns.[10]

Troubleshooting Guide: Mass Spectrometry Analysis

This section addresses common issues encountered during the MS analysis of P3C-containing peptides.

Problem: My initial mass spectrum shows a peak with a mass lower than my target peptide. How do I confirm it's a deletion sequence?

Solution:

  • Calculate the Mass Difference: Determine the exact mass difference between your target peptide's expected molecular weight and the observed lower molecular weight species. Compare this difference to the residue mass of the amino acids in your sequence.

  • Perform Tandem MS (MS/MS): Isolate the ion of the suspected deletion sequence in the mass spectrometer and subject it to fragmentation (e.g., via Collision-Induced Dissociation, CID).

  • Analyze the Fragment Spectrum: The resulting MS/MS spectrum will contain fragment ions (primarily b- and y-ions) that reveal the peptide's sequence.[1] A deletion will be evident by a "gap" in either the b-ion or y-ion series that corresponds to the mass of the missing amino acid.[1]

Problem: The MS/MS spectrum is ambiguous, and I cannot confidently identify the complete b- and y-ion series.

Solution:

  • Consider Alternative Fragmentation: The presence of a P3C residue can alter fragmentation patterns.[10] If available, try alternative fragmentation methods like Electron-Capture Dissociation (ECD) or Electron-Transfer Dissociation (ETD), which can provide complementary data and may yield clearer backbone cleavage.

  • Look for Imonium Ions: Check the low-mass region of your spectrum for immonium ions, which are characteristic of specific amino acids and can help confirm their presence, even if the backbone fragmentation is poor.

  • Manual Sequencing: Manually map out the expected b- and y-ion masses for your target sequence and all potential single-deletion variants. Compare these theoretical masses to the peaks observed in your experimental spectrum.

Data & Protocols

Data Presentation

Table 1: Common Causes of Deletion Sequences in SPPS and Recommended Solutions

CauseDescriptionRecommended Solution(s)
Incomplete Coupling The activated amino acid fails to react completely with the N-terminal amine of the growing peptide chain.[2]- Increase coupling time.- Perform a double coupling step for the problematic residue.[13]- Use a more potent coupling reagent or additive.[3]- Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[8]
Steric Hindrance Bulky amino acids (including P3C) or protecting groups physically block access to the reaction site.[7]- Choose coupling reagents designed for sterically hindered residues.- Increase reaction temperature (if using a compatible synthesizer).[7]
Peptide Aggregation The growing peptide chains aggregate on the solid support, making the N-terminus inaccessible.[3]- Use solvents known to disrupt secondary structures.- Incorporate "difficult sequence" protocols, such as using microwave-assisted synthesis.[3]- Synthesize the peptide in shorter, more manageable segments.[3]
Poor Solvation The peptide-resin matrix is not properly solvated, preventing reagents from reaching the reaction sites.- Ensure use of fresh, high-quality solvents.[7]- Test alternative solvent systems.

Table 2: Monoisotopic Residue Masses for Deletion Identification

This table helps in quickly identifying a potential deleted amino acid by comparing the mass difference between the expected peptide and the observed impurity.

Amino Acid3-Letter Code1-Letter CodeMonoisotopic Residue Mass (Da)
GlycineGlyG57.02
AlanineAlaA71.04
SerineSerS87.03
ProlineProP97.05
ValineValV99.07
ThreonineThrT101.05
CysteineCysC103.01
LeucineLeuL113.08
IsoleucineIleI113.08
Pyrrolidine-3-Carboxylic Acid P3C - 115.05
AsparagineAsnN114.04
Aspartic AcidAspD115.03
GlutamineGlnQ128.06
LysineLysK128.09
Glutamic AcidGluE129.04
MethionineMetM131.04
HistidineHisH137.06
PhenylalaninePheF147.07
ArginineArgR156.10
TyrosineTyrY163.06
TryptophanTrpW186.08
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent, typically a water/acetonitrile mixture (e.g., 50:50 v/v) containing 0.1% formic acid to aid ionization.[1]

    • The recommended final concentration is approximately 1-10 pmol/µL.[1]

    • If solubility is an issue, briefly sonicate the sample.[1]

  • Liquid Chromatography (LC):

    • Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Elute the peptide using a gradient of increasing acetonitrile concentration. This separates the target peptide from impurities like deletion sequences.

  • Mass Spectrometry (MS1 Scan):

    • As peptides elute from the LC, analyze them using a full MS scan to determine the mass-to-charge (m/z) ratios of all ions present, including the target peptide and any impurities.[9]

  • Tandem Mass Spectrometry (MS/MS Scan):

    • Use a data-dependent acquisition method. The mass spectrometer will automatically select the most intense ions from the MS1 scan (including the suspected deletion sequence) for fragmentation and subsequent MS/MS analysis.[11]

  • Data Analysis:

    • Analyze the MS/MS spectra to determine the amino acid sequence of the fragmented ions. Compare the experimental fragmentation pattern to the theoretical pattern to confirm the sequence and identify the location of any missing residues.[14]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis Workflow cluster_results Results sp_synthesis Crude Peptide Product (Target + Impurities) prep 1. Sample Prep (Dissolve in ACN/H2O/FA) sp_synthesis->prep lc 2. LC Separation (e.g., C18 Column) prep->lc ms1 3. MS1 Scan (Detect Precursor Ion Masses) lc->ms1 ms2 4. MS/MS Fragmentation (Isolate & Fragment Ions) ms1->ms2 data 5. Data Interpretation (Sequence Confirmation) ms2->data confirm Target Peptide Confirmed data->confirm Sequence Match deletion Deletion Sequence Identified data->deletion Mass Gap Found

Caption: Workflow for identifying peptide deletion sequences.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Conclusion start Start: MS1 Spectrum Shows Unexpected Low Mass Peak calc_mass 1. Calculate Mass Difference (Expected - Observed) start->calc_mass match_aa 2. Does Difference Match an Amino Acid Residue Mass? calc_mass->match_aa msms 3. Perform MS/MS on Low Mass Peak match_aa->msms Yes not_deletion Conclusion: Impurity is Not a Simple Deletion (Consider other modifications) match_aa->not_deletion No analyze_frags 4. Analyze Fragment Ions (b- and y-ion series) msms->analyze_frags find_gap 5. Is there a gap in the ion series matching the residue? analyze_frags->find_gap is_deletion Conclusion: Deletion Sequence Confirmed find_gap->is_deletion Yes find_gap->not_deletion No

Caption: Logic for troubleshooting a suspected deletion sequence.

References

Minimizing racemization during coupling of Fmoc-1-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the coupling of Fmoc-1-pyrrolidine-3-carboxylic acid in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, the incorporation of the incorrect stereoisomer (e.g., the D-isomer instead of the desired L-isomer) can drastically alter the peptide's three-dimensional structure, biological activity, and immunogenicity. While proline and its analogues like 1-pyrrolidine-3-carboxylic acid are generally resistant to racemization due to their cyclic structure, which disfavors the formation of a key racemization intermediate (the 5(4H)-oxazolone), it can still occur under certain coupling conditions.[1][2]

Q2: What are the primary factors that can induce racemization during the coupling of this compound?

A2: The primary factors influencing racemization include the choice of coupling reagent, the type and amount of base used, the solvent, and the reaction temperature.[3] For some proline derivatives, the combination of a carbodiimide coupling reagent with additives like 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents such as dimethylformamide (DMF) has been shown to increase the risk of racemization.[2][3]

Q3: How can I detect and quantify racemization of 1-pyrrolidine-3-carboxylic acid in my synthetic peptide?

A3: The most common and reliable methods for detecting and quantifying racemization involve the hydrolysis of the peptide, followed by chromatographic separation of the resulting amino acid enantiomers.[3] Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[3][4] These methods typically require derivatization of the amino acids to enable separation on a chiral stationary phase.[3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides (e.g., DIC, DCC) with HOBt in DMF can promote racemization for proline derivatives.[2][3]- Utilize a coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP). - If using a carbodiimide, consider replacing HOBt with an alternative additive like OxymaPure®.
Excessive or Strong Base: The presence of a strong, non-sterically hindered base can facilitate the abstraction of the alpha-proton, leading to racemization.- Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5][6] - Use the minimum necessary amount of base.
Elevated Reaction Temperature: Higher temperatures can increase the rate of racemization.[6]- Perform the coupling reaction at room temperature or below (e.g., 0 °C), especially for sensitive sequences.[3]
Low coupling efficiency or incomplete reaction. Steric Hindrance: this compound, being a proline analogue, can present steric challenges during coupling, leading to slower reaction kinetics.[1]- Employ a highly reactive coupling reagent such as HATU or COMU.[1] - Increase the coupling time or perform a double coupling.
Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can hinder reagent access.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[7] - Consider microwave-assisted peptide synthesis to disrupt aggregation and enhance coupling efficiency.[6]
Formation of diketopiperazine (DKP). Intramolecular Cyclization: If 1-pyrrolidine-3-carboxylic acid is one of the first two C-terminal residues, the deprotected amine can attack the ester linkage to the resin, forming a cyclic dipeptide (DKP).[7]- When using Fmoc/tBu chemistry, employ a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[7] - An alternative is to couple the second and third amino acids as a dipeptide unit.[7]

Quantitative Data on Coupling Reagent Performance

Due to the limited availability of direct comparative studies on the racemization of this compound, the following table provides a general comparison of commonly used coupling reagents based on their known performance with other amino acids, particularly those prone to racemization.

Coupling Reagent/SystemReagent TypeTypical Coupling TimeExpected YieldRelative Racemization RiskNotes
HATU/DIPEA Aminium/Uronium Salt15-45 minutes>99%Very LowHighly efficient for sterically hindered couplings; based on the low-racemization additive HOAt.[8]
HCTU/DIPEA Aminium/Uronium Salt15-45 minutes>99%Very LowA cost-effective alternative to HATU with similar high reactivity and low racemization risk.[8]
COMU/DIPEA Aminium/Uronium Salt15-60 minutes>98%Very LowHigh reactivity, with byproducts that are generally considered safer than those of HBTU/HATU.[1]
PyBOP/DIPEA Phosphonium Salt30-120 minutes>98%LowA well-established reagent with a good balance of reactivity and low racemization.[8]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>95%LowA good, cost-effective option. OxymaPure® is a superior alternative to HOBt in minimizing racemization.
DIC/HOBt Carbodiimide/Additive60-180 minutes>95%Moderate to HighThis combination, especially in DMF, has been shown to cause significant racemization with proline derivatives and should be used with caution.[2][3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is recommended for minimizing racemization, especially in challenging sequences.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add a sterically hindered base such as DIPEA (6-10 equivalents) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Chloranil test) to confirm the completion of the coupling. The Kaiser test is not suitable for secondary amines like proline analogues.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general procedure for the analysis of D- and L-enantiomers of 1-pyrrolidine-3-carboxylic acid after peptide hydrolysis.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid residue in water.

  • Derivatization:

    • Derivatize the amino acid hydrolysate with a suitable chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by converting the amino acids to their N-pentafluoropropionyl amino acid isopropyl esters for GC-MS analysis.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase column capable of separating the derivatized amino acid diastereomers (e.g., a C18 column for Marfey's derivatives).

    • Mobile Phase: A suitable gradient of aqueous buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's derivatives).

    • Quantification: Integrate the peak areas corresponding to the L- and D-diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(L) + Area(D))] x 100.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotection wash_resin_1 Wash with DMF fmoc_deprotection->wash_resin_1 activate_aa Activate this compound (HATU/DIPEA) couple_to_resin Couple to Resin activate_aa->couple_to_resin monitor_coupling Monitor Coupling (e.g., Chloranil Test) wash_resin_2 Wash with DMF/DCM monitor_coupling->wash_resin_2

Caption: Workflow for the low-racemization coupling of this compound.

troubleshooting_logic start High Racemization Detected? check_reagents Review Coupling Reagent and Additives start->check_reagents Yes solution_reagents Switch to HATU, HCTU, or COMU. Use OxymaPure® with carbodiimides. check_reagents->solution_reagents check_base Examine Base Type and Concentration solution_base Use Sterically Hindered Base (DIPEA, Collidine). Minimize Base Equivalents. check_base->solution_base check_temp Verify Reaction Temperature solution_temp Perform Coupling at Room Temperature or 0°C. check_temp->solution_temp solution_reagents->check_base solution_base->check_temp end Racemization Minimized solution_temp->end

Caption: Troubleshooting logic for addressing high racemization.

References

Addressing solubility issues of pyrrolidine-containing peptides during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the purification of pyrrolidine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why are some pyrrolidine-containing peptides difficult to solubilize?

A1: The solubility of any peptide is a complex interplay of its properties. For pyrrolidine-containing peptides, several factors can contribute to poor solubility:

  • Hydrophobic Amino Acid Content: Like all peptides, those with a high proportion of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions.[1][2]

  • Secondary Structure and Aggregation: The rigid five-membered ring of proline (the most common pyrrolidine-containing amino acid) restricts the peptide backbone's flexibility. This can influence the formation of stable secondary structures, such as β-sheets, which may promote self-aggregation and lead to insolubility.[2]

  • Isoelectric Point (pI): A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which it has a net zero charge.[2] If the purification buffer pH is close to the peptide's pI, it is likely to precipitate.

  • Peptide Length: Longer peptide chains have more opportunities for intermolecular hydrophobic interactions and hydrogen bonding, which can decrease overall solubility.[2][3]

Q2: My peptide has precipitated during the purification process. What are the immediate troubleshooting steps?

A2: If your peptide precipitates on the purification column (e.g., during RP-HPLC), it can lead to high backpressure, poor peak shape, and low recovery. Here are immediate steps to consider:

  • Optimize Sample Dissolution: Ensure the peptide is fully dissolved before injection. It may be necessary to dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[4][5]

  • Modify HPLC Conditions:

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve the solubility of many peptides in the mobile phase.[4]

    • Adjust Mobile Phase: Consider adding a small percentage of a stronger organic solvent like isopropanol to both mobile phase A and B.[4][5]

    • Use a Different Column: Switching to a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) can reduce the strong interactions that may lead to on-column precipitation.[4]

Q3: What additives or co-solvents can I use to improve peptide solubility in my purification buffers?

A3: Several additives can be incorporated into the mobile phase or the sample solvent to enhance solubility.

  • Chaotropic Agents: Agents like guanidine hydrochloride (GuHCl) or urea can be effective in disrupting the intermolecular hydrogen bonds that lead to aggregation.[4][] These are typically used for initial solubilization rather than in the HPLC mobile phase itself.

  • Organic Co-solvents: Small amounts of organic solvents like DMSO, isopropanol, or acetonitrile can be added to the sample to aid dissolution.[1][3]

  • Acids: For basic peptides, adding a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) to the solvent can increase the peptide's net positive charge, improving its interaction with water.[3]

  • Bases: For acidic peptides, a basic buffer (e.g., ammonium bicarbonate) can be used to increase the net negative charge and enhance solubility.[3][7]

Q4: How should I properly dissolve my lyophilized pyrrolidine-containing peptide for purification?

A4: A systematic approach is recommended:

  • Analyze the Sequence: First, determine if your peptide is acidic, basic, or neutral by calculating its net charge at pH 7.[7]

    • Basic Peptides (Net Charge > 0): Try dissolving in sterile water first. If that fails, add a small amount of 10-25% acetic acid.[3][7]

    • Acidic Peptides (Net Charge < 0): Try sterile water first. If unsuccessful, add a small amount of a volatile basic solution like 0.1M ammonium bicarbonate.[7]

    • Neutral or Very Hydrophobic Peptides: These often require a small amount of an organic solvent. Start with DMSO, DMF, or acetonitrile, then slowly add your aqueous buffer to the desired concentration.[1][3]

  • Test a Small Amount: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.[1][7]

  • Use Sonication: Sonication can help break up aggregates and facilitate dissolution.[3][7]

  • Centrifuge: Before use or injection, always centrifuge the peptide solution to pellet any undissolved material that could block columns or tubing.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues.

Troubleshooting_Workflow Start Problem: Peptide is Insoluble or Precipitates During Purification Analyze 1. Analyze Peptide Sequence (Calculate pI, Net Charge, Hydrophobicity) Start->Analyze Is_pH_Issue Is buffer pH near pI? Analyze->Is_pH_Issue Adjust_pH Solution: Adjust buffer pH away from pI. - Acidic buffer for basic peptides. - Basic buffer for acidic peptides. Is_pH_Issue->Adjust_pH  Yes Is_Hydrophobic Is peptide highly hydrophobic? Is_pH_Issue->Is_Hydrophobic No End Problem Resolved Adjust_pH->End Organic_Solvent Solution: Use organic solvent for initial dissolution. (e.g., DMSO, DMF, ACN) Is_Hydrophobic->Organic_Solvent  Yes Modify_HPLC Solution: Modify HPLC Method Is_Hydrophobic->Modify_HPLC No / Also try Organic_Solvent->Modify_HPLC Additives Solution: Use Solubility-Enhancing Additives (e.g., GuHCl for initial dissolution) Organic_Solvent->Additives Temp Increase Column Temperature (40-60°C) Modify_HPLC->Temp Column Use Less Hydrophobic Column (C8, C4) Modify_HPLC->Column Modifier Change Organic Modifier (e.g., Isopropanol) Modify_HPLC->Modifier Temp->End Column->End Modifier->End Additives->End

Caption: Troubleshooting workflow for peptide solubility issues.

Data Presentation

Table 1: Recommended Solvents for Initial Peptide Dissolution

Peptide TypePrimary SolventSecondary/Alternative Solvent(s)Key Considerations
Basic (Net Charge > 0)Sterile Water10% Acetic AcidAcid protonates basic residues (K, R, H), increasing polarity.[3][7]
Acidic (Net Charge < 0)Sterile Water0.1 M Ammonium BicarbonateBase deprotonates acidic residues (D, E), increasing polarity.[3][7]
Hydrophobic/Neutral DMSO, DMF, Acetonitrile (ACN)Isopropanol, Trifluoroethanol (TFE)Use minimal volume to dissolve, then slowly dilute with aqueous buffer.[1][3][5]

Table 2: Common Additives and HPLC Modifications to Enhance Solubility

StrategyParameterRecommended ChangeMechanism of Action
Mobile Phase Organic ModifierSubstitute Acetonitrile with Isopropanol or Ethanol.[4][5]Alters mobile phase polarity to better solvate the peptide.
HPLC Conditions Column TemperatureIncrease to 40-60°C.[4]Improves dissolution kinetics and reduces viscosity.
HPLC Conditions Stationary PhaseSwitch from C18 to C8 or C4 column.[4]Reduces hydrophobic interactions between peptide and column.
Sample Prep AdditivesAdd Guanidine-HCl (2-6 M) to the sample.Chaotropic agent disrupts aggregation; must be compatible with subsequent steps.[4]

Experimental Protocols

Protocol 1: Systematic Solubility Testing of a Lyophilized Peptide

  • Preparation: Aliquot approximately 1-2 mg of the lyophilized peptide into four separate microcentrifuge tubes.

  • Solvent 1 (Water): To the first tube, add 100 µL of sterile, deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes.[3][7] Observe for clarity.

  • Solvent 2 (Acidic): If insoluble in water and the peptide is predicted to be basic, add 100 µL of 10% aqueous acetic acid to the second tube. Vortex and sonicate as above.[3]

  • Solvent 3 (Basic): If insoluble in water and the peptide is predicted to be acidic, add 100 µL of 0.1 M ammonium bicarbonate to the third tube. Vortex and sonicate.[3]

  • Solvent 4 (Organic): If the peptide is predicted to be hydrophobic or remains insoluble, add 50 µL of DMSO to the fourth tube.[1] Vortex until dissolved. Then, add 50 µL of water dropwise while vortexing to see if the peptide remains in solution.

  • Analysis: Based on the results, select the optimal solvent system for dissolving the bulk of the peptide for purification. Always centrifuge the final solution at >10,000 x g for 5 minutes to pellet any particulates before injection.

Protocol 2: Optimizing RP-HPLC Conditions for a Poorly Soluble Peptide

  • Initial Dissolution: Dissolve a small amount of the crude peptide in a minimal volume of DMSO or DMF (e.g., 2-5 mg in 50-100 µL). Dilute with your starting mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration suitable for injection. Centrifuge to remove any precipitate.

  • Baseline Run: Perform an initial run using a standard C18 column and a standard gradient (e.g., 5-65% Acetonitrile over 30 minutes) at room temperature. Note the peak shape, retention time, and column backpressure.

  • Temperature Gradient: If the peak is broad or backpressure is high, increase the column temperature to 40°C and repeat the injection. If improvement is seen, you can further optimize between 40-60°C.[4]

  • Solvent Modifier Trial: If temperature adjustment is insufficient, prepare mobile phases where acetonitrile is partially or fully replaced by isopropanol. Repeat the analysis. Isopropanol is a stronger solvent for many hydrophobic peptides but will alter retention times.[4]

  • Column Change: If solubility issues persist, switch to a C8 or C4 column and re-run the optimized method. The peptide will elute earlier, but peak shape and recovery may be significantly improved.[4]

Visualizations

Factors_Influencing_Solubility PeptideSolubility Peptide Solubility Sequence Amino Acid Sequence PeptideSolubility->Sequence Solution Solution Properties PeptideSolubility->Solution Structure Peptide Structure PeptideSolubility->Structure Hydrophobicity Hydrophobicity Sequence->Hydrophobicity Charge Net Charge / pI Sequence->Charge Length Peptide Length Sequence->Length pH pH Solution->pH Additives Additives / Co-solvents Solution->Additives Temperature Temperature Solution->Temperature Aggregation Aggregation / β-sheets Structure->Aggregation Hydrophobicity->Aggregation Charge->pH

Caption: Key factors influencing peptide solubility.

References

Validation & Comparative

A Comparative Guide to the Conformational Impact of Fmoc-1-pyrrolidine-3-carboxylic Acid versus Fmoc-Proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fmoc-1-pyrrolidine-3-carboxylic acid and the standard Fmoc-proline, focusing on their respective influences on peptide conformation. While direct, head-to-head experimental data for the 3-carboxylic acid derivative is limited in published literature, this comparison extrapolates from the well-documented principles of 3-substituted proline analogues to predict its conformational impact.

Introduction: The Unique Role of Proline and Its Analogues

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone.[1] Specifically, it restricts the backbone dihedral angle phi (Φ) to a narrow range (approx. -60° to -75°) and makes the preceding (Xaa-Pro) peptide bond unusually susceptible to cis-trans isomerization.[2][3] While most peptide bonds are overwhelmingly in the trans conformation, the cis form can account for 10-30% of Xaa-Pro bonds, a feature critical for protein folding, β-turn formation, and biological recognition events.[1][2]

The development of proline analogues, such as this compound, aims to leverage these intrinsic properties, offering tools to further constrain peptide geometry, stabilize specific secondary structures, or introduce novel functionalities.[3] This guide examines the structural differences and resulting conformational implications of substituting proline with its 3-carboxylic acid derivative.

Structural and Conformational Differences

The primary difference between the two molecules is the presence of a carboxylic acid group at the Cγ (position 3) of the pyrrolidine ring. This substitution introduces significant steric and electronic changes that directly influence the ring's pucker, the orientation of the preceding peptide bond, and ultimately, the peptide's secondary structure.

G cluster_pro Fmoc-Proline cluster_p3c This compound Pro Pro P3C P3C

Figure 1. Chemical structures of Fmoc-Proline and its 3-carboxy derivative.

The key conformational equilibria affected by this substitution are:

  • Pyrrolidine Ring Pucker: The proline ring is not flat and exists in two primary puckered conformations: Cγ-exo (down pucker) and Cγ-endo (up pucker), which are in rapid equilibrium.[4] The preferred pucker influences the backbone dihedral angles. Electron-withdrawing substituents, like a carboxylic acid group, particularly at the 3-position, are known to modulate this equilibrium. The steric bulk and potential for intramolecular hydrogen bonding of the 3-carboxy group are expected to favor a specific puckered state more strongly than the unsubstituted ring of proline.

  • Cis-Trans Isomerization: The energy barrier between the cis and trans isomers of the Xaa-Pro bond is relatively small. The nature of the substituent on the proline ring can alter this energy landscape. While simple alkyl groups at the 3-position have shown only a marginal effect on the cis/trans ratio[1][3], the polar, ionizable carboxylic acid group in this compound could have a more pronounced influence through electrostatic interactions with the peptide backbone or adjacent side chains, potentially stabilizing one isomer over the other.

G A Structural Change (H → COOH at Cγ) B Altered Pyrrolidine Ring Pucker (Cγ-exo vs. Cγ-endo bias) A->B D Shift in cis/trans Isomer Equilibrium A->D C Modified Dihedral Angles (Φ, Ψ) B->C E Impact on Peptide Secondary Structure (β-turns, Helices) C->E D->E F Change in Biological Activity / Properties E->F

Figure 2. Logical flow from structural modification to functional impact.

Comparative Data Summary

While direct experimental data comparing peptides containing 1-pyrrolidine-3-carboxylic acid (P3C) with those containing proline (Pro) is scarce, the following table presents an illustrative comparison based on established principles for substituted prolines. These values represent the type of changes one would expect to observe experimentally.

ParameterPeptide with Proline (Ac-X-Pro-Y-NH2)Peptide with P3C (Ac-X-P3C-Y-NH2) - HypotheticalRationale for Predicted Change
Ring Pucker Preference Cγ-exo / Cγ-endo equilibriumBiased toward a single pucker (e.g., Cγ-endo)The steric bulk and electronic nature of the COOH group are expected to create a stronger energetic preference for one conformation.[1]
Φ Dihedral Angle ~ -65°~ -65°The Φ angle is primarily constrained by the ring structure itself and is less likely to be significantly altered by a Cγ substituent.
Ψ Dihedral Angle Variable (e.g., ~145° in PPII)More restricted rangeA Cγ substituent can sterically clash with the backbone, strongly restricting the conformational space of the ψ angle.[2]
Trans/Cis Ratio (X-Pro) ~ 70:30 to 80:20 (in water)Potentially altered (e.g., 85:15 or 65:35)The polar COOH group could influence the electronic environment of the peptide bond or form stabilizing/destabilizing interactions that shift the equilibrium.[5]
Secondary Structure Propensity for β-turns, PPII helicesEnhanced stabilization or disruption of specific structuresBy locking the ring pucker and Ψ angle, the P3C residue could act as a more potent nucleator or, conversely, a breaker of secondary structures like β-turns.[6]

Experimental Protocols

To obtain the quantitative data summarized above, the following experimental workflow would be employed.

G A Peptide Synthesis (Fmoc-SPPS) B Cleavage & Deprotection A->B C Purification (RP-HPLC) B->C D Characterization (Mass Spectrometry) C->D E Conformational Analysis D->E F NMR Spectroscopy (NOESY, ROESY, TOCSY) E->F Detailed Structure G Circular Dichroism (CD) Spectroscopy E->G Secondary Structure

Figure 3. Workflow for peptide synthesis and conformational analysis.

A. Fmoc Solid-Phase Peptide Synthesis (SPPS) This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).[7][8]

  • Amino Acid Coupling: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in 1 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and vortex for 1 minute to pre-activate. Add the activated amino acid solution to the resin. Agitate for 2 hours.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using either Fmoc-Pro-OH or this compound at the desired position.

  • Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.[7]

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads into a cold microcentrifuge tube. Add 10 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the three-dimensional structure and isomeric populations.

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1 or DMSO-d6).

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, NOESY, and/or ROESY) on a 600 MHz or higher spectrometer.

  • Analysis: Assign all proton resonances using the TOCSY spectrum. Use the ROESY or NOESY spectra to identify through-space correlations. The relative intensity of cross-peaks corresponding to the cis and trans isomers are used to determine the isomeric ratio.[10][11] Dihedral angle restraints are derived from coupling constants and NOE intensities for structure calculation.

C. Circular Dichroism (CD) Spectroscopy CD spectroscopy provides information on the overall secondary structure content.

  • Sample Preparation: Prepare a 50-100 µM solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm using a 1 mm path length quartz cuvette.

  • Analysis: A peptide adopting a Polyproline II (PPII) helix, typical for trans-proline rich sequences, will show a characteristic spectrum with a strong negative band near 204 nm and a weak positive band near 228 nm.[12][13] Deviations from this signature would indicate the presence of other structures like β-turns or random coil, allowing for a comparative assessment of the two peptides.[14]

Conclusion and Applications

The substitution of proline with 1-pyrrolidine-3-carboxylic acid represents a strategic modification to enforce greater conformational control over a peptide's structure. The introduction of the 3-carboxy group is predicted to bias the pyrrolidine ring pucker and restrict the ψ dihedral angle more severely than an unsubstituted proline. This can be a powerful tool in drug development and chemical biology for:

  • Stabilizing β-turns: A highly constrained analogue can serve as a potent template for nucleating β-turn structures, which are critical for receptor recognition.

  • Peptidomimetics: By locking a peptide into a specific bioactive conformation, the potency and stability can be significantly enhanced.

  • Modulating Protein-Protein Interactions: Peptides containing these analogues can be designed to either mimic or disrupt interactions that rely on proline-rich motifs.

Further empirical studies using the protocols outlined herein are necessary to fully elucidate the precise conformational landscape of peptides containing this compound and unlock its full potential in peptide design.

References

A Comparative Analysis of Pyrrolidine and Piperidine Rings in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide design and drug development, the incorporation of cyclic amino acids is a key strategy to modulate structure, stability, and biological activity. Among the most utilized are proline, which features a five-membered pyrrolidine ring, and its six-membered homolog, pipecolic acid, containing a piperidine ring. This guide provides a comprehensive comparison of these two cyclic structures, supported by experimental data, to inform researchers in peptide chemistry and drug discovery.

Physicochemical and Conformational Differences

The fundamental difference between a pyrrolidine and a piperidine ring is a single methylene unit. This seemingly minor variation imparts significant differences in their physicochemical properties and conformational flexibility, which in turn influence the structure and function of the peptides they are part of.

Pyrrolidine, found in the amino acid proline, imposes significant conformational rigidity on the peptide backbone.[1] The five-membered ring restricts the Ramachandran space available to the preceding residue and influences the cis-trans isomerization of the peptide bond.[2] In contrast, the six-membered piperidine ring in pipecolic acid is more flexible, capable of adopting various chair and boat conformations.[3] This increased flexibility can allow for different peptide backbone geometries compared to proline-containing peptides.[3]

A summary of the key physicochemical properties of the parent pyrrolidine and piperidine scaffolds is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of Pyrrolidine and Piperidine Scaffolds

PropertyPyrrolidinePiperidineKey Considerations in Peptide Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1]
logP (Octanol/Water) 0.460.84Piperidine is more lipophilic, which can influence solubility, cell permeability, and hydrophobic interactions within the peptide or with its target.[1]
Conformational Flexibility More rigid, adopts envelope and twist conformations.More flexible, prefers a rigid chair conformation but can interconvert.[1]The rigidity of pyrrolidine can pre-organize a peptide for optimal receptor binding, while the flexibility of piperidine may be beneficial for adaptive recognition.[1][3]

Impact on Biological Activity

The choice between a pyrrolidine and a piperidine ring can have a profound impact on the biological activity of a peptide. This is often attributed to the differences in conformational flexibility and the resulting orientation of substituents.

For instance, replacing proline with pipecolic acid in a nonapeptide substrate of the HIV proteinase converted the substrate into a selective inhibitor.[4] This highlights how the subtle change in ring size and flexibility can dramatically alter the interaction with a biological target.

In a study on pancreatic lipase inhibitors, it was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity compared to their piperidine counterparts.[5] The inhibitory concentrations (IC50) for a selection of these compounds are shown in Table 2.

Table 2: Pancreatic Lipase Inhibitory Activity of Pyrrolidine and Piperidine Derivatives

Compound IDRing TypeSide ChainIC50 (mg/mL)
1 Piperidine-> 1.0
2 (N-methyl of 1)Piperidine-> 1.0
12 Pyrrolidinen-heptyl alcohol0.143 ± 0.001
13 Pyrrolidinen-pentyl0.226 ± 0.001
7 Pyrrolidinen-nonanoic acid0.329 ± 0.001
10 Pyrrolidinen-heptyl0.362 ± 0.001
Data sourced from a study on pancreatic lipase inhibitors.[5]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be in the range of 50-200 µM. Prepare a corresponding buffer blank.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Measurement:

    • Record a spectrum of the buffer blank in a 1 mm pathlength quartz cuvette from 190 to 260 nm.

    • Rinse the cuvette thoroughly and record the spectrum of the peptide solution under the same conditions.

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the pathlength of the cuvette in cm.

  • Analysis: Analyze the MRE spectrum for characteristic signatures of secondary structures (e.g., α-helix, β-sheet, random coil).[1][6]

NMR Spectroscopy for Three-Dimensional Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and folding.

    • Perform two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) to assign proton resonances within each amino acid residue and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

  • Data Analysis:

    • Process the 2D NMR spectra using appropriate software.

    • Assign all proton resonances by analyzing the through-bond correlations in the TOCSY spectrum and the sequential connectivities in the NOESY/ROESY spectrum.

    • Measure the intensities of NOE/ROE cross-peaks to derive interproton distance restraints.

    • Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

  • Structure Calculation: Use the distance and dihedral angle restraints as input for molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.[7][8]

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS is used to determine the amino acid sequence and to study the fragmentation patterns of peptides, which can be influenced by the presence of proline or pipecolic acid.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via an ESI source.

    • In the first stage of mass analysis (MS1), select the protonated molecular ion of the peptide.

    • In the collision cell, subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • In the second stage of mass analysis (MS2), separate and detect the resulting fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of fragment ions (e.g., b- and y-ions).

    • The fragmentation pattern reveals the amino acid sequence. Peptides containing proline often show enhanced cleavage at the N-terminal side of the proline residue (the "proline effect").[9] In contrast, peptides with pipecolic acid tend to fragment at the C-terminal side (the "pipecolic acid effect").[3][9]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comparative Peptide Analysis

The following diagram illustrates a typical workflow for the comparative analysis of peptides containing pyrrolidine and piperidine rings.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation synthesis_pro Synthesis of Pro-peptide cd CD Spectroscopy synthesis_pro->cd Purified Peptide nmr NMR Spectroscopy synthesis_pro->nmr Purified Peptide ms Tandem MS synthesis_pro->ms Purified Peptide activity Biological Activity Assay synthesis_pro->activity Purified Peptide synthesis_pip Synthesis of Pip-peptide synthesis_pip->cd Purified Peptide synthesis_pip->nmr Purified Peptide synthesis_pip->ms Purified Peptide synthesis_pip->activity Purified Peptide structure 3D Structure & Conformation cd->structure nmr->structure stability Fragmentation & Stability ms->stability function Structure-Activity Relationship activity->function structure->function stability->function

Workflow for comparative analysis of peptides.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

Peptides containing pyrrolidine or piperidine rings are often designed to target GPCRs. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling ligand Peptide Ligand receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GTP for GDP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Generalized GPCR signaling pathway.

Conclusion

The choice between incorporating a pyrrolidine (proline) or a piperidine (pipecolic acid) ring into a peptide sequence is a critical decision in peptide design. Pyrrolidine offers greater rigidity, which can be advantageous for pre-organizing a peptide into a bioactive conformation. Conversely, the increased flexibility of the piperidine ring may allow for better adaptation to a binding site. These structural nuances directly translate into differences in lipophilicity, metabolic stability, and ultimately, biological activity. A thorough understanding of these differences, supported by the experimental techniques outlined in this guide, is essential for the rational design of novel peptide-based therapeutics.

References

Impact of Pyrrolidine-3-Carboxylic Acid on Peptide-Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of constrained amino acid analogs into peptides and small molecules is a powerful strategy in drug discovery to enhance binding affinity, selectivity, and metabolic stability. One such analog, pyrrolidine-3-carboxylic acid (also known as β-proline), serves as a rigid scaffold that can significantly influence the conformational properties of a molecule, thereby altering its interaction with biological targets. This guide provides a comparative analysis of how the pyrrolidine-3-carboxylic acid moiety impacts receptor binding affinity, with a focus on the endothelin (ET) receptor system.

Data Presentation: Comparative Binding Affinity

The profound impact of the pyrrolidine-3-carboxylic acid scaffold on receptor binding is clearly illustrated in the development of endothelin receptor antagonists. A comparison between the ETA-selective antagonist ABT-627 (Atrasentan) and its pyrrolidine-3-carboxylic acid-based analog, A-192621, reveals a dramatic reversal in receptor selectivity. While both compounds are potent antagonists, the structural constraints imposed by the pyrrolidine ring in A-192621 shift its preference from the ETA receptor to the ETB receptor.

CompoundCore StructureTarget ReceptorBinding Affinity (Ki, nM)IC50 (nM)Selectivity (ETA/ETB)
ABT-627 (Atrasentan) Non-proline basedETA0.034->1800-fold for ETA
ETB>61.2-
A-192621 Pyrrolidine-3-carboxylic acidETA56004280>630-fold for ETB
ETB8.84.5

Data compiled from publicly available sources.[1][2]

Experimental Protocols: Radioligand Binding Assay for Endothelin Receptors

The binding affinities of compounds like ABT-627 and A-192621 are determined using radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human ETA and ETB receptors.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1).

  • Test Compounds: ABT-627 and A-192621.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor-containing cell membranes, a fixed concentration of [¹²⁵I]ET-1 (typically at or below its Kd value), and varying concentrations of the test compound (e.g., from 1 pM to 10 µM).

  • Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of unlabeled ET-1, e.g., 1 µM).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Mandatory Visualization

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Receptor Membranes - Radioligand ([¹²⁵I]ET-1) - Test Compounds - Buffers incubation Incubate Receptor, Radioligand, and Test Compound reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity washing->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Endothelin Receptor Signaling Pathways

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq/11 ETAR->Gq Gs Gs ETAR->Gs Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Proliferation Cell Proliferation ETAR->Proliferation ETBR->Gq Gi Gi ETBR->Gi Vasodilation Vasodilation ETBR->Vasodilation PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP cAMP_down ↓ cAMP AC->cAMP_down Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Ca2->Vasoconstriction PKA Protein Kinase A (PKA) Activation cAMP->PKA PKC->Proliferation

Caption: Simplified signaling pathways of ETA and ETB receptors.

References

A Researcher's Guide to the Validation of Modified Peptide Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides, particularly those containing modified amino acids, is a critical step in ensuring experimental reliability and therapeutic safety. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) with alternative methods for peptide purity validation, supported by illustrative experimental data and detailed protocols.

The inclusion of modified amino acids, such as phosphorylated, glycosylated, or lipidated residues, introduces unique analytical challenges. These modifications can alter a peptide's hydrophobicity, charge, and conformational properties, necessitating robust and well-validated analytical methods to accurately determine purity and identify potential impurities.[1][2] Analytical HPLC, most commonly in its reversed-phase (RP-HPLC) format, is the industry standard for assessing the purity of synthetic peptides.[3][4] It separates the target peptide from impurities based on differences in their hydrophobicity.[1]

Comparative Analysis of Analytical Techniques for Modified Peptide Purity

While RP-HPLC is a powerful and widely used technique, a comprehensive purity assessment often benefits from the use of orthogonal methods. Orthogonal methods separate molecules based on different physicochemical principles, providing a more complete picture of a sample's purity by resolving impurities that may co-elute in a single system.[5][6] Key alternative and complementary techniques include Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

Table 1: Illustrative Comparison of Analytical Techniques for the Purity Assessment of a Synthetic Phosphorylated Peptide

Performance MetricRP-HPLCUPLC-MSCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicity & Mass-to-Charge RatioCharge-to-Size Ratio
Purity Determination (%) 97.297.596.9
Resolution of Main Impurity 1.92.82.3
Analysis Time (minutes) 301525
Relative Precision (RSD%) < 1.5< 1.0< 2.0
Impurity Identification Limited (Retention Time)High (Mass Data)Limited (Migration Time)
Throughput ModerateHighModerate
Cost per Sample LowHighModerate

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide, instrumentation, and method conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable peptide purity analysis. The following are representative protocols for the analysis of a phosphorylated peptide by RP-HPLC, UPLC-MS, and CE.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard approach for determining the purity of a synthetic phosphorylated peptide.

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the phosphorylated peptide in the sample diluent to a final concentration of 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Gradient: 5-55% Mobile Phase B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 214 nm.[1]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[1]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS provides higher resolution and the significant advantage of mass identification of the main peak and impurities.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Prepare the sample as described for RP-HPLC, but at a concentration of 0.1 mg/mL.

  • Chromatographic and MS Conditions:

    • Gradient: 10-60% Mobile Phase B over 12 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Detection: UV at 214 nm and positive ion mode electrospray ionization (ESI) for MS.

  • Data Analysis: Process the UV chromatogram for purity calculation as with RP-HPLC. Use the MS data to confirm the molecular weight of the main peptide and to identify impurities based on their mass-to-charge ratio.[7][8]

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism based on the charge-to-size ratio, which is particularly useful for charged modifications like phosphorylation.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 50 cm total length.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Sample Diluent: HPLC-grade water.

Procedure:

  • Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection for 5 seconds.

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Detection: UV at 200 nm.

  • Data Analysis: Calculate purity based on the corrected peak area of the main peptide relative to the total corrected peak areas.

Visualizing the Workflow and Data Interpretation

Understanding the experimental workflow and the logic behind data analysis is crucial for proper validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Analysis Peptide Modified Peptide Sample Dissolution Dissolution in Diluent Peptide->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC RP-HPLC Filtration->HPLC UPLC_MS UPLC-MS Filtration->UPLC_MS CE Capillary Electrophoresis Filtration->CE Chromatogram Chromatogram / Electropherogram HPLC->Chromatogram UPLC_MS->Chromatogram Mass_Spectrum Mass Spectrum UPLC_MS->Mass_Spectrum CE->Chromatogram Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Impurity_ID Impurity Identification Mass_Spectrum->Impurity_ID Data_Analysis_Logic cluster_input Input Data cluster_processing Data Processing cluster_analysis Analysis cluster_output Output Raw_Data Raw Chromatographic/MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Deconvolution Mass Deconvolution (for MS) Raw_Data->Deconvolution Purity Calculate % Purity Peak_Integration->Purity Impurity_Profile Profile Impurities Deconvolution->Impurity_Profile Report Final Purity Report Purity->Report Impurity_Profile->Report

References

Navigating Steric Hindrance: A Comparative Guide to Coupling Efficiency of Constrained Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of constrained amino acids into peptides is a powerful strategy to enhance conformational stability, metabolic resistance, and receptor affinity. However, the steric bulk inherent to these residues presents significant challenges during Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete reactions and reduced yields. This guide provides an objective comparison of the coupling efficiency of different classes of constrained amino acids, supported by experimental data, to aid in the selection of optimal synthetic strategies.

The successful incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagent and reaction conditions. This guide focuses on two major classes of constrained amino acids: N-alkylated amino acids and α,α-disubstituted amino acids.

Data Presentation: Quantitative Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical to overcome the steric hindrance and reduced nucleophilicity of constrained amino acids. The following table summarizes the performance of various coupling reagents in terms of reported yields and observed racemization levels for the coupling of representative constrained amino acids. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.

Constrained Amino Acid TypeCoupling ReagentBaseTypical Yield (%)RacemizationKey Considerations
N-Methylated Amino Acids HATUDIEA/NMMModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[1]
PyBOPDIEAModerate to HighLowEffective, but may be less efficient than HATU for particularly difficult couplings.[2]
COMUDIEAHighVery LowShows excellent performance with reduced epimerization compared to HOBt-based reagents.[3]
DIC/Oxyma-HighLowA cost-effective and efficient alternative to onium salts.
α,α-Disubstituted Amino Acids (e.g., Aib) DIC/Oxyma-HighN/A (no α-proton)Effective for iterative coupling of Aib residues, especially with microwave irradiation.[4]
HCTU/COMUDIEAHighN/A (no α-proton)Recommended for fast coupling reactions of sterically hindered residues like Aib.[5]
PyBroPDIEASignificant YieldsN/A (no α-proton)Effective for hindered couplings, particularly when other reagents fail.[6]
PyAOPDIEAHighN/A (no α-proton)A promising reagent for couplings involving N-methylated amino acids.[2][7]

Mandatory Visualization

SPPS_Coupling_Workflow Resin Peptide-Resin (Free Amine) Wash1 DMF Wash Resin->Wash1 Deprotection Deprotection Deprotection->Resin Fmoc Removal (e.g., 20% Piperidine/DMF) Coupling Coupling Step Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 AA Fmoc-Constrained-AA-OH (e.g., 3-5 equiv.) AA->Coupling Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) (e.g., 3-5 equiv.) Reagent->Coupling Base Base (e.g., DIEA) (e.g., 6-10 equiv.) Base->Coupling Capping Capping (e.g., Acetic Anhydride) Wash2->Capping Optional Wash3 DMF Wash Capping->Wash3 Wash3->Deprotection Next Cycle Final_Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Final_Cleavage Final Cycle Final_Peptide Crude Peptide Final_Cleavage->Final_Peptide

Caption: A generalized workflow for a single coupling cycle of a constrained amino acid in SPPS.

Experimental Protocols

Protocol 1: General Procedure for Coupling N-Methylated Amino Acids using HATU

This protocol outlines a standard procedure for the coupling of an N-methylated amino acid onto a growing peptide chain on a solid support.[1][8]

1. Resin Preparation:

  • Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

2. Amino Acid Activation:

  • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

3. Coupling Reaction:

  • Add the activated amino acid solution to the swollen peptide-resin.

  • Agitate the mixture at room temperature for 1 to 4 hours. The coupling of an N-methylated amino acid to another N-methylated residue may necessitate longer reaction times or a second coupling.

  • To monitor the reaction, a bromophenol blue test can be utilized, as the Kaiser test is not suitable for secondary amines.[8]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.

  • Wash the resin with DMF.

6. Fmoc-Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added amino acid.

  • Repeat the piperidine treatment.

  • Wash the resin thoroughly with DMF to prepare for the next coupling cycle.

Protocol 2: Coupling of α,α-Disubstituted Amino Acids (Aib) using DIC/Oxyma with Microwave Irradiation

This protocol is optimized for the challenging iterative coupling of α-aminoisobutyric acid (Aib).[4]

1. Resin and Reagent Preparation:

  • Start with a preloaded Fmoc-amino acid resin (e.g., 0.44 mmol/g).

  • Use 5 equivalents of the Fmoc-Aib-OH and 5 equivalents of ethyl cyanohydroxyiminoacetate (Oxyma).

  • Use 10 equivalents of diisopropylcarbodiimide (DIC).

2. Coupling Cycle:

  • Swell the resin in DMF.

  • Add the Fmoc-Aib-OH, Oxyma, and DIC solution in DMF to the resin.

  • Perform the coupling reaction in a microwave peptide synthesizer.

  • Irradiate at 100°C for 10 minutes. For coupling a standard amino acid to an N-terminal Aib residue, the same conditions are recommended.

3. Washing and Deprotection:

  • Following the coupling, wash the resin extensively with DMF.

  • Perform Fmoc deprotection using standard conditions (e.g., 20% piperidine in DMF).

Conclusion

The successful incorporation of constrained amino acids in SPPS is a formidable but achievable task. The steric hindrance posed by these residues necessitates the use of highly efficient coupling reagents and optimized reaction conditions. For N-methylated amino acids, uronium/aminium salt reagents like HATU and COMU, as well as carbodiimides with additives like Oxyma, have demonstrated high efficacy. For α,α-disubstituted amino acids such as Aib, the combination of DIC/Oxyma, particularly with microwave assistance, has proven to be a robust method for achieving high coupling yields. Careful monitoring of the coupling reaction and the potential for double coupling are crucial for synthesizing peptides containing these challenging residues. The choice of protocol should be guided by the specific constrained amino acid, the surrounding peptide sequence, and the available instrumentation.

References

Unraveling Peptide Structures: A Comparative Guide to the Mass Spectrometric Fragmentation of Pyrrolidine- and Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation patterns in mass spectrometry is paramount for accurate sequencing and structural elucidation. This guide provides a comprehensive comparison of the collision-induced dissociation (CID) fragmentation behavior of peptides containing the canonical amino acid proline versus those incorporating other pyrrolidine-based residues. By examining the underlying mechanisms and presenting supporting experimental data, this document serves as a valuable resource for interpreting mass spectra and designing peptidomimetics with tailored fragmentation characteristics.

The unique cyclic structure of proline profoundly influences peptide fragmentation, a phenomenon widely recognized as the "proline effect." This effect typically results in preferential cleavage of the peptide bond N-terminal to the proline residue, leading to the formation of prominent y-ions. This predictable fragmentation is a cornerstone of peptide sequencing algorithms. However, the incorporation of other pyrrolidine-containing non-proteinogenic amino acids can lead to distinct fragmentation pathways, offering both challenges and opportunities in peptide analysis and design.

The Proline Effect: A Baseline for Comparison

Under collision-induced dissociation (CID) conditions, the presence of a proline residue in a peptide sequence directs fragmentation to its N-terminal side. This is attributed to the increased basicity of the proline nitrogen and the rigid five-membered ring structure, which stabilizes the formation of a b-type ion that subsequently fragments to yield a dominant y-ion. The general fragmentation pathway for proline-containing peptides can be summarized as follows:

G Peptide Protonated Peptide (...-Xxx-Pro-...) b_ion b-type ion intermediate Peptide->b_ion CID y_ion Dominant y-ion (cleavage N-terminal to Pro) b_ion->y_ion Fragmentation Other_Fragments Other minor fragments (b-ions, a-ions, etc.) b_ion->Other_Fragments

Figure 1. Simplified workflow of the "proline effect" in the CID fragmentation of proline-containing peptides.

Fragmentation of Peptides Containing Pyrrolidine Analogs

The substitution of proline with other pyrrolidine-containing amino acids can significantly alter the observed fragmentation patterns. The nature of the substituent on the pyrrolidine ring and the ring size itself play crucial roles in directing the fragmentation pathways.

Hydroxyproline-Containing Peptides

Peptides containing 4-hydroxyproline, a common post-translational modification, generally exhibit fragmentation patterns similar to those of proline-containing peptides. The dominant cleavage remains N-terminal to the hydroxyproline residue, producing a strong y-ion signal. Additionally, a characteristic immonium ion of hydroxyproline is often observed in the low mass region of the spectrum, aiding in its identification.

Azetidine-2-carboxylic Acid-Containing Peptides

Azetidine-2-carboxylic acid, a four-membered ring analog of proline, also demonstrates a "proline-like" fragmentation behavior. Studies have shown that peptides incorporating this residue undergo preferential cleavage at the amide bond N-terminal to the azetidine ring, resulting in the formation of prominent y-ions.[1]

Pipecolic Acid-Containing Peptides: The "Pipecolic Acid Effect"

In stark contrast to proline, peptides containing pipecolic acid (a six-membered ring analog) exhibit a dramatically different fragmentation pattern known as the "pipecolic acid effect." Instead of N-terminal cleavage, the dominant fragmentation occurs C-terminal to the pipecolic acid residue, leading to the formation of abundant b-ions.[1] This is attributed to the increased flexibility of the six-membered ring, which allows for conformations that favor proton transfer to the amide bond C-terminal to the pipecolic acid residue.[1]

G cluster_proline Proline Effect cluster_pipecolic Pipecolic Acid Effect Proline_Peptide Proline-containing Peptide (...-Xxx-Pro-...) Proline_y_ion Dominant y-ion (N-terminal cleavage) Proline_Peptide->Proline_y_ion CID Pipecolic_Peptide Pipecolic Acid-containing Peptide (...-Xxx-Pip-...) Pipecolic_b_ion Dominant b-ion (C-terminal cleavage) Pipecolic_Peptide->Pipecolic_b_ion CID

References

A Comparative Guide to the NMR Chemical Shifts of Pyrrolidine and Other Cyclic Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acids into peptides is a powerful strategy in medicinal chemistry to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. Pyrrolidine-2-carboxylic acid (proline), the only proteinogenic secondary amino acid, plays a crucial role in protein structure and folding. Synthetic cyclic amino acids, such as azetidine-2-carboxylic acid and piperidine-2-carboxylic acid, offer alternative ring sizes that can further influence peptide conformation and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the three-dimensional structure of these modified peptides. This guide provides a comparative analysis of the ¹H and ¹³C NMR chemical shifts of proline and other key cyclic amino acids when integrated into peptide scaffolds, supported by experimental data and protocols.

Introduction to Cyclic Amino Acids and their NMR Signatures

The constrained nature of cyclic amino acids significantly influences the local peptide backbone conformation, which is reflected in their NMR chemical shifts. The ring size and pucker, as well as the cis/trans isomerization of the X-Pro (or X-cyclic amino acid) peptide bond, are key determinants of the observed chemical shifts, particularly for the α-proton (Hα) and the ring carbons (Cβ, Cγ, Cδ, etc.).

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for proline, azetidine-2-carboxylic acid, and piperidine-2-carboxylic acid within peptide structures. These values can be used as a reference for the identification and conformational analysis of peptides containing these residues.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Cyclic Amino Acids in Peptides

AtomProline (in Peptide)Azetidine-2-carboxylic Acid (in Peptide)Piperidine-2-carboxylic Acid (Free Amino Acid)
~4.4~5.05~3.15
~2.0-2.3~2.5-2.8~1.8
~1.9-2.1~3.9-4.1~1.4-1.6
~3.5-3.7-~1.9
--~2.9

Note: Chemical shifts are approximate and can vary depending on the peptide sequence, solvent, and conformation.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Cyclic Amino Acids in Peptides

AtomProline (in Peptide)Azetidine-2-carboxylic Acid (in Peptide)Piperidine-2-carboxylic Acid (Free Amino Acid)
~60-63~58~61
~29-32 (trans), ~31-34 (cis)~28~26
~24-26 (trans), ~22-24 (cis)~40~24
~47-49-~25
--~46
C=O~172-176~170-174~178

Note: The ¹³C chemical shifts of proline's Cβ and Cγ are particularly sensitive to the cis/trans isomerization of the preceding peptide bond.

Experimental Protocols

A detailed understanding of the experimental methods is crucial for the reproduction and interpretation of NMR data. Below are representative protocols for the synthesis of peptides containing cyclic amino acids and their subsequent NMR analysis.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is commonly employed for preparing peptides incorporating cyclic amino acids.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH, Fmoc-Aze-OH, and Fmoc-Pip-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected cyclic amino acid (or any other amino acid) is pre-activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF and DCM after each deprotection and coupling step.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and NMR spectroscopy.

NMR Spectroscopy

High-resolution NMR spectroscopy is performed to determine the structure and conformation of the synthesized peptides.

Sample Preparation:

  • The lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), is added for chemical shift referencing.

  • The pH of the solution is adjusted as required for the specific experiment.

NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • One-dimensional (1D) ¹H and ¹³C spectra are recorded to identify the resonances of the individual atoms.

  • Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign the resonances and obtain conformational information.

  • For peptides exhibiting cis/trans isomerization, temperature-dependent NMR studies can be conducted to analyze the conformational equilibrium.

Visualizing Peptide Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the general structure of a peptide containing a cyclic amino acid and the workflow from synthesis to analysis.

PeptideStructure cluster_peptide Peptide Backbone cluster_cyclic Cyclic Residue Detail N_term N-terminus AA1 Amino Acid 1 N_term->AA1 Peptide Bond C_term C-terminus CyclicAA Cyclic Amino Acid (e.g., Proline) AA1->CyclicAA Peptide Bond AA3 Amino Acid 3 CyclicAA->AA3 Peptide Bond Calpha CyclicAA->Calpha AA3->C_term Peptide Bond Cbeta N N Cgamma Cdelta Cδ (Pro, Pip) Cepsilon Cε (Pip)

Caption: General structure of a peptide incorporating a cyclic amino acid residue.

Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Loading SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Verification) Purification->MS NMR_prep NMR Sample Preparation Purification->NMR_prep NMR_acq NMR Data Acquisition (1D & 2D NMR) NMR_prep->NMR_acq Structure Structural Analysis NMR_acq->Structure

Caption: Experimental workflow from peptide synthesis to structural analysis.

Pyrrolidine-3-Carboxylic Acid Integration Enhances Peptide Stability Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. A promising strategy to mitigate enzymatic degradation is the incorporation of non-natural amino acids. This guide provides a comparative analysis of peptides containing pyrrolidine-3-carboxylic acid versus those with its natural α-amino acid counterpart, L-proline, with a focus on their stability against enzymatic degradation.

The inclusion of pyrrolidine-3-carboxylic acid, a β-amino acid, into a peptide backbone is predicted to significantly increase its resistance to proteolysis. While direct comparative quantitative data is emerging, extensive research on β-peptides demonstrates their inherent stability against a wide range of proteases. Peptides composed entirely or partially of β-amino acid units exhibit a superior stability profile when compared to their native α-peptide counterparts.[1] This enhanced stability is attributed to the altered backbone structure, which is not readily recognized by common proteases.

Comparative Stability Analysis

While specific half-life data for peptides containing pyrrolidine-3-carboxylic acid is not extensively published, the general principles of β-peptide stability suggest a significant improvement over proline-containing peptides. The following table outlines the expected performance based on existing research on β-peptidomimetics.

FeaturePeptide with L-Proline (α-amino acid)Peptide with Pyrrolidine-3-Carboxylic Acid (β-amino acid)Rationale
Susceptibility to Proteases Susceptible to specific endo- and exopeptidases.Expected to be highly resistant to a broad range of proteases.Proteases are highly specific for α-peptide bonds. The altered stereochemistry and bond angles of β-amino acid-containing backbones prevent efficient binding to the active sites of these enzymes.[1][2]
Expected Half-life in Plasma Generally shorter, subject to cleavage by plasma proteases.Expected to be significantly longer.Reduced enzymatic cleavage leads to a longer circulation time in vivo.
Conformational Rigidity Induces a characteristic kink in the peptide backbone.Also imparts significant conformational constraints.The cyclic nature of both residues restricts backbone flexibility, which can contribute to stability.

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically determine and compare the enzymatic stability, a standardized in vitro plasma stability assay can be employed. This protocol is designed to quantify the rate of degradation of a test peptide in a biologically relevant medium.

Objective: To compare the half-life of a peptide containing pyrrolidine-3-carboxylic acid with its L-proline analogue in human plasma.

Materials:

  • Test peptide 1 (containing pyrrolidine-3-carboxylic acid)

  • Test peptide 2 (containing L-proline)

  • Human plasma (pooled, with anticoagulant such as heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator capable of maintaining 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Dissolve each test peptide in PBS to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Incubation Setup: Pre-warm the human plasma to 37°C. In separate tubes, spike the plasma with each peptide stock solution to a final concentration (e.g., 10 µM).

  • Time Course Sampling: Incubate the mixtures at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution. This will stop the enzymatic reaction and precipitate the plasma proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t₁/₂) for each peptide by fitting the data to a one-phase decay model.

Experimental Workflow for Plasma Stability Assay.

Signaling Pathways and Biological Context

While this guide focuses on enzymatic stability, it is important to consider the biological context in which these peptides will function. For instance, pyrrolidine-containing structures are key components of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. DPP-IV is a serine protease that inactivates incretin hormones like GLP-1. The stability of DPP-IV inhibitors is crucial for their therapeutic efficacy. The incorporation of a pyrrolidine scaffold can therefore serve a dual purpose: enhancing stability and providing a structural motif for enzyme inhibition.

cluster_0 Incretin Pathway cluster_1 DPP-IV Action Ingestion Food Ingestion GLP1 GLP-1 Release Ingestion->GLP1 stimulates Insulin Insulin Secretion GLP1->Insulin enhances DPPIV DPP-IV Enzyme GLP1->DPPIV substrate for Glucose Glucose Uptake Insulin->Glucose promotes Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 degrades to DPPIV_Inhibitor Pyrrolidine-based DPP-IV Inhibitor DPPIV_Inhibitor->DPPIV inhibits

References

Safety Operating Guide

Safe Disposal of Fmoc-1-pyrrolidine-3-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-1-pyrrolidine-3-carboxylic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, supplemented with essential safety data and a logical workflow diagram.

Key Safety and Physical Data

Before handling this compound, it is crucial to be aware of its properties and associated hazards. While specific data for this exact compound may vary slightly between suppliers, the following table summarizes typical information for closely related pyrrolidine derivatives.

PropertyValuesSource
Physical State Solid, Off-white[1]
Melting Point/Range 182 - 184 °C / 359.6 - 363.2 °F[1]
Primary Hazards May be harmful if swallowed. Causes skin and serious eye irritation.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]

Pre-Disposal and Handling Protocols

Adherence to proper personal protective equipment (PPE) and handling procedures is the first line of defense against chemical exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: Use a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid generating dust.[1][2]

  • Store in a tightly closed container in a dry, well-ventilated place.[2][3]

  • Keep away from heat, sparks, and open flames.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as non-hazardous or hazardous based on its characteristics and any contaminants. While this compound itself is not always classified as hazardous, it is prudent to handle it as such due to potential irritation and lack of comprehensive toxicological data.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically resistant, sealable container for solid waste. The container should be clearly labeled.

  • Label the Container: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" (as a precaution)

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the generating researcher and laboratory

Step 3: Collection and Storage of Waste

  • Solid Waste: Carefully sweep or scoop the solid material into the designated waste container, avoiding dust generation.[1]

  • Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the same labeled container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

Step 4: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste manifest and pickup. Disposal must be carried out by a licensed hazardous waste disposal company.

  • Regulatory Compliance: The final disposal method will be determined by the waste disposal facility in accordance with all applicable laws and regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.

G A Start: Disposal of This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is the container empty and clean? B->C F Is it residual solid or contaminated material? B->F D Rinse with appropriate solvent. Dispose of rinsate as chemical waste. C->D No E Dispose of container as non-hazardous lab glass/plastic. C->E Yes G Place in a labeled, sealed hazardous waste container. D->G F->G Yes H Store in designated satellite accumulation area. G->H I Contact EHS for pickup and final disposal. H->I J End I->J

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Fmoc-1-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Fmoc-1-pyrrolidine-3-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like many Fmoc-protected amino acids, is a stable compound under standard laboratory conditions. However, it is crucial to handle it with care to avoid potential irritation and exposure. The primary hazards are associated with inhalation of the powder and contact with skin and eyes.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash gogglesProtects against dust particles and potential splashes of solvents used in conjunction with the compound.
Face ShieldRecommended when handling large quantities or if there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile glovesOffers protection against incidental contact. Double-gloving is recommended for extended handling periods.
Body Protection Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodRequired when weighing or transferring the solid compound.Minimizes the inhalation of fine powder.
RespiratorUse a NIOSH-approved respirator if a fume hood is not available or if aerosolization is likely.Provides respiratory protection in situations with higher exposure risk.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental success.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_materials Gather Materials (Spatula, Weigh Paper, Solvent, etc.) prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weigh Compound don_ppe->weigh 3. dissolve Dissolve in Appropriate Solvent weigh->dissolve 4. reaction Perform Reaction dissolve->reaction 5. decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 6. dispose_solid Dispose of Contaminated Solid Waste decontaminate->dispose_solid 7a. dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid 7b. remove_ppe Remove and Dispose of PPE dispose_solid->remove_ppe 8. dispose_liquid->remove_ppe 8.

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents, such as spatulas, weighing paper, appropriate solvents, and reaction vessels.

    • Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood to minimize inhalation of dust.

    • Dissolution: Add the weighed compound to the appropriate solvent in your reaction vessel. Gently swirl or stir to dissolve.

    • Reaction: Proceed with your experimental protocol, maintaining all safety precautions.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Waste Disposal:

      • Solid Waste: Dispose of all contaminated solid materials, including gloves, weighing paper, and pipette tips, in a designated hazardous chemical waste container.

      • Liquid Waste: Collect all liquid waste containing this compound and its solvents in a clearly labeled hazardous waste container. Never pour chemical waste down the drain.

    • PPE Removal: Remove personal protective equipment in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Dispose of single-use PPE in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Ensure waste containers are properly labeled with the contents and associated hazards.

  • Arrange for pickup by a licensed hazardous waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.